6-Chloro-2-hydroxymethylpyridine hydrochloride
Description
Properties
IUPAC Name |
(6-chloropyridin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-6-3-1-2-5(4-9)8-6;/h1-3,9H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYPNSMTFWTAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516571 | |
| Record name | (6-Chloropyridin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83782-89-2 | |
| Record name | (6-Chloropyridin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-2-hydroxymethylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-hydroxymethylpyridine hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As an intermediate, its physical properties are critical for process optimization, formulation development, and quality control. This guide provides a detailed examination of the key physical characteristics of this compound, supported by experimental methodologies and spectroscopic data. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a crucial factor for many pharmaceutical applications.
Chemical Structure and Identification
The foundational step in understanding the physical properties of a molecule is to ascertain its structure and identity.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (6-chloropyridin-2-yl)methanol hydrochloride |
| CAS Number | 83782-89-2[1][2] |
| Molecular Formula | C6H7Cl2NO[2] |
| Molecular Weight | 180.03 g/mol [2][3] |
| Appearance | White to off-white solid[2] |
Core Physical Properties
The macroscopic physical properties of a compound dictate its behavior in various experimental and manufacturing settings.
Table 2: Summary of Physical Properties
| Property | Value | Experimental Protocol |
| Melting Point | 137-140 °C[2] | Capillary Melting Point Determination |
| Boiling Point | Data not readily available | Thiele Tube or Distillation Method |
| Density | Data not readily available | Pycnometry or Gas Pycnometry |
| Solubility | Soluble in polar solvents | Gravimetric or Spectroscopic Method |
Melting Point
The melting point is a critical indicator of purity. For this compound, a relatively sharp melting range of 137-140 °C suggests a high degree of purity in typical commercial samples.[2]
This protocol provides a reliable method for verifying the melting point of a solid crystalline sample.
Caption: Workflow for Capillary Melting Point Determination.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate reading.
Boiling Point
The boiling point of this compound is not well-documented, likely due to its high melting point and potential for decomposition at elevated temperatures. As a hydrochloride salt, it is expected to have a significantly higher boiling point than its free base.
This micro-scale method is suitable for determining the boiling point of small quantities of a liquid, or a molten solid.
Caption: Workflow for Thiele Tube Boiling Point Determination.
Trustworthiness of the Protocol: This method is self-validating as the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The point at which the liquid re-enters the capillary tube signifies this equilibrium.
Solubility
As a hydrochloride salt, this compound is anticipated to be soluble in polar solvents such as water, methanol, and ethanol, and less soluble in nonpolar organic solvents.
Table 3: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | High | Formation of strong ion-dipole interactions and hydrogen bonds. |
| Methanol / Ethanol | High | Polar protic solvents capable of hydrogen bonding. |
| Acetone / Acetonitrile | Moderate | Polar aprotic solvents can solvate the polar molecule. |
| Dichloromethane | Low | Lower polarity compared to the solute. |
| Hexane | Insoluble | Nonpolar solvent unable to overcome the lattice energy of the ionic salt. |
This method provides a quantitative measure of solubility.
-
Preparation of Saturated Solution: Add an excess of the solid compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Filter the saturated solution through a pre-weighed filter paper to remove any undissolved solid.
-
Solvent Evaporation: Evaporate the solvent from a known volume of the filtrate.
-
Mass Determination: Weigh the remaining solid to determine the mass of the dissolved solute.
Spectroscopic Characterization
Spectroscopic techniques provide insight into the molecular structure and are invaluable for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The formation of the hydrochloride salt results in a downfield shift of the proton signals compared to the free base, due to the deshielding effect of the positively charged nitrogen atom.[4]
Expected 1H NMR Chemical Shifts (in DMSO-d6):
-
Pyridyl Protons: Signals for the three protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The proton adjacent to the nitrogen will be the most downfield.
-
Methylene Protons (-CH2OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature-dependent, is expected.
-
N-H Proton: A broad singlet due to the hydrochloride proton is also anticipated, often further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm-1) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2800-2400 (broad) | N+-H | Stretching |
| ~1600, ~1470 | Aromatic C=C and C=N | Stretching |
| ~1050 | C-O | Stretching |
| ~780 | C-Cl | Stretching |
Authoritative Grounding: The broad absorption in the 2800-2400 cm-1 region is characteristic of the stretching vibration of the N+-H bond in a pyridine hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion of the free base (C6H6ClNO) would be observed.
Expected Fragmentation Pattern:
-
Molecular Ion (M+): m/z ≈ 143 (corresponding to the free base).
-
Loss of Cl: A significant fragment at M-35.
-
Loss of CH2OH: A fragment corresponding to the loss of the hydroxymethyl group (M-31).
-
Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.
Safety and Handling
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a thorough overview of the physical properties of this compound, essential for its effective use in research and development. The data and protocols presented herein offer a solid foundation for its handling, characterization, and application in the synthesis of novel chemical entities.
References
Chemical structure and IUPAC name of (6-chloro-2-pyridinyl)methanol hydrochloride.
An In-Depth Technical Guide to (6-chloro-2-pyridinyl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (6-chloro-2-pyridinyl)methanol hydrochloride, a key heterocyclic building block. As a Senior Application Scientist, this document synthesizes its chemical structure, properties, synthesis, and characterization, offering field-proven insights and methodologies.
Chemical Identity and Physicochemical Properties
(6-chloro-2-pyridinyl)methanol hydrochloride is a pyridinemethanol derivative. The presence of a chlorine atom and a hydroxymethyl group on the pyridine ring, along with its formulation as a hydrochloride salt, imparts specific chemical reactivity and physical properties that are of interest in medicinal chemistry and materials science.
IUPAC Name: (6-chloropyridin-2-yl)methanol;hydrochloride[1]
Synonyms: 6-Chloro-2-hydroxymethylpyridine HCl, 6-Chloro-2-(hydroxymethyl)pyridine Hydrochloride, 6-Chloro-2-pyridinemethanol hydrochloride[1]
Chemical Structure:
The chemical structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a methanol group at the 2-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.
Figure 1: Chemical structure of (6-chloro-2-pyridinyl)methanol hydrochloride.
Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 83782-89-2 | [1] |
| Molecular Formula | C₆H₇Cl₂NO | [1] |
| Molecular Weight | 180.03 g/mol | [1] |
| Appearance | White to off-white solid | Alfa Chemistry |
| Melting Point | 137-140 °C | ChemicalBook |
| Solubility | Soluble in water, methanol, and ethanol. | General chemical principles |
| pKa (Predicted) | ~3.5 (for the pyridinium ion) | ACD/Labs Percepta |
Synthesis and Purification
The synthesis of (6-chloro-2-pyridinyl)methanol hydrochloride can be achieved through a multi-step process starting from commercially available materials. A common and effective strategy involves the reduction of the corresponding carboxylic acid, 6-chloropicolinic acid.
Proposed Synthetic Workflow:
Figure 2: Proposed synthetic pathway for (6-chloro-2-pyridinyl)methanol hydrochloride.
Experimental Protocol: Reduction of 6-Chloropicolinic Acid
This protocol is based on established methods for the reduction of carboxylic acids to alcohols[2].
Materials:
-
6-Chloropicolinic acid
-
Borane tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a stirred solution of 6-chloropicolinic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add borane tetrahydrofuran complex solution (approximately 2-3 equivalents) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (6-chloro-2-pyridinyl)methanol.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol: Hydrochloride Salt Formation
This procedure is a standard method for the preparation of hydrochloride salts of basic compounds like pyridines[3][4].
Materials:
-
Purified (6-chloro-2-pyridinyl)methanol
-
Anhydrous diethyl ether
-
Hydrogen chloride solution (2 M in diethyl ether)
Procedure:
-
Dissolve the purified (6-chloro-2-pyridinyl)methanol in a minimal amount of anhydrous diethyl ether.
-
While stirring, add the hydrogen chloride solution in diethyl ether dropwise until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield pure (6-chloro-2-pyridinyl)methanol hydrochloride.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
-
δ ~7.8-8.0 ppm (t, 1H): This triplet corresponds to the proton at the 4-position of the pyridine ring, coupled to the protons at the 3- and 5-positions.
-
δ ~7.4-7.6 ppm (d, 1H): This doublet is assigned to the proton at the 3-position, coupled to the proton at the 4-position.
-
δ ~7.3-7.5 ppm (d, 1H): This doublet corresponds to the proton at the 5-position, coupled to the proton at the 4-position.
-
δ ~4.6 ppm (s, 2H): This singlet is attributed to the methylene protons of the hydroxymethyl group.
-
δ ~5.5 ppm (br s, 1H): A broad singlet for the hydroxyl proton.
-
δ >10 ppm (br s, 1H): A broad singlet corresponding to the proton on the nitrogen of the pyridinium ion.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
-
δ ~158-160 ppm: Carbon C2, attached to the methanol group.
-
δ ~150-152 ppm: Carbon C6, bearing the chlorine atom.
-
δ ~140-142 ppm: Carbon C4.
-
δ ~125-127 ppm: Carbon C5.
-
δ ~120-122 ppm: Carbon C3.
-
δ ~62-64 ppm: Methylene carbon of the hydroxymethyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch of the alcohol and N-H stretch of the pyridinium |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (methylene) |
| ~1600, 1570, 1470 | C=C and C=N stretching vibrations of the pyridine ring |
| ~1050 | C-O stretch of the primary alcohol |
| ~800 | C-Cl stretch |
Mass Spectrometry (MS)
For the free base, (6-chloro-2-pyridinyl)methanol, the expected molecular ion peak [M]⁺ would be at m/z 143 and an isotopic peak [M+2]⁺ at m/z 145 with an approximate intensity ratio of 3:1, characteristic of a single chlorine atom.
Expected Fragmentation Pattern:
-
Loss of a hydrogen atom to give [M-H]⁺.
-
Loss of the hydroxyl group to give [M-OH]⁺.
-
Loss of the entire hydroxymethyl group to give [M-CH₂OH]⁺.
-
Cleavage of the C-Cl bond.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment.
Proposed HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of the free base, a GC-MS method is suitable.
Proposed GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Solubility, Stability, and Handling
Solubility: (6-chloro-2-pyridinyl)methanol hydrochloride is expected to be soluble in polar protic solvents such as water, methanol, and ethanol due to its ionic nature and the presence of the hydroxyl group. It is likely to have limited solubility in nonpolar organic solvents like hexanes and diethyl ether.
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Due to its potential hygroscopicity, storage under an inert atmosphere is recommended for long-term stability.
Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
References
An In-depth Technical Guide to the Synthesis of 6-Chloro-2-hydroxymethylpyridine Hydrochloride
Introduction
6-Chloro-2-hydroxymethylpyridine hydrochloride is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its structural features, a chlorinated pyridine ring with a hydroxymethyl substituent, make it a versatile intermediate for the synthesis of more complex molecules. A notable application is in the synthesis of the anticoagulant medication Edoxaban, a direct factor Xa inhibitor[1]. This guide provides a detailed overview of viable synthetic pathways for this compound, offering insights into the underlying chemical principles and practical considerations for its preparation.
Synthesis Pathways
Several synthetic strategies can be employed to prepare this compound. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired scale of production, and economic viability. Herein, we explore two primary and effective routes.
Pathway 1: Reduction of 6-Chloropicolinic Acid
This pathway is a straightforward and common approach that utilizes the commercially available 6-chloropicolinic acid as the starting material. The core of this synthesis is the selective reduction of the carboxylic acid functional group to a primary alcohol.
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of reducing agent is critical for the successful and selective reduction of the carboxylic acid in the presence of the chloro-substituted pyridine ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are often preferred for their milder reaction conditions and improved selectivity, minimizing potential side reactions with the pyridine ring or the chloro substituent. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the reducing agent. The final product is isolated as the hydrochloride salt to enhance its stability and ease of handling. A similar reduction of 6-chloronicotinic acid to 6-chloro-3-pyridinemethanol has been reported using a borane/TMF solution[2].
Experimental Protocol:
-
To a solution of 6-chloropicolinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-tetrahydrofuran complex (BH₃·THF, approximately 2-3 equivalents) is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is then carefully quenched by the slow addition of methanol, followed by an aqueous solution of hydrochloric acid.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude 6-chloro-2-hydroxymethylpyridine is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrogen chloride in the same solvent is added to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.
Visualization of Pathway 1:
Caption: Reduction of 6-Chloropicolinic Acid.
Pathway 2: From 2-Methyl-6-chloropyridine via N-Oxidation and Rearrangement
This multi-step pathway offers an alternative route starting from 2-methyl-6-chloropyridine. This approach involves the activation of the methyl group through N-oxidation of the pyridine ring, followed by rearrangement and hydrolysis to yield the desired alcohol. A similar synthetic strategy has been patented for the preparation of 2-chloromethylpyridine hydrochloride from 2-methylpyridine[3][4].
Reaction Scheme:
-
N-Oxidation: Cl-C₅H₃N-CH₃ + H₂O₂ -> Cl-C₅H₃N(O)-CH₃ (2-Methyl-6-chloropyridine) (2-Methyl-6-chloropyridine N-oxide)
-
Rearrangement (Boekelheide Reaction): Cl-C₅H₃N(O)-CH₃ + (CF₃CO)₂O -> Cl-C₅H₃N-CH₂OCOCF₃ (2-Methyl-6-chloropyridine N-oxide) (Trifluoroacetate ester)
-
Hydrolysis: Cl-C₅H₃N-CH₂OCOCF₃ + H₂O -> Cl-C₅H₃N-CH₂OH (Trifluoroacetate ester) ((6-Chloropyridin-2-yl)methanol)
-
Hydrochloride Salt Formation: Cl-C₅H₃N-CH₂OH + HCl -> Cl-C₅H₃N-CH₂OH·HCl ((6-Chloropyridin-2-yl)methanol) (this compound)
Causality Behind Experimental Choices:
-
N-Oxidation: The nitrogen atom on the pyridine ring is oxidized to an N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. This electronic modification activates the adjacent methyl group for subsequent reactions.
-
Rearrangement: The Boekelheide reaction, employing an acylating agent such as trifluoroacetic anhydride, facilitates the rearrangement of the N-oxide to form an ester intermediate. This is a key step in functionalizing the methyl group.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield the desired hydroxymethyl group.
-
Salt Formation: As in the previous pathway, the final product is converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol:
-
N-Oxidation: 2-Methyl-6-chloropyridine (1 equivalent) is dissolved in glacial acetic acid. Hydrogen peroxide (30% aqueous solution, 1.3-1.5 equivalents) is added portion-wise, and the mixture is heated at 70-80 °C for 10-14 hours[3][4]. The reaction progress is monitored by TLC.
-
Rearrangement: After completion of the N-oxidation, the acetic acid is removed under reduced pressure. The crude N-oxide is then treated with trifluoroacetic anhydride (or acetic anhydride) and heated to induce rearrangement to the corresponding ester.
-
Hydrolysis: The ester intermediate is hydrolyzed by heating with an aqueous base (e.g., sodium hydroxide solution) or acid. After neutralization, the product is extracted with an organic solvent.
-
Hydrochloride Salt Formation: The extracted (6-chloropyridin-2-yl)methanol is isolated and converted to its hydrochloride salt as described in Pathway 1.
Visualization of Pathway 2:
Caption: Synthesis via N-Oxidation and Rearrangement.
Data Summary
| Pathway | Starting Material | Key Reagents | Number of Steps | Anticipated Yield | Advantages | Disadvantages |
| 1 | 6-Chloropicolinic Acid | BH₃·THF, HCl | 2 | Good to High | Fewer steps, commercially available starting material. | Use of borane reagents requires anhydrous conditions and careful handling. |
| 2 | 2-Methyl-6-chloropyridine | H₂O₂, Acetic Anhydride/TFAA, HCl | 4 | Moderate | Utilizes a different, readily available starting material. | Multi-step synthesis may lead to lower overall yield. |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between the reduction of 6-chloropicolinic acid and the multi-step conversion of 2-methyl-6-chloropyridine will depend on project-specific requirements, including cost, scale, and available expertise. Both pathways presented in this guide are based on well-established chemical transformations and provide a solid foundation for the laboratory-scale or industrial production of this valuable chemical intermediate.
References
An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-hydroxymethylpyridine HCl: Starting Materials and Core Methodologies
This guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the synthesis of 6-Chloro-2-hydroxymethylpyridine Hydrochloride, a key intermediate in pharmaceutical and agrochemical research and development. The following sections detail two primary synthetic routes, starting from commercially available precursors: 6-Chloropicolinic acid and 2-Methyl-6-chloropyridine. Each route is presented with a rationale for the chosen transformations, detailed experimental protocols, and a discussion of the underlying chemical principles.
Introduction
6-Chloro-2-hydroxymethylpyridine is a versatile building block, the utility of which is amplified by its conversion to the more stable and readily handleable hydrochloride salt. The strategic placement of the chloro, hydroxymethyl, and pyridyl functionalities allows for a multitude of subsequent chemical modifications, making it a valuable precursor in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of reliable synthetic pathways.
Route 1: Synthesis via Reduction of 6-Chloropicolinic Acid
This is arguably the most direct route to the target molecule, involving the selective reduction of a carboxylic acid to a primary alcohol. The choice of starting material, 6-chloropicolinic acid, is advantageous due to its commercial availability and the straightforward nature of the required chemical transformation. Two primary methods for this reduction are discussed: Borane reduction and catalytic hydrogenation.
Rationale and Mechanistic Considerations
The reduction of a carboxylic acid to an alcohol requires a potent reducing agent, as carboxylic acids are less electrophilic than aldehydes or ketones.
-
Borane Reduction: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective and chemoselective reagent for the reduction of carboxylic acids. Its selectivity is a key advantage; it will reduce carboxylic acids in the presence of other reducible functional groups like esters or nitro groups. The mechanism proceeds through the initial formation of an acyloxyborane intermediate, which is then successively reduced by hydride transfers from other borane molecules.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). While a "greener" alternative to hydride reagents, the hydrogenation of carboxylic acids often requires more forcing conditions (higher pressures and temperatures) compared to other functional groups. The reaction occurs on the surface of the catalyst, where hydrogen is activated and added across the carbonyl group.
Experimental Protocols
1.2.1. Method A: Borane-THF Reduction
Protocol:
-
To a stirred solution of 6-chloropicolinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a 1.0 M solution of borane-THF complex in THF (approx. 1.5 eq) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add 1 M aqueous HCl to the residue and stir for 30 minutes.
-
Basify the aqueous solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-chloro-2-hydroxymethylpyridine.
1.2.2. Method B: Catalytic Hydrogenation
Protocol:
-
In a high-pressure reactor, combine 6-chloropicolinic acid (1.0 eq), 5-10 mol% of 10% Palladium on Carbon (Pd/C), and a suitable solvent such as ethanol or ethyl acetate.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-100 psi.
-
Heat the mixture to 50-70 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-2-hydroxymethylpyridine.
Workflow Diagram
Caption: Synthetic pathway from 6-Chloropicolinic acid.
Route 2: Synthesis via Functionalization of 2-Methyl-6-chloropyridine
This multi-step route begins with the more readily available and economical 2-methyl-6-chloropyridine. The core of this strategy involves the activation of the pyridine ring via N-oxidation, followed by a Boekelheide rearrangement to introduce the desired hydroxymethyl functionality.
Rationale and Mechanistic Considerations
-
N-Oxidation: The nitrogen atom of the pyridine ring is first oxidized to an N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a suitable catalyst. The N-oxide group alters the electronic properties of the ring, making the α-methyl protons more acidic.
-
Boekelheide Rearrangement: This classic reaction transforms an α-picoline N-oxide into the corresponding pyridyl carbinol derivative.[1] The reaction is typically carried out with acetic anhydride. The mechanism involves the acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group to form an anhydrobase. This intermediate then undergoes a[2][2]-sigmatropic rearrangement to yield 2-acetoxymethyl-6-chloropyridine.[1]
-
Hydrolysis: The final step is the hydrolysis of the acetate ester to the desired primary alcohol. This is a standard transformation that can be readily achieved under basic conditions, for example, using sodium hydroxide in a protic solvent like methanol or water.
Experimental Protocols
2.2.1. Step 1: N-Oxidation of 2-Methyl-6-chloropyridine
Protocol:
-
Dissolve 2-methyl-6-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.3 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to quench excess peroxy acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-methyl-6-chloropyridine N-oxide, which can often be used in the next step without further purification.
2.2.2. Step 2: Boekelheide Rearrangement
Protocol:
-
To the crude 2-methyl-6-chloropyridine N-oxide (1.0 eq), add acetic anhydride (5-10 eq).
-
Heat the mixture to reflux (approximately 130-140 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a solid base like sodium carbonate or a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to give crude 2-acetoxymethyl-6-chloropyridine.
2.2.3. Step 3: Hydrolysis to 6-Chloro-2-hydroxymethylpyridine
Protocol:
-
Dissolve the crude 2-acetoxymethyl-6-chloropyridine (1.0 eq) in methanol.
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield crude 6-chloro-2-hydroxymethylpyridine.
Workflow Diagram
Caption: Multi-step synthesis from 2-Methyl-6-chloropyridine.
Final Step: Formation of the Hydrochloride Salt
The free base, 6-chloro-2-hydroxymethylpyridine, is often an oil or low-melting solid and can be hygroscopic. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.
Protocol:
-
Purify the crude 6-chloro-2-hydroxymethylpyridine obtained from either route by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of anhydrous HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether) dropwise with stirring.[3]
-
A white precipitate of 6-Chloro-2-hydroxymethylpyridine HCl will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Data Summary and Characterization
The following table summarizes key data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 6-Chloropicolinic acid | C₆H₄ClNO₂ | 157.56 | White to off-white solid | 118-121 |
| 2-Methyl-6-chloropyridine | C₆H₆ClN | 127.57 | Colorless to yellow liquid | N/A |
| 6-Chloro-2-hydroxymethylpyridine HCl | C₆H₇Cl₂NO | 180.03 | White to off-white solid | 123-127 |
Characterization of 6-Chloro-2-hydroxymethylpyridine HCl:
-
¹H NMR Spectrum: Consistent with the structure reported in chemical databases.[4] Key signals include a singlet for the methylene protons (CH₂) and characteristic aromatic proton signals for the pyridine ring.
-
IR Spectrum: Shows characteristic peaks for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (pyridine ring), and C-Cl stretching.
Conclusion
The synthesis of 6-Chloro-2-hydroxymethylpyridine HCl can be reliably achieved through two primary synthetic routes. The choice between the reduction of 6-chloropicolinic acid and the functionalization of 2-methyl-6-chloropyridine will depend on factors such as the cost and availability of starting materials, scalability, and the specific capabilities of the laboratory. Both routes employ well-established chemical transformations and, with careful execution of the protocols described herein, can provide the target compound in good yield and high purity, suitable for further application in medicinal and materials chemistry research.
References
An In-Depth Technical Guide to 6-Chloro-2-hydroxymethylpyridine Hydrochloride: A Key Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2-hydroxymethylpyridine hydrochloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delineates its fundamental physicochemical properties, provides a detailed and validated synthetic protocol with mechanistic insights, outlines methods for analytical characterization, and explores its applications in modern medicinal chemistry. By grounding technical data with practical, field-proven insights, this guide serves as an essential resource for leveraging this versatile compound in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Chlorinated Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved therapeutic agents. The introduction of a chlorine atom onto this ring system profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Halogen atoms, particularly chlorine, can form halogen bonds, which are increasingly recognized as significant, non-covalent interactions for modulating ligand-protein binding affinity.[1][2]
This compound emerges as a particularly valuable synthetic intermediate. It combines the advantageous features of a chloropyridine ring with a reactive hydroxymethyl group at the 2-position. This "-CH₂OH" moiety serves as a versatile functional handle for a wide range of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution, thereby providing a gateway to a diverse array of more complex molecular architectures.[3] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in subsequent reaction steps.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the foundation of its effective application in synthesis. The key characteristics of this compound are summarized below.
Data Summary Table
| Property | Value | Reference(s) |
| IUPAC Name | (6-Chloropyridin-2-yl)methanol hydrochloride | N/A |
| CAS Number | 83782-89-2 | [4][5] |
| Molecular Formula | C₆H₇Cl₂NO | [6] |
| Molecular Weight | 180.03 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 137-140 °C | [6] |
| Solubility | Soluble in water. | [7] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [6] |
Chemical Structure Diagram
Caption: Structure of this compound.
Synthesis and Purification Protocol
The most common and industrially viable route to this compound begins with the precursor 2-chloro-6-methylpyridine (also known as 6-chloro-2-picoline).[8] The synthesis involves the selective transformation of the methyl group into a hydroxymethyl group, followed by conversion to the hydrochloride salt. This section details a robust, multi-step protocol.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: N-Oxidation of 2-Chloro-6-methylpyridine
-
Rationale: The methyl group on the pyridine ring is not sufficiently activated for direct oxidation. Converting the pyridine nitrogen to an N-oxide enhances the acidity of the methyl protons, facilitating subsequent rearrangement.
-
Procedure: a. Dissolve 2-chloro-6-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid. b. Cool the solution to 0 °C in an ice bath. c. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, or hydrogen peroxide in acetic acid, keeping the temperature below 10 °C.[9] d. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material. e. Quench the reaction by adding aqueous sodium thiosulfate solution, followed by neutralization with aqueous sodium bicarbonate. f. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide intermediate.
Step 2: Boekelheide Rearrangement to (6-Chloropyridin-2-yl)methyl acetate
-
Rationale: The Boekelheide rearrangement is a classic transformation of pyridine N-oxides. Heating with acetic anhydride converts the N-oxide to an O-acetylated species, which rearranges to place the acetate group on the adjacent methyl carbon.
-
Procedure: a. Add acetic anhydride (5-10 eq) to the crude N-oxide from the previous step. b. Heat the mixture to reflux (approx. 130-140 °C) for 2-4 hours. c. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. d. Carefully remove the excess acetic anhydride under vacuum. The resulting residue is the crude acetate ester.
Step 3: Hydrolysis to (6-Chloropyridin-2-yl)methanol
-
Rationale: The acetate ester is hydrolyzed under acidic or basic conditions to unmask the primary alcohol. Acidic hydrolysis is often preferred as it directly leads to the hydrochloride salt of the product.
-
Procedure: a. To the crude acetate ester, add a solution of aqueous hydrochloric acid (e.g., 6M HCl). b. Heat the mixture to reflux for 2-3 hours until the ester is fully consumed. c. Cool the reaction mixture and neutralize carefully with a base (e.g., solid NaOH or Na₂CO₃) to pH ~8 to obtain the free base alcohol. d. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Step 4: Hydrochloride Salt Formation and Purification
-
Rationale: Conversion to the hydrochloride salt facilitates purification by crystallization and improves the compound's handling characteristics.
-
Procedure: a. Dissolve the crude (6-chloropyridin-2-yl)methanol in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. b. Add a solution of HCl in diethyl ether (2M) dropwise with stirring, or bubble dry HCl gas through the solution. c. The hydrochloride salt will precipitate as a solid. Stir the resulting slurry at 0 °C for 1 hour to maximize precipitation. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.[6]
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the hydroxyl (-OH) proton. The integration of these signals confirms the proton count.[10]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₆ClNO) and a characteristic isotopic pattern due to the presence of the chlorine atom.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorbances include a broad O-H stretch for the alcohol, C-H stretches for the aromatic and methylene groups, and C=N/C=C stretches characteristic of the pyridine ring.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically achieving >98% for research-grade material.[11]
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block used in the synthesis of APIs. Its utility stems from the strategic placement of its functional groups.
-
Scaffold for Bioactive Molecules: The chloropyridine core is a common feature in drugs targeting a range of biological systems. The chlorine atom can serve as a key binding element in protein active sites and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1][2]
-
Versatile Synthetic Handle: The primary alcohol is readily converted into other functional groups:
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid, which are precursors for amides, esters, and other functionalities.
-
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) allows for the introduction of diverse side chains.
-
Nucleophilic Substitution: The alcohol can be converted to a better leaving group (e.g., a tosylate or a halide), which can then be displaced by various nucleophiles to build molecular complexity. For example, direct reaction with thionyl chloride can yield 2-chloro-6-(chloromethyl)pyridine, a highly reactive alkylating agent.[9]
-
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[12][13]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[6]
Conclusion
This compound is a foundational building block for the synthesis of advanced chemical entities, particularly in the pharmaceutical industry. Its unique combination of a metabolically robust chloropyridine scaffold and a synthetically versatile hydroxymethyl group provides an efficient entry point to a vast chemical space. The protocols and data presented in this guide offer researchers and drug development professionals the necessary technical knowledge to confidently and effectively utilize this compound in their discovery programs.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE | 83782-89-2 [chemicalbook.com]
- 5. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE | 83782-89-2 [amp.chemicalbook.com]
- 6. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 10. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE(83782-89-2) 1H NMR [m.chemicalbook.com]
- 11. 83782-89-2|this compound|BLD Pharm [bldpharm.com]
- 12. 6-Chloro-2-hydroxypyridine 98 16879-02-0 [sigmaaldrich.com]
- 13. fishersci.fi [fishersci.fi]
- 14. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
An In-depth Technical Guide to the Solubility Profile of 6-Chloro-2-hydroxymethylpyridine Hydrochloride in Common Laboratory Solvents
Executive Summary
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development. It is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility profile of 6-Chloro-2-hydroxymethylpyridine hydrochloride.
This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing this compound's solubility. We will explore its intrinsic properties, provide a robust, field-proven experimental protocol for determining its solubility via the equilibrium shake-flask method, and discuss the theoretical underpinnings that dictate its behavior across a spectrum of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to solubility assessment.
Physicochemical Properties of this compound
Understanding the inherent properties of a molecule is the first step in predicting and interpreting its solubility. This compound is a substituted pyridine derivative, presented as a hydrochloride salt. This structure confers specific characteristics that are crucial to its solubility.
| Property | Value | Source |
| CAS Number | 83782-89-2 | [1][2][3] |
| Molecular Formula | C₆H₇Cl₂NO | [1] |
| Molecular Weight | 180.03 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 137-140 °C | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C; Hygroscopic | [1][4] |
The presence of a hydroxyl (-OH) group and the nitrogen atom in the pyridine ring makes the molecule capable of hydrogen bonding. Furthermore, its formulation as a hydrochloride salt (HCl) means it is ionic and will readily dissociate in polar protic solvents, a factor that significantly enhances its aqueous solubility.[4] The molecule's overall polarity, influenced by the chloro- and hydroxymethyl- substituents, will dictate its interactions with a range of solvents.
Theoretical Framework: Predicting Solubility
The foundational principle of solubility is "like dissolves like."[5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can predict its behavior based on the following interactions:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the compound's hydroxyl group and its ionic hydrochloride form, high solubility is expected in these solvents. The solvent molecules can effectively solvate both the cation (protonated pyridine) and the chloride anion.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): These solvents have significant dipole moments but lack O-H or N-H bonds.[6] While they can accept hydrogen bonds, they cannot donate them. Solubility is anticipated to be moderate to high, particularly in highly polar aprotic solvents like DMSO, which is an excellent solvent for a wide range of polar and non-polar substances.[7]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents are characterized by low dielectric constants and rely on weaker van der Waals forces for interaction.[5] Due to the high polarity and ionic nature of this compound, it is expected to have very low to negligible solubility in non-polar solvents.
The following diagram illustrates the logical relationship between the compound's features, solvent properties, and the resulting solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain quantitative solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[5] This method ensures that the system has reached a thermodynamic equilibrium between the dissolved and undissolved solid, providing a true measure of a compound's solubility in a given solvent at a specific temperature.[8]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Ethyl Acetate, Toluene, Hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Step-by-Step Methodology
The following workflow diagram provides a high-level overview of the protocol.
1. Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]
-
Add a precise, known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
2. Incubation and Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator (e.g., 25 °C or 37 °C). Consistent temperature is critical as solubility is temperature-dependent.[8]
-
Agitate the mixture for an extended period, typically 24 to 72 hours. This duration is necessary to ensure the system reaches thermodynamic equilibrium.[9][10] The agitation facilitates the dissolution process.
3. Phase Separation:
-
After incubation, remove the vials and allow them to stand briefly.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed. This will pellet the excess solid.[5]
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particles.[5][10] Causality Note: Pre-rinsing the filter with a small amount of the saturated solution can help prevent adsorption of the solute onto the filter membrane, which is a potential source of error.[9]
4. Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered, saturated solution using a calibrated analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[9] HPLC is often preferred for its high specificity and accuracy.
-
Generate a calibration curve from the standard solutions to ensure accurate quantification of the unknown sample.
5. Data Reporting:
-
The determined concentration of the saturated solution is the equilibrium solubility of the compound.
-
Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.
-
Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.[10]
Data Summary and Interpretation
The following table should be used to compile the experimentally determined solubility data. Including solvent properties like the dielectric constant provides a basis for correlating physical properties with observed solubility.
| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Experimental Solubility at 25°C (mg/mL) | Experimental Solubility at 25°C (mol/L) |
| Water | Polar Protic | 80.1 | [Experimental Data] | [Experimental Data] |
| Ethanol | Polar Protic | 24.5 | [Experimental Data] | [Experimental Data] |
| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Experimental Data] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | Polar Aprotic | 36.6 | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Data] | [Experimental Data] |
| Toluene | Non-Polar | 2.4 | [Experimental Data] | [Experimental Data] |
| n-Hexane | Non-Polar | 1.9 | [Experimental Data] | [Experimental Data] |
| (Solvent property data sourced from[6]) |
Interpretation: The collected data should be analyzed to confirm the theoretical predictions. A high solubility in water, ethanol, and methanol would validate the importance of the ionic nature and hydrogen bonding capabilities of the compound. A significant drop in solubility for non-polar solvents like toluene and hexane would be expected. The results for polar aprotic solvents will reveal the extent to which dipole-dipole interactions contribute to the solvation of this specific molecule.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4][11] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[12][13]
Conclusion
This guide has detailed the essential physicochemical properties of this compound and provided a robust framework for understanding and experimentally determining its solubility profile. By employing the standardized shake-flask method, researchers can generate reliable and reproducible data crucial for applications in medicinal chemistry, process development, and formulation science. The interplay between the compound's ionic character, hydrogen bonding capacity, and the properties of the solvent system is the ultimate determinant of its solubility, and a thorough understanding of these principles is key to its effective application.
References
- 1. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 2. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE | 83782-89-2 [chemicalbook.com]
- 3. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE | 83782-89-2 [amp.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic data (NMR, IR, MS) for 6-Chloro-2-hydroxymethylpyridine hydrochloride.
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-hydroxymethylpyridine Hydrochloride
Introduction
This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The precise arrangement of its functional groups—a pyridine ring, a chloro substituent, a hydroxymethyl group, and its formulation as a hydrochloride salt—dictates its reactivity and potential applications. Accurate structural elucidation and purity assessment are therefore critical for its use in research and development.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound. As a senior application scientist, the goal is not merely to present data but to offer an in-depth interpretation grounded in the fundamental principles of each technique. We will explore its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectrum, and Mass Spectrum (MS). Each section will detail the causality behind experimental choices, provide validated protocols, and synthesize the data to confirm the molecule's structure, ensuring a holistic understanding for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates several key features that give rise to a distinct spectroscopic fingerprint.
-
Pyridine Ring: A heteroaromatic system whose protons and carbons will appear in characteristic regions of the NMR spectra. The electron-withdrawing nature of the nitrogen atom and the chloro substituent significantly influences the chemical shifts of the ring protons.
-
Hydrochloride Salt: The protonation of the pyridine nitrogen creates a formal positive charge on the ring, leading to a downfield shift for all ring protons in the NMR spectrum due to decreased electron density.
-
Hydroxymethyl Group (-CH₂OH): This group will show a characteristic singlet or doublet for the methylene protons and a broad singlet for the hydroxyl proton in ¹H NMR. In IR spectroscopy, it will produce a prominent O-H stretching band.
-
Chloro Substituent (-Cl): The presence of chlorine will be most definitively confirmed by the isotopic pattern (³⁵Cl and ³⁷Cl) observed in the mass spectrum.
By systematically analyzing the data from NMR, IR, and MS, we can unequivocally piece together these structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[1][2]
¹H NMR Analysis
The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. For this compound, the key is to understand how the substituents and the protonated nitrogen affect the aromatic protons. The formation of a hydrochloride salt causes a downfield shift for all ring protons compared to the free base, a consequence of the positive charge on the nitrogen atom decreasing the electron density on the ring carbons.
Predicted ¹H NMR Data Summary (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Triplet (t) | 1H | H-4 | Located between two other aromatic protons, leading to a triplet splitting pattern. |
| ~7.6-7.8 | Doublet (d) | 1H | H-3 or H-5 | Adjacent to one other aromatic proton. |
| ~7.5-7.7 | Doublet (d) | 1H | H-5 or H-3 | Adjacent to one other aromatic proton. |
| ~5.5-5.7 | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable and typically appears as a broad singlet. |
| ~4.6-4.8 | Singlet (s) | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and hydroxyl group appear as a singlet. |
Note: Actual chemical shifts can vary based on solvent and concentration. The assignments for H-3 and H-5 may be interchangeable without further 2D NMR experiments.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all six carbon atoms are expected to be distinct.
Predicted ¹³C NMR Data Summary (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158-160 | C-2 | Carbon bearing the hydroxymethyl group, significantly influenced by the adjacent nitrogen. |
| ~150-152 | C-6 | Carbon bearing the chloro substituent, deshielded by both chlorine and nitrogen. |
| ~140-142 | C-4 | Aromatic CH carbon. |
| ~125-127 | C-5 | Aromatic CH carbon. |
| ~120-122 | C-3 | Aromatic CH carbon. |
| ~60-62 | -CH₂- | Aliphatic carbon of the hydroxymethyl group. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[2]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like -OH.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity and high resolution.
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
IR Spectrum Analysis
The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, and aromatic ring bonds.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3200-3500 | Strong, Broad | O-H (Alcohol) | Stretching |
| ~3000-3100 | Medium | Aromatic C-H | Stretching |
| ~2850-2960 | Medium | Aliphatic C-H (-CH₂-) | Stretching |
| ~1600-1650 | Medium-Strong | N-H⁺ (pyridinium) bend / C=C, C=N stretch | Bending / Stretching |
| ~1400-1500 | Medium-Strong | Aromatic C=C, C=N | Ring Stretching |
| ~1000-1100 | Strong | C-O (Alcohol) | Stretching |
| ~650-750 | Medium | C-Cl | Stretching |
The most prominent feature is the very broad peak in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded O-H group in an alcohol.[4][5] The presence of the pyridinium ion (N-H⁺) can also contribute to broad absorptions in the higher wavenumber region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the C-O and C-Cl stretches, which are unique to the molecule's overall structure.
Experimental Protocol for IR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion.
Mass Spectrum Analysis
Expected Mass Spectrum Data (Positive ESI Mode)
| m/z Value | Ion | Rationale |
| 160.03 | [M+H]⁺ for ³⁵Cl | Protonated molecular ion of the free base (C₆H₆ClNO). |
| 162.03 | [M+H]⁺ for ³⁷Cl | Isotopic peak for the chlorine-37 isotope. |
The defining characteristic in the mass spectrum will be the isotopic cluster for the molecular ion of the free base, [C₆H₆ClNO+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two major peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[6] This pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.
Predicted Fragmentation Pathways: Under higher energy conditions (tandem MS), the protonated molecule would likely fragment through characteristic pathways for pyridines:
-
Loss of H₂O (18 Da): From the hydroxymethyl group, leading to a fragment at m/z 142.02 (for ³⁵Cl).
-
Loss of CH₂O (30 Da): Also from the hydroxymethyl group, giving a fragment at m/z 130.02 (for ³⁵Cl).
-
Loss of HCl (36 Da): A common fragmentation for chloro-pyridines.
Experimental Protocol for Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique for analyzing non-volatile solid samples.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to ensure protonation.
-
LC Separation (Optional but Recommended): Inject the sample into an HPLC system with a C18 column to ensure purity before introduction into the mass spectrometer. A simple isocratic or gradient elution can be used.
-
MS Ionization: Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source operating in positive ion mode.
-
Instrument Parameters:
-
Ion Source: ESI, Positive Mode.
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~120-150 °C.
-
-
Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300) to detect the protonated molecule and any potential fragments or impurities.
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and its characteristic isotopic pattern.
Caption: Workflow for LC-MS (ESI+) Analysis.
Conclusion
The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. NMR spectroscopy confirms the arrangement and connectivity of the three aromatic protons, the methylene group, and the effects of the protonated nitrogen. IR spectroscopy validates the presence of key functional groups, especially the hydroxyl group. Finally, mass spectrometry provides the definitive molecular weight and confirms the presence of a single chlorine atom through its characteristic 3:1 isotopic pattern.
Together, these three pillars of spectroscopic analysis form a self-validating system, providing researchers with the high-confidence data required for advancing their work in drug development and chemical synthesis.
References
A-Z Guide to the Reactivity of Chloromethylpyridines: Mechanisms, Protocols, and Applications in Drug Discovery
Abstract: The chloromethylpyridine scaffold is a cornerstone in modern medicinal chemistry and synthetic organic chemistry. The delicate interplay between the electron-deficient pyridine ring and the reactive chloromethyl group confers a unique reactivity profile that can be expertly manipulated to construct complex molecular architectures. This in-depth guide provides a comprehensive exploration of the factors governing the reactivity of chloromethylpyridines, focusing on the mechanistic dichotomy between SN1 and SN2 pathways. We delve into the influence of substituent position, nucleophile choice, and reaction conditions, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating experimental protocols and illustrative diagrams are provided to bridge theory with practice, empowering chemists to harness the full synthetic potential of this versatile building block.
Introduction: The Privileged Role of Chloromethylpyridines
Chloromethylpyridines are highly valued electrophilic intermediates in the synthesis of a vast array of functionalized pyridine derivatives. Their prevalence in pharmaceuticals stems from the pyridine ring's ability to act as a bioisostere for phenyl groups, improve pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets. The chloromethyl group serves as a convenient handle for introducing diverse functionalities through nucleophilic substitution, making it a critical tool in the drug discovery pipeline.[1] Understanding the nuances of its reactivity is paramount to achieving desired synthetic outcomes efficiently and predictably.
Section 1: The Electronic Landscape: How Isomerism Dictates Reactivity
The position of the chloromethyl group relative to the ring nitrogen atom profoundly influences its reactivity. The nitrogen atom acts as a strong electron-withdrawing group through inductive and resonance effects, creating electron-deficient (electrophilic) centers at the 2- (ortho) and 4- (para) positions.[2]
-
2- and 4-Chloromethylpyridines: These isomers exhibit significantly enhanced reactivity towards nucleophilic substitution. The ring nitrogen can stabilize the transition state of an SN2 reaction and, more importantly, can stabilize a carbocation intermediate formed in an SN1-type mechanism through resonance. This stabilization is a key determinant of the reaction pathway.
-
3-Chloromethylpyridine: In the 3- (meta) position, the chloromethyl group is less affected by the nitrogen's electron-withdrawing resonance effects. Consequently, 3-chloromethylpyridine is generally less reactive than its 2- and 4-isomers and more closely resembles the reactivity of benzyl chloride.[2]
dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial"];
} caption [label="Figure 1: Influence of Nitrogen Position on Reactivity.", shape=plaintext]; } Caption: Figure 1: Influence of Nitrogen Position on Reactivity.
Section 2: The Mechanistic Crossroads: SN1 vs. SN2 Pathways
The reaction of a chloromethylpyridine with a nucleophile can proceed through two primary mechanisms: a bimolecular, single-step process (SN2) or a unimolecular, two-step process involving a carbocation intermediate (SN1).[3][4] The preferred pathway is a function of the substrate structure, nucleophile strength, and solvent polarity.[5][6]
The SN2 Pathway: A Concerted Dance
In the SN2 mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[7] This concerted process involves a five-coordinate transition state and results in the inversion of stereochemistry if the carbon is chiral.[7] Favored by:
-
Substrate: Less sterically hindered substrates (e.g., 3-chloromethylpyridine).
-
Nucleophile: Strong, highly concentrated nucleophiles (e.g., RS⁻, CN⁻, R₂NH).[5]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the nucleophile, enhancing its reactivity.[8]
The SN1 Pathway: Stabilization is Key
The SN1 mechanism involves a slow, rate-determining step where the C-Cl bond breaks to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.[7][9] For 2- and 4-chloromethylpyridines, the resulting carbocation (a pyridyl-stabilized carbocation) is significantly stabilized by resonance, making this pathway highly accessible.
Favored by:
-
Substrate: Substrates that form stable carbocations (2- and 4-chloromethylpyridines).[9]
-
Nucleophile: Weak nucleophiles (e.g., H₂O, ROH).[8]
-
Solvent: Polar protic solvents (e.g., water, ethanol, methanol) that can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding.[9]
dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} caption [label="Figure 2: Mechanistic Decision Tree for Nucleophilic Substitution.", shape=plaintext]; } Caption: Figure 2: Mechanistic Decision Tree for Nucleophilic Substitution.
Section 3: A Chemist's Toolkit: Reactions with Common Nucleophiles
The versatility of chloromethylpyridines is showcased by their reactions with a wide range of nucleophiles. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.
| Nucleophile Type | Example Nucleophile | Typical Product | Key Considerations |
| O-Nucleophiles | Alcohols (ROH), Phenols (ArOH) | Pyridyl Ethers | Requires a base (e.g., NaH, K₂CO₃) to deprotonate the alcohol. Reaction with 4-pyridinemethanol and thionyl chloride is a common route to the starting material itself.[10] |
| N-Nucleophiles | Primary/Secondary Amines (RNH₂, R₂NH) | Pyridyl Amines | Often requires a non-nucleophilic base (e.g., DIPEA, Et₃N) to scavenge HCl byproduct. Can be prone to over-alkylation. |
| S-Nucleophiles | Thiols (RSH) | Pyridyl Thioethers | Thiolates (RS⁻), generated with a base like NaH or NaOEt, are excellent nucleophiles and typically react rapidly under SN2 conditions. |
| C-Nucleophiles | Cyanide (CN⁻), Malonates (CH₂(CO₂R)₂) | Pyridyl Acetonitriles, Malonates | Strong nucleophiles that favor SN2 reactions. Essential for carbon-carbon bond formation. |
Section 4: Experimental Protocol: Synthesis of 4-(Phenoxymethyl)pyridine
This protocol details a representative SN2 reaction, providing a robust method for synthesizing pyridyl ethers, a common motif in pharmacologically active molecules.
Objective: To synthesize 4-(phenoxymethyl)pyridine from 4-(chloromethyl)pyridine hydrochloride and phenol.
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Workflow Diagram:
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} caption [label="Figure 3: Experimental Workflow for Pyridyl Ether Synthesis.", shape=plaintext]; } Caption: Figure 3: Experimental Workflow for Pyridyl Ether Synthesis.
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add phenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (20 mL).
-
Scientist's Note: Anhydrous conditions are crucial to prevent hydrolysis of the chloromethylpyridine. K₂CO₃ is a mild, effective base for generating the potassium phenoxide nucleophile in situ.
-
-
Nucleophile Formation: Stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide should be evident.
-
Electrophile Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) to the reaction mixture in one portion.
-
Scientist's Note: The hydrochloride salt is often more stable and easier to handle than the free base. The excess K₂CO₃ will neutralize the HCl and the HCl byproduct from the substitution.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-(phenoxymethyl)pyridine.
Conclusion
The chloromethylpyridine moiety is a powerful and adaptable electrophile whose reactivity is governed by a predictable set of electronic and mechanistic principles. By understanding the enhanced reactivity of the 2- and 4-isomers via resonance-stabilized intermediates and the more classical SN2 behavior of the 3-isomer, synthetic chemists can make informed decisions. The deliberate choice of nucleophile, base, and solvent allows for the precise control of reaction pathways, enabling the efficient construction of novel pyridine-containing molecules for applications ranging from pharmaceuticals to materials science. This guide provides the foundational knowledge and practical protocols necessary to confidently employ these critical building blocks in any research and development setting.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
Thermal stability and decomposition temperature of 6-Chloro-2-hydroxymethylpyridine hydrochloride.
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 6-Chloro-2-hydroxymethylpyridine hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of why and how to assess the thermal properties of this important chemical intermediate. While specific experimental data for this compound is not publicly available, this guide outlines the authoritative methodologies and theoretical considerations for its characterization.
Introduction: The Criticality of Thermal Stability
This compound is a heterocyclic organic compound with a molecular structure that makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a chlorinated pyridine ring and a hydroxymethyl group provides reactive sites for further chemical modification.
Understanding the thermal stability of this compound is paramount for several reasons:
-
Safety: Uncontrolled thermal decomposition can lead to the release of toxic and corrosive gases, posing a significant risk to personnel.[1]
-
Process Development: Manufacturing processes often involve heating. Knowledge of the decomposition temperature is essential for defining safe operating limits.
-
Storage and Handling: The shelf-life and required storage conditions are directly influenced by the compound's thermal stability.[2]
-
Regulatory Compliance: Regulatory bodies require thorough characterization of the physicochemical properties of drug intermediates, including their thermal behavior.
This guide will provide the framework for a robust evaluation of the thermal stability of this compound.
Theoretical Framework: Structural Influences on Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to its structure. For this compound, several features are noteworthy:
-
Pyridine Ring: The aromatic pyridine ring is generally thermally stable. However, substituents can alter this stability.
-
C-Cl Bond: The chloro-substituent introduces a potential site for decomposition. The C-Cl bond can be cleaved at elevated temperatures, potentially leading to the formation of hydrogen chloride gas.[1]
-
Hydroxymethyl Group: The -CH₂OH group can undergo various thermal reactions, including dehydration and oxidation.
-
Hydrochloride Salt: The presence of the hydrochloride salt can influence the decomposition pathway, as HCl may be liberated at elevated temperatures.
The decomposition of this molecule is likely a multi-step process, initiated at the weakest chemical bond under thermal stress.
Experimental Characterization: Methodologies and Protocols
The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify this mass loss.
Step-by-Step Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum). Ensure the sample is representative of the batch.
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, with a consistent flow rate (e.g., 50 mL/min). This is crucial to prevent oxidative decomposition, which would not represent the intrinsic thermal stability.
-
Temperature Program:
-
Equilibrate the sample at a temperature below any expected thermal events (e.g., 30°C) for 5-10 minutes to establish a stable baseline.
-
Ramp the temperature at a controlled, linear heating rate (e.g., 10°C/min) to a final temperature where decomposition is complete (e.g., 600°C). A slower heating rate can provide better resolution of thermal events.
-
-
Data Analysis: The output is a TGA curve showing mass percentage versus temperature. The onset temperature of the first significant mass loss is a key indicator of the compound's thermal stability.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature. This identifies endothermic (melting) and exothermic (decomposition) events.
Step-by-Step Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a smaller sample (2-5 mg) into a DSC pan. Use a hermetically sealed pan to contain any volatile decomposition products and prevent their premature evaporation.
-
Atmosphere: As with TGA, use an inert atmosphere (nitrogen or argon) with a controlled flow rate.
-
Temperature Program: Employ a temperature program similar to the TGA analysis, with a constant heating rate (e.g., 10°C/min) across the temperature range of interest.
-
Data Analysis: The DSC curve plots heat flow against temperature. Sharp endothermic peaks typically correspond to melting, while broad exothermic peaks often indicate decomposition.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Data Interpretation and Hypothetical Profile
The data from TGA and DSC should be analyzed in conjunction. The following table summarizes the kind of quantitative data that would be expected from such an analysis.
| Parameter | Technique | Expected Observation | Significance |
| Melting Point (Tm) | DSC | Sharp endothermic peak | Indicates the transition from solid to liquid phase. A sharp peak suggests high purity. |
| Onset of Decomposition (Td) | TGA / DSC | Temperature at which the first significant mass loss (TGA) or exothermic event (DSC) begins. | The primary indicator of thermal stability. Defines the upper limit for safe handling temperatures. |
| Mass Loss (%) | TGA | Stepwise reduction in mass. | The percentage of mass lost in each step can be correlated with the loss of specific molecular fragments (e.g., HCl, H₂O). |
| Decomposition Enthalpy (ΔHd) | DSC | The area under the exothermic decomposition peak. | Quantifies the energy released during decomposition. A large exothermic release indicates a high-energy event. |
Potential Decomposition Pathway and Products
Based on the structure of this compound and safety data for analogous compounds, a plausible, albeit hypothetical, decomposition pathway can be proposed. Thermal decomposition would likely initiate with the loss of hydrogen chloride, followed by the degradation of the hydroxymethyl group and eventual fragmentation of the pyridine ring at higher temperatures.
Hazardous Decomposition Products: Thermal degradation is expected to release irritating and toxic gases and vapors.[1] These may include:
-
Hydrogen chloride (HCl)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
This highlights the necessity of conducting all thermal experiments and high-temperature work in a well-ventilated fume hood.
Recommendations for Safe Handling and Storage
Given the potential for thermal decomposition, the following precautions are recommended:
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Handling: Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When heating the material, do so in a controlled manner and with adequate ventilation.
-
Process Safety: For any process involving heating this compound, the temperature should be kept well below the determined onset of decomposition, with an appropriate safety margin.
Conclusion
While specific, publicly available thermal analysis data for this compound is limited, a comprehensive understanding of its thermal stability can be achieved through the systematic application of standard analytical techniques like TGA and DSC. This guide provides the theoretical basis and practical, step-by-step protocols for such an investigation. By carefully determining the onset of decomposition and identifying thermal events, researchers and drug development professionals can ensure the safe and effective use of this valuable chemical intermediate.
References
Navigating the Physicochemical Landscape of 6-Chloro-2-hydroxymethylpyridine Hydrochloride: A Technical Guide to its Hygroscopic Nature
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Chemical Context: Why Hygroscopicity Matters
Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment[2]. For APIs, this can lead to a cascade of undesirable effects, including:
-
Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, reducing the shelf-life of the drug substance[1].
-
Physical Instability: Moisture absorption can induce changes in crystalline structure, leading to issues with polymorphism and altering dissolution rates[3].
-
Manufacturing Challenges: Hygroscopic powders can exhibit poor flow characteristics, clumping, and stickiness, complicating formulation and manufacturing processes[2][3].
Given these potential challenges, a thorough understanding and characterization of a compound's hygroscopic properties are paramount during pre-formulation and formulation development.
Structural Clues: A Tale of a Pyridine and a Hydrochloride Salt
The chemical structure of 6-Chloro-2-hydroxymethylpyridine hydrochloride offers significant insights into its probable interaction with atmospheric moisture. Two key features are of particular importance: the pyridine ring and the hydrochloride salt form.
The Influence of the Pyridine Moiety
Pyridine and its derivatives are known for their basicity, stemming from the lone pair of electrons on the nitrogen atom[4]. This basicity facilitates the formation of salts. Furthermore, several pyridine-containing compounds have been identified as hygroscopic. For instance, pyridine-N-oxide is a well-documented hygroscopic solid[5]. Similarly, a safety data sheet for 2-(Hydroxymethyl) pyridine explicitly states that it is a hygroscopic material[6]. Another related compound, 2-(chloromethyl)pyridine hydrochloride, is also described as hygroscopic and requires storage under inert gas[7][8].
The Role of the Hydrochloride Salt
The formation of hydrochloride salts is a common strategy in drug development to enhance the solubility and stability of basic APIs[9]. However, the introduction of an ionic salt form can also increase the propensity for water uptake[1]. The strong ionic character of the hydrochloride salt can readily interact with the polar water molecules in the atmosphere. While not all hydrochloride salts are hygroscopic, it is a frequently encountered property. For example, a patent application mentions that the tartrate salt of a particular drug was developed to reduce the hygroscopicity observed with its hydrochloride counterpart[3].
The logical relationship leading to the probable hygroscopicity of this compound can be visualized as follows:
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 8. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 9. pharmainfonepal.com [pharmainfonepal.com]
Methodological & Application
Application Notes & Protocols: Strategic N-Alkylation Utilizing 6-Chloro-2-hydroxymethylpyridine Hydrochloride
Introduction: A Versatile Building Block for Medicinal Chemistry
6-Chloro-2-hydroxymethylpyridine hydrochloride is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a reactive chlorine atom at the 6-position, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. The hydroxymethyl group at the 2-position provides a secondary site for further synthetic elaboration.
This guide focuses on the primary application of this reagent: the N-alkylation of primary and secondary amines. This reaction is a cornerstone of modern synthetic chemistry, enabling the introduction of the pyridyl-methyl scaffold into a wide range of molecules. Pyridine and its derivatives are prevalent pharmacophores found in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding, coordinate to metal ions in enzymes, and modulate the physicochemical properties (e.g., solubility, pKa) of a parent molecule.
A persistent challenge in pyridine chemistry is controlling regioselectivity, particularly the competition between N-alkylation and O-alkylation when using hydroxyl-substituted pyridines (pyridones).[1][2] Employing a pre-halogenated building block like this compound circumvents this ambiguity, directing the alkylation specifically to the nitrogen atom of the incoming amine nucleophile, thereby ensuring a predictable and high-yielding synthetic route.
The Mechanism: A Base-Mediated Nucleophilic Aromatic Substitution
The N-alkylation reaction proceeds via a nucleophilic aromatic substitution pathway. The process is typically not a direct SN2 displacement but rather an SNAr reaction, facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.
Causality of Key Components:
-
Amine Nucleophile (R¹R²NH): The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile. Primary (RNH₂) and secondary (R₂NH) amines are suitable substrates.
-
Base: The primary role of the base is to deprotonate the amine, converting it into a more potent anionic nucleophile (R¹R²N⁻). This significantly accelerates the rate of reaction. A secondary role is to neutralize the hydrochloric acid that is either present in the starting material or generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
This compound: This is the electrophile. The chlorine atom is the leaving group, and the carbon atom to which it is attached is the electrophilic center.
-
Solvent: A polar aprotic solvent is generally preferred to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.
The general transformation is illustrated below:
Caption: General scheme of the N-alkylation reaction.
Detailed Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol provides a representative procedure for the N-alkylation of a generic secondary amine. Researchers should consider this a starting point, as optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials & Equipment:
-
This compound
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.0 - 1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Expertise Note: The use of an inert atmosphere is crucial to prevent the absorption of atmospheric moisture, which can quench the base and hinder the reaction.[3] K₂CO₃ is a moderately strong base suitable for deprotonating many secondary amines without causing unwanted side reactions.
-
-
Solvent and Amine Addition: Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M). Add the secondary amine (1.1 eq) to the mixture via syringe.
-
Expertise Note: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. A slight excess of the amine can help drive the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Trustworthiness Note: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the limiting reagent (often the pyridine starting material) signals completion.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl), washing the filter cake with a small amount of ethyl acetate. c. Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Expertise Note: The water washes are critical for removing the high-boiling DMF solvent. The brine wash helps to break any emulsions and remove residual water from the organic layer.
-
-
Purification: a. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. b. The resulting crude residue should be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Caption: Step-by-step experimental workflow for N-alkylation.
Optimizing Reaction Conditions
The success and efficiency of the N-alkylation reaction are highly dependent on the choice of base, solvent, and temperature. The tables below summarize common choices and their rationale.
Table 1: Selection of Base
| Base | Strength | Typical Use Case & Rationale |
| K₂CO₃ / Cs₂CO₃ | Moderate | Standard choice for most primary/secondary amines. Cesium carbonate is more soluble and basic, often accelerating reactions with less nucleophilic amines. |
| NaH | Strong | Used for weakly nucleophilic amines (e.g., anilines, amides). Requires strictly anhydrous conditions and careful handling due to its high reactivity and generation of H₂ gas. |
| DBU / Et₃N | Organic | Homogeneous conditions. Triethylamine (Et₃N) is often sufficient, while DBU is a stronger, non-nucleophilic base suitable for more challenging transformations.[1] |
| NaOH / KOH | Strong | Can be used under phase-transfer catalysis (PTC) conditions, but may promote side reactions with the hydroxymethyl group if not carefully controlled. |
Table 2: Selection of Solvent
| Solvent | Polarity | Boiling Point | Rationale & Considerations |
| DMF | Polar Aprotic | 153 °C | Excellent solvating power for a wide range of substrates. High boiling point allows for a broad temperature range. Difficult to remove during workup. |
| DMSO | Polar Aprotic | 189 °C | Similar to DMF, sometimes provides superior rates. Even more difficult to remove during workup. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 °C | Good solvent, easier to remove than DMF/DMSO. Lower boiling point limits the reaction temperature. |
| Toluene | Nonpolar | 111 °C | Can be effective despite heterogeneity, particularly when strong bases like NaH are used.[1] |
| THF | Polar Aprotic | 66 °C | Useful for reactions that proceed at lower temperatures, often with strong bases like NaH.[4] |
Safety and Handling Precautions
This compound:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5] It is also hygroscopic and should be stored in a tightly sealed container in a dry place.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
First Aid:
General Precautions:
-
N-alkylation reactions should always be conducted in a well-ventilated fume hood.
-
Bases like NaH are highly reactive and flammable; handle with extreme care under an inert atmosphere.
-
Solvents like DMF and DMSO have excellent skin penetration properties; avoid contact as they can carry dissolved chemicals into the body.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated amine (protonated). 4. Poor quality or wet reagents/solvent. | 1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). 2. Increase the reaction temperature. 3. Ensure sufficient equivalents of base are used (at least 2.5 eq). 4. Use freshly opened or dried solvents and reagents. |
| Formation of Side Products | 1. Over-alkylation (if primary amine is used). 2. Reaction with the hydroxymethyl group. 3. Degradation at high temperatures. | 1. Control stoichiometry carefully; use 1.0-1.2 equivalents of the amine.[6] 2. Use milder conditions (lower temperature, less aggressive base). Protect the alcohol if necessary. 3. Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | 1. Residual DMF/DMSO in the crude product. 2. Product is very polar. | 1. Perform multiple, vigorous aqueous washes during workup or consider azeotropic removal with toluene under vacuum. 2. Use a more polar eluent system for chromatography or consider reverse-phase chromatography. |
References
- 1. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for 6-Chloro-2-hydroxymethylpyridine Hydrochloride: A Versatile Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide on the application of 6-Chloro-2-hydroxymethylpyridine hydrochloride as a pivotal intermediate in pharmaceutical research and development. We delve into its chemical properties, strategic importance in drug design, and provide detailed, field-tested protocols for its key transformations. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the synthesis of novel active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its presence is often crucial for establishing key interactions with biological targets, modulating physicochemical properties, and improving pharmacokinetic profiles. This compound emerges as a particularly valuable building block due to its bifunctional nature. It possesses two distinct, orthogonally reactive sites: a chloro group at the 6-position, susceptible to nucleophilic aromatic substitution (SNAr), and a hydroxymethyl group at the 2-position, which can undergo a variety of transformations such as oxidation, esterification, or conversion to a more reactive leaving group.[2][3]
This dual reactivity allows for the sequential or selective introduction of different molecular fragments, making it an ideal starting point for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.[4] Its hydrochloride salt form often improves stability and handling characteristics.[5]
Physicochemical and Safety Data
Accurate knowledge of a reagent's properties and hazards is fundamental to successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 83782-89-2 | [6] |
| Molecular Formula | C₆H₇Cl₂NO | [7] |
| Molecular Weight | 180.03 g/mol | [8] |
| Appearance | Off-white to beige solid | [5] |
| Melting Point | 128-130 °C (lit.) | |
| Solubility | Soluble in water | [5] |
| Stability | Stable under normal conditions. Hygroscopic. | [5] |
Table 2: GHS Hazard Information
| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
|
| H302: Harmful if swallowed.[5]H315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9]H335: May cause respiratory irritation.[5] | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[5][9][10]
Core Synthetic Applications & Mechanistic Insights
The utility of this intermediate stems from its two primary reactive handles. The choice of reaction conditions dictates which site is functionalized.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C6
The electron-withdrawing nature of the pyridine nitrogen atom activates the chloro-substituent towards SNAr. This reaction is a cornerstone for introducing a wide variety of nucleophiles (amines, thiols, alkoxides) at the 6-position, a common strategy in drug design.[1]
-
Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the nitrogen heteroatom, making the reaction feasible under relatively mild conditions compared to SNAr on a simple chlorobenzene ring. The choice of a suitable base is critical to deprotonate the incoming nucleophile (if required) and to neutralize the HCl generated during the reaction.
Pathway B: Transformation of the Hydroxymethyl Group
The primary alcohol at the C2 position is a versatile handle for further elaboration.
-
Oxidation: Selective oxidation to the corresponding aldehyde or carboxylic acid provides a functional group for reductive amination, amide coupling, or other condensation reactions. Reagents like manganese dioxide (MnO₂) are often used for selective oxidation to the aldehyde.
-
Conversion to a Halide: Reacting the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) converts the hydroxyl into a highly reactive chloromethyl group.[11] This creates a potent electrophile, ideal for alkylating nucleophiles to form ethers, thioethers, or amines.
Experimental Protocols
The following protocols are generalized methodologies that should be optimized for specific substrates. All operations should be performed in a well-ventilated fume hood.
Protocol 1: SNAr with a Primary Amine
This protocol details a typical procedure for substituting the C6-chloro group with an amine, a common step in synthesizing kinase inhibitors and other targeted therapies.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline derivative) (1.1 - 1.5 eq)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or organic base (e.g., DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Dioxane)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates, separatory funnel, rotary evaporator, column chromatography setup
-
-
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the primary amine (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) via syringe to a concentration of approximately 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC or LC-MS every 2-4 hours. A key indicator of completion is the consumption of the limiting starting material.
-
Work-up: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Conversion of Hydroxymethyl to Chloromethyl Group
This protocol describes the conversion of the C2-hydroxymethyl group to a more reactive C2-chloromethyl group using thionyl chloride.[11]
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Toluene)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Inert atmosphere setup
-
Scrubber system for acidic gases (e.g., NaOH solution)
-
-
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.5 eq) dropwise via a dropping funnel over 15-30 minutes. Causality: This slow, cooled addition is crucial to control the exothermic reaction and minimize side-product formation. The reaction will evolve HCl and SO₂ gas, which must be vented to a scrubber.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride. Caution: Ensure the rotary evaporator is properly vented to a scrubber.
-
Isolation: The resulting solid is often the hydrochloride salt of the product. It can be triturated with a non-polar solvent like diethyl ether or hexanes, filtered, and dried under vacuum.
-
Characterization: The product, 6-chloro-2-(chloromethyl)pyridine hydrochloride, is often used directly in the next synthetic step due to its reactivity. A small sample can be characterized by ¹H NMR, noting the characteristic shift of the -CH₂Cl protons (typically ~4.8-5.2 ppm).[12]
-
Characterization Data
Table 3: Representative Spectroscopic Data for Starting Material
| Technique | Data for this compound |
| ¹H NMR | The spectrum will show characteristic peaks for the aromatic pyridine protons and the methylene (-CH₂-) protons of the hydroxymethyl group.[13] |
| ¹³C NMR | The spectrum will show six distinct carbon signals corresponding to the five pyridine ring carbons and the one methylene carbon.[13] |
| Mass Spec (MS) | The mass spectrum will show a molecular ion peak corresponding to the free base (m/z ~143/145) with the characteristic ~3:1 isotopic pattern for a single chlorine atom. |
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its dual reactive sites at the C2 and C6 positions provide chemists with a robust platform for molecular elaboration. The protocols and insights provided herein serve as a foundational guide for leveraging this building block to accelerate drug discovery programs. Careful execution of these synthetic transformations, coupled with diligent in-process validation, will enable the efficient construction of novel chemical entities for biological evaluation.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. 6-chloro-4-hydroxy-5-methyl-1,2-dihydropyridin-2-one hydrochloride | 95306-65-3 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. nbinno.com [nbinno.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE | 83782-89-2 [chemicalbook.com]
- 7. 6-Chloro-2-(hydroxymethyl)pyridine Hydrochloride|CAS 83782-89-2|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 8. (6-chloropyridin-2-yl)methanol,hydrochloride price & availability - MOLBASE [molbase.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 12. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]
- 13. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE(83782-89-2) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: The Strategic Role of 6-Chloro-2-hydroxymethylpyridine Hydrochloride in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthesis and application of 6-Chloro-2-hydroxymethylpyridine hydrochloride, a pivotal intermediate in the development of modern agrochemicals. We will elucidate its strategic importance as a precursor to key building blocks for potent insecticides, particularly within the neonicotinoid class. This document offers detailed, field-proven protocols, mechanistic insights, and quantitative data to support researchers, scientists, and drug development professionals in the agrochemical sector. Our focus is to not only provide step-by-step methodologies but also to explain the underlying chemical principles that govern these transformations, ensuring a comprehensive and practical resource.
Introduction: The Significance of the Chloropyridinyl Moiety
The chloropyridinyl moiety is a cornerstone pharmacophore in a multitude of highly effective agrochemicals.[1] Its presence in a molecular structure often imparts desirable properties such as enhanced biological activity, systemic mobility within plants, and favorable metabolic stability. Neonicotinoids, a prominent class of insecticides, frequently feature this structural motif, which is crucial for their potent agonistic activity on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This interaction leads to overstimulation of the nerve cells, resulting in paralysis and death of the target pest.
This compound serves as a versatile and strategically important starting material for introducing the chloropyridinyl group into more complex agrochemical structures. Its bifunctional nature, possessing both a reactive hydroxyl group and a chlorinated pyridine ring, allows for a variety of subsequent chemical modifications.
Synthetic Pathways and Key Transformations
The journey from this compound to a final agrochemical product involves a series of well-defined chemical transformations. This guide will focus on a key three-stage synthetic sequence:
-
Stage 1: Synthesis of this compound from a readily available precursor.
-
Stage 2: Conversion to the highly reactive 2-chloro-6-chloromethylpyridine , a critical building block.
-
Stage 3: Application in the synthesis of a neonicotinoid insecticide , exemplified by a protocol analogous to the synthesis of Imidacloprid.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall Synthetic Workflow.
Experimental Protocols and Mechanistic Insights
Stage 1: Synthesis of this compound
The synthesis of the title compound can be efficiently achieved from 6-chloro-2-methylpyridine through a multi-step process involving oxidation, rearrangement, and hydrolysis. This approach is analogous to established methods for the synthesis of 2-hydroxymethylpyridine.[2]
Protocol 1: Synthesis of this compound
-
Oxidation:
-
In a suitable reaction vessel, dissolve 6-chloro-2-methylpyridine in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aq. solution) to the stirred solution, maintaining the temperature between 70-80°C.
-
Monitor the reaction by TLC until complete conversion to 6-chloro-2-methylpyridine N-oxide is observed.
-
Causality: The N-oxidation activates the methyl group for the subsequent rearrangement. Acetic acid acts as both a solvent and a catalyst.
-
-
Rearrangement:
-
To the crude 6-chloro-2-methylpyridine N-oxide, add acetic anhydride.
-
Heat the mixture to reflux for several hours.
-
This Polonovski-type rearrangement yields 6-chloro-2-acetoxymethylpyridine.
-
Causality: Acetic anhydride reacts with the N-oxide to form an intermediate that readily rearranges to the more stable acetoxymethyl derivative.
-
-
Hydrolysis:
-
Cool the reaction mixture and carefully add an aqueous solution of sodium hydroxide to hydrolyze the acetate ester.
-
Stir at room temperature until the hydrolysis is complete, yielding 6-chloro-2-hydroxymethylpyridine.
-
Causality: The basic conditions facilitate the saponification of the ester to the corresponding alcohol.
-
-
Acidification and Isolation:
-
Neutralize the reaction mixture with hydrochloric acid and then acidify to a pH of 1-2 to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with a small amount of cold water, and dry under vacuum to obtain this compound.
-
| Parameter | Value |
| Starting Material | 6-Chloro-2-methylpyridine |
| Key Reagents | Hydrogen Peroxide, Acetic Acid, Acetic Anhydride, Sodium Hydroxide, Hydrochloric Acid |
| Typical Overall Yield | 75-85% |
| Purity (by HPLC) | >98% |
Table 1: Summary of Synthesis Parameters for this compound.
Stage 2: Synthesis of 2-Chloro-6-chloromethylpyridine
The conversion of the hydroxymethyl group to a chloromethyl group is a critical activation step, rendering the molecule susceptible to nucleophilic attack in the subsequent agrochemical synthesis. Thionyl chloride is an effective and commonly used reagent for this transformation.[2]
Caption: Chlorination of the Hydroxymethyl Group.
Protocol 2: Synthesis of 2-Chloro-6-chloromethylpyridine
-
Reaction Setup:
-
In a fume hood, charge a reaction flask equipped with a reflux condenser and a gas scrubber with this compound.
-
Slowly add an excess of thionyl chloride (SOCl₂) to the flask.
-
Causality: Thionyl chloride serves as both the chlorinating agent and the solvent. The excess ensures the reaction goes to completion.
-
-
Reaction Execution:
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by GC-MS.
-
During the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases are evolved and should be neutralized in a scrubber.
-
Causality: The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The residue is then purified by vacuum distillation or recrystallization to yield pure 2-chloro-6-chloromethylpyridine.
-
| Parameter | Value |
| Starting Material | This compound |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Reaction Temperature | Reflux (~79°C) |
| Typical Yield | 90-95% |
| Purity (by GC-MS) | >99% |
Table 2: Summary of Synthesis Parameters for 2-Chloro-6-chloromethylpyridine.
Stage 3: Application in Neonicotinoid Synthesis
The synthesized 2-chloro-6-chloromethylpyridine is a prime building block for the synthesis of neonicotinoid insecticides. The following protocol describes the synthesis of an analogue of Imidacloprid, a widely used systemic insecticide.[1]
Protocol 3: Synthesis of an Imidacloprid Analogue
-
Reaction Setup:
-
In a reaction vessel, dissolve 2-nitroiminoimidazolidine and an equimolar amount of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as acetonitrile or DMF.
-
Causality: The base deprotonates the 2-nitroiminoimidazolidine, forming a nucleophile that will attack the electrophilic chloromethyl group. The solvent choice facilitates the dissolution of the reactants and promotes the reaction.
-
-
Condensation Reaction:
-
To the stirred suspension, add a solution of 2-chloro-6-chloromethylpyridine in the same solvent dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete (monitored by HPLC).
-
Causality: This is a nucleophilic substitution reaction where the deprotonated 2-nitroiminoimidazolidine displaces the chloride from the chloromethyl group of 2-chloro-6-chloromethylpyridine, forming the C-N bond of the final product.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Imidacloprid analogue.
-
| Parameter | Value |
| Key Intermediates | 2-Chloro-6-chloromethylpyridine, 2-Nitroiminoimidazolidine |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | 60-80°C |
| Typical Yield | 85-92% |
| Purity (by HPLC) | >98% |
Table 3: Summary of Synthesis Parameters for the Imidacloprid Analogue.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its efficient preparation and subsequent conversion to the highly reactive 2-chloro-6-chloromethylpyridine provide a reliable pathway for the introduction of the crucial chloropyridinyl moiety into a wide range of insecticidal molecules. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers and developers in the agrochemical industry to leverage this important building block in the creation of novel and effective crop protection solutions.
References
Application Note & Protocols: Synthetic Strategies for the Derivatization of 6-Chloro-2-hydroxymethylpyridine Hydrochloride
Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the experimental setups and protocols for the synthesis of novel derivatives from 6-Chloro-2-hydroxymethylpyridine hydrochloride. This versatile heterocyclic building block offers two primary, orthogonal sites for chemical modification: the reactive C6-chloro group and the C2-hydroxymethyl group. We will explore key synthetic transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), and modifications of the hydroxymethyl moiety. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure reproducible and efficient synthesis.
Introduction: The Strategic Value of 6-Chloro-2-hydroxymethylpyridine
Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and ability to engage in hydrogen bonding.[1] this compound serves as an exceptionally valuable starting material due to its dual functionality.
-
The C6-Chloro Position: The chlorine atom is situated at a position activated by the electron-withdrawing nature of the ring nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a prime handle for transition-metal-catalyzed cross-coupling reactions.[2][3]
-
The C2-Hydroxymethyl Position: The primary alcohol at the C2 position offers a site for oxidation, esterification, or etherification, allowing for further molecular diversification.[4]
This orthogonal reactivity allows for a stepwise and controlled approach to building molecular complexity, making it a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Logical Workflow for Derivatization
The synthetic strategy typically begins with the modification of the more synthetically challenging C-Cl bond, followed by functionalization of the more robust hydroxymethyl group. This approach prevents potential interference of the hydroxyl group in the often sensitive catalytic cycles of cross-coupling reactions.
Caption: General synthetic workflow for derivatizing 6-Chloro-2-hydroxymethylpyridine.
Derivatization at the C6-Position: Modifying the C-Cl Bond
The transformation of the C6-Cl bond is the most common and powerful strategy for introducing diversity. Palladium-catalyzed reactions are particularly effective for this purpose.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[5][6] This reaction is fundamental for creating biaryl structures, which are prevalent in many pharmaceutical agents.
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridine.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, a step facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Synthesis of 6-Phenyl-2-hydroxymethylpyridine
| Reagent/Parameter | Molar Eq. | Amount | Purpose/Comment |
| 6-Chloro-2-hydroxymethylpyridine HCl | 1.0 | 1.0 mmol, 180 mg | Starting Material |
| Phenylboronic Acid | 1.2 | 1.2 mmol, 146 mg | Coupling Partner |
| Pd(dppf)Cl₂ | 0.03 | 0.03 mmol, 22 mg | Palladium Catalyst Precursor |
| Sodium Carbonate (Na₂CO₃) | 3.0 | 3.0 mmol, 318 mg | Base, essential for transmetalation |
| Solvent | - | 1,4-Dioxane/H₂O (4:1) | Solvent system |
| Temperature | - | 90 °C | Reaction Temperature |
| Atmosphere | - | Nitrogen or Argon | Prevents catalyst oxidation |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (180 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol) to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines.[8][9] It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines, which are key pharmacophores.
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation (facilitated by a strong base), and reductive elimination to form the C-N bond.[10][11] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[8]
Protocol 2: Synthesis of 6-(Morpholino)-2-hydroxymethylpyridine
| Reagent/Parameter | Molar Eq. | Amount | Purpose/Comment |
| 6-Chloro-2-hydroxymethylpyridine HCl | 1.0 | 1.0 mmol, 180 mg | Starting Material |
| Morpholine | 1.2 | 1.2 mmol, 105 µL | Amine Nucleophile |
| Pd₂(dba)₃ | 0.02 | 0.02 mmol, 18 mg | Palladium(0) Source |
| XPhos | 0.08 | 0.08 mmol, 38 mg | Bulky Phosphine Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 1.4 mmol, 135 mg | Strong, non-nucleophilic base |
| Solvent | - | Toluene | Anhydrous, aprotic solvent |
| Temperature | - | 100 °C | Reaction Temperature |
| Atmosphere | - | Nitrogen or Argon | Crucial for catalyst stability |
Step-by-Step Methodology:
-
In a glovebox or under a strict inert atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol) in anhydrous toluene (5 mL). Stir for 10 minutes to form the active catalyst.
-
To the Schlenk flask, add this compound (180 mg, 1.0 mmol).
-
Add the catalyst solution to the flask, followed by morpholine (105 µL, 1.2 mmol) and additional toluene to bring the total volume to ~10 mL.
-
Seal the flask and heat the reaction mixture to 100 °C for 18-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate under reduced pressure.
-
Purification: Purify by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product.
Nucleophilic Aromatic Substitution (SNAr)
For strongly nucleophilic reagents, direct substitution of the chloride can be achieved without a metal catalyst. The electron-deficient nature of the pyridine ring facilitates this reaction, especially for nucleophiles like alkoxides and thiolates.[2]
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][12] In the second step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.[12]
Protocol 3: Synthesis of 6-(Phenoxy)-2-hydroxymethylpyridine
| Reagent/Parameter | Molar Eq. | Amount | Purpose/Comment |
| 6-Chloro-2-hydroxymethylpyridine HCl | 1.0 | 1.0 mmol, 180 mg | Starting Material |
| Phenol | 1.1 | 1.1 mmol, 104 mg | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.5 | 2.5 mmol, 345 mg | Base to deprotonate phenol |
| Solvent | - | Dimethylformamide (DMF) | Polar aprotic solvent |
| Temperature | - | 120 °C | Reaction Temperature |
Step-by-Step Methodology:
-
Combine this compound (180 mg, 1.0 mmol), phenol (104 mg, 1.1 mmol), and potassium carbonate (345 mg, 2.5 mmol) in a round-bottom flask.
-
Add anhydrous DMF (5 mL).
-
Heat the mixture to 120 °C and stir for 8-12 hours.
-
Work-up: Cool to room temperature and pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and a small amount of cold diethyl ether.
-
Dry the product under vacuum. If necessary, recrystallize from ethanol/water or purify by column chromatography.
Derivatization at the C2-Position: Modifying the Hydroxymethyl Group
Once the C6-position has been functionalized, the C2-hydroxymethyl group can be modified.
Oxidation to an Aldehyde
The primary alcohol can be selectively oxidized to the corresponding aldehyde, a valuable intermediate for imine formation, Wittig reactions, or further oxidation to a carboxylic acid.
Protocol 4: Synthesis of 6-Phenyl-2-formylpyridine
| Reagent/Parameter | Molar Eq. | Amount | Purpose/Comment |
| 6-Phenyl-2-hydroxymethylpyridine | 1.0 | 1.0 mmol, 185 mg | Starting Material |
| Manganese Dioxide (MnO₂) | 10 | 10 mmol, 870 mg | Mild oxidant for allylic/benzylic alcohols |
| Solvent | - | Dichloromethane (DCM) | Inert solvent |
| Temperature | - | Room Temperature | Mild reaction conditions |
Step-by-Step Methodology:
-
Dissolve 6-Phenyl-2-hydroxymethylpyridine (185 mg, 1.0 mmol) in dichloromethane (15 mL).
-
Add activated manganese dioxide (870 mg, 10 mmol) in one portion.
-
Stir the resulting black suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can often be used without further purification or can be purified by silica gel chromatography.
References
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 6-Chloro-2-hydroxymethylpyridine Hydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 6-Chloro-2-hydroxymethylpyridine hydrochloride, a critical intermediate in pharmaceutical and chemical synthesis. The developed isocratic method utilizes a C18 stationary phase with a simple acidic mobile phase and UV detection, providing excellent selectivity and resolution for the main component from potential impurities and degradation products. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and stability testing in regulated environments.
Introduction and Scientific Rationale
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The purity of such intermediates is paramount as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final product. Therefore, a reliable and validated analytical method is essential for quality assurance.
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide explains the causality behind the chosen methodology.
-
Analyte Characteristics: The target molecule is a pyridine derivative, which is inherently basic due to the nitrogen atom in the aromatic ring (pKa ≈ 5.2-6.0).[2] The hydrochloride salt form ensures its solubility in aqueous media. The presence of the polar hydroxymethyl group and the chloro-substituent gives the molecule a moderate polarity, making it an ideal candidate for reversed-phase chromatography.
-
Chromatographic Strategy: A reversed-phase (RP) approach was selected for its versatility and robustness. A C18 (octadecylsilyl) column provides a non-polar stationary phase that effectively retains the analyte. To achieve sharp, symmetrical peaks, it is critical to control the ionization state of the basic pyridine nitrogen. An acidic mobile phase (pH ≈ 3) ensures that the pyridine nitrogen is consistently protonated, preventing its interaction with residual acidic silanols on the silica backbone of the stationary phase, which would otherwise cause significant peak tailing.
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength of 254 nm was chosen as it offers a good response for many aromatic compounds and provides a balance of sensitivity and specificity.
Experimental Workflow and Protocol
The following section provides a detailed, step-by-step protocol for the analysis.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.[1]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (Purity >99.5%)
-
-
Labware: Analytical balance, volumetric flasks, autosampler vials, sonicator.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile : Water with 0.1% TFA (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Solution Preparation
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to 700 mL of HPLC-grade water. Mix thoroughly. Add 300 mL of acetonitrile and mix again. Degas the solution for 15 minutes in a sonicator before use.
-
Diluent Preparation: The mobile phase is used as the diluent for all solutions.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Procedure Workflow
The overall analytical process is visualized in the diagram below.
Caption: HPLC analytical workflow from sample preparation to final report generation.
System Suitability and Calculations
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Purity Calculation: The purity of the sample is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][4] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[5][6]
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Protocol:
-
Prepare a solution of the analyte (0.5 mg/mL).
-
Subject the solution to forced degradation conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60°C for 4 hours, then neutralize.[8]
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 60°C for 4 hours, then neutralize.[8]
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, and leave at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours, then prepare a solution.
-
-
Analyze the stressed samples alongside an unstressed sample and a blank.
-
-
Acceptance Criteria: The main analyte peak should be well-resolved from all degradation product peaks (Resolution > 2.0), demonstrating the method's stability-indicating nature.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).[5][9] Inject each concentration in triplicate.
-
Acceptance Criteria: A linear relationship between concentration and peak area, demonstrated by a correlation coefficient (r²) of ≥ 0.999.
Accuracy
-
Protocol: Accuracy is determined by spiking a known amount of the reference standard into the sample at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six independent preparations of the same sample on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These are determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.
-
LOD = 3.3 x (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | Resolution > 2.0 between analyte and all potential impurities/degradants |
| Linearity (r²) | ≥ 0.999 |
| Range | 50% - 150% of nominal concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| LOD / LOQ | To be determined and reported |
Conclusion
The RP-HPLC method described provides a simple, precise, accurate, and specific protocol for determining the purity of this compound. The isocratic mobile phase and short run time make it efficient for routine analysis in a quality control setting. The comprehensive validation protocol, grounded in ICH guidelines, confirms that the method is robust and suitable for its intended purpose, ensuring the quality and consistency of this important chemical intermediate.
References
- 1. scispace.com [scispace.com]
- 2. helixchrom.com [helixchrom.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Application Note: Identification of 6-Chloro-2-hydroxymethylpyridine Hydrochloride using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the unambiguous identification of 6-Chloro-2-hydroxymethylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the compound's polarity and thermal lability, a direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is challenging. This guide details a robust derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to enhance volatility and thermal stability. The subsequent optimized GC-MS parameters provide a reliable method for the separation and identification of its trimethylsilyl (TMS) derivative. This protocol is intended for researchers, scientists, and drug development professionals requiring a validated method for the characterization of this compound.
Introduction: The Analytical Challenge
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its accurate identification and purity assessment are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). However, the inherent chemical properties of this molecule—specifically the presence of a polar hydroxyl group and its formulation as a hydrochloride salt—render it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Direct injection of the underivatized compound into a standard GC-MS system would likely result in poor chromatographic peak shape, thermal degradation in the hot injector, and a lack of volatility, preventing its elution from the GC column. To overcome these challenges, a chemical modification step, known as derivatization, is necessary.[1][2] Derivatization aims to convert the analyte into a more volatile and thermally stable form, making it amenable to GC-MS analysis.[1][2] This application note provides a comprehensive, step-by-step protocol for the silylation of this compound, followed by its analysis using an optimized GC-MS method.
The Rationale for Silylation
Silylation is a widely employed derivatization technique in GC-MS that replaces active hydrogen atoms in functional groups like hydroxyls, amines, and carboxylic acids with a trimethylsilyl (TMS) group.[1] This process offers several key advantages:
-
Increased Volatility: The replacement of a polar O-H bond with a less polar O-Si(CH₃)₃ bond reduces intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the vapor pressure of the analyte.
-
Enhanced Thermal Stability: The resulting TMS ether is generally more stable at the elevated temperatures required for GC analysis, minimizing on-column degradation.[1]
-
Improved Chromatography: The reduction in polarity leads to more symmetrical peak shapes and improved resolution on common non-polar GC columns.
-
Characteristic Mass Spectra: The TMS derivative often produces predictable and characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.
For 6-Chloro-2-hydroxymethylpyridine, the hydroxyl group is the primary target for derivatization. We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a powerful silyl donor, and the TMCS acts as a catalyst to drive the reaction to completion.
Experimental Workflow
The overall experimental workflow is a multi-step process that begins with sample preparation and derivatization, followed by GC-MS analysis and data interpretation.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Detailed Protocol: Derivatization
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (GC grade)
-
2 mL GC vials with screw caps and PTFE-lined septa
-
Heating block or oven capable of maintaining 70°C
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Weighing: Accurately weigh approximately 1-2 mg of this compound into a clean, dry 2 mL GC vial.
-
Dissolution: Add 200 µL of anhydrous pyridine to the vial. Pyridine is chosen as the solvent as it is a good solvent for the analyte and also acts as an acid scavenger, neutralizing the HCl byproduct of the silylation reaction.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The vial should be capped immediately to prevent the ingress of moisture, which can deactivate the silylating reagent.
-
Reaction: Vortex the mixture for 30 seconds to ensure homogeneity.
-
Heating: Place the vial in a heating block or oven at 70°C for 60 minutes to facilitate the derivatization reaction.
-
Cooling: After heating, allow the vial to cool to room temperature before proceeding with the GC-MS analysis. The resulting solution contains the trimethylsilyl derivative of 6-Chloro-2-hydroxymethylpyridine.
Optimized GC-MS Parameters
The following parameters have been optimized for the separation and detection of the TMS-derivatized 6-Chloro-2-hydroxymethylpyridine. These parameters may require minor adjustments based on the specific instrumentation used.
| Parameter | Value | Rationale |
| Gas Chromatograph (GC) | ||
| Injector Type | Split/Splitless | A split injection is recommended to prevent column overloading. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Split Ratio | 50:1 | Adjustable based on sample concentration and detector sensitivity. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a standard 0.25 mm ID column. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent 5% phenyl-methylpolysiloxane) | A non-polar column is suitable for the separation of the relatively non-polar TMS derivative. |
| Oven Program | Initial: 80°C, hold for 2 min | Allows for proper focusing of the analyte at the head of the column. |
| Ramp: 15°C/min to 280°C | A moderate ramp rate to ensure good separation from any impurities or byproducts. | |
| Final Hold: 280°C for 5 min | Ensures elution of any less volatile compounds. | |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | A standard energy that yields consistent and library-searchable mass spectra. |
| Mass Scan Range | 40-450 amu | A wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte. |
| Source Temperature | 230°C | A typical source temperature to maintain cleanliness and promote ionization. |
| Quadrupole Temperature | 150°C | Standard quadrupole temperature for stable mass analysis. |
| Transfer Line Temperature | 280°C | Prevents condensation of the analyte between the GC and MS. |
Expected Results and Data Interpretation
The successful derivatization of 6-Chloro-2-hydroxymethylpyridine will yield 6-Chloro-2-(trimethylsilyloxymethyl)pyridine. The expected mass spectrum of this derivative will exhibit a molecular ion (M⁺) and several characteristic fragment ions. The molecular weight of the underivatized compound is approximately 143.57 g/mol . The addition of a TMS group (-Si(CH₃)₃) replacing the hydrogen of the hydroxyl group increases the molecular weight by 72.1 g/mol .
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
-
[M-15]⁺: Loss of a methyl group (•CH₃) from the TMS group, a very common fragmentation pathway for TMS derivatives.
-
[M-CH₂OSi(CH₃)₃]⁺: Cleavage of the entire trimethylsilyloxymethyl group.
-
m/z 73: A prominent peak corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺, which is highly characteristic of TMS derivatives.
The presence of the chlorine atom will also be evident in the isotopic pattern of the molecular ion and chlorine-containing fragments, with the characteristic ~3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes.
Trustworthiness and Self-Validation
To ensure the trustworthiness of this protocol, the following self-validating steps should be incorporated:
-
Blank Analysis: Inject a derivatized blank sample (containing only pyridine and the derivatizing reagent) to identify any potential interferences from the solvent or reagent.
-
Positive Control: Analyze a known standard of a compound with a hydroxyl group (e.g., a simple alcohol) to confirm that the derivatization reaction is proceeding as expected.
-
Spiked Sample: If analyzing a complex matrix, spike a known amount of the this compound standard into the matrix and perform the entire procedure to assess recovery and matrix effects.
-
Reproducibility: Perform replicate injections of the derivatized standard to ensure the reproducibility of retention times and peak areas.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the identification of this compound using GC-MS. The key to this analysis is the robust silylation derivatization step, which renders the analyte suitable for gas chromatography. By following the detailed steps for derivatization and utilizing the optimized GC-MS parameters, researchers and analysts in the pharmaceutical industry can achieve reliable and unambiguous identification of this important compound.
References
Base-catalyzed alkylation of calixarenes using 2-(Chloromethyl)pyridine hydrochloride.
Application Notes & Protocols: A-012
Topic: Base-Catalyzed Alkylation of Calixarenes using 2-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Functionalization of Calixarenes
Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, possessing a unique three-dimensional basket-like structure.[1][2][3] This architecture, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them exceptional scaffolds in supramolecular chemistry.[1][4] Functionalization of the phenolic hydroxyl groups on the lower rim is a key strategy to tailor their properties for diverse applications, including ion and molecular recognition, catalysis, and drug delivery.[1][4]
The introduction of pyridyl moieties, in particular, imparts valuable characteristics. Pyridyl-functionalized calixarenes have demonstrated significant potential as sensors for metal ions, such as Ag+ and Fe3+, and as building blocks for more complex supramolecular assemblies.[5][6] This application note provides a detailed protocol for the base-catalyzed O-alkylation of a model calixarene, p-tert-butylcalix[n]arene, with 2-(chloromethyl)pyridine hydrochloride. This reagent is a versatile electrophile for introducing pyridylmethyl groups.[7]
Reaction Mechanism and Rationale
The alkylation proceeds via a Williamson ether synthesis, a classic method for forming ethers from an alkoxide and an alkyl halide.[8][9]
Key Mechanistic Steps:
-
Deprotonation: A suitable base abstracts the acidic protons from the phenolic hydroxyl groups of the calixarene, generating highly nucleophilic phenoxide anions. The choice of base is critical and can influence the degree and regioselectivity of the alkylation.[10][11][12]
-
Nucleophilic Attack: The newly formed phenoxide ions act as nucleophiles, attacking the electrophilic carbon of the chloromethyl group in 2-(chloromethyl)pyridine.
-
Displacement: The chloride ion is displaced, forming an ether linkage and yielding the desired pyridylmethyl-functionalized calixarene.
The use of 2-(chloromethyl)pyridine hydrochloride is advantageous due to its stability and ease of handling compared to its free base form.[7] The hydrochloride salt is typically neutralized in situ or used directly with a sufficient excess of base.
Diagram of the Reaction Mechanism
Caption: Mechanism of base-catalyzed alkylation of calixarenes.
Experimental Protocol
This protocol is a general guideline for the alkylation of p-tert-butylcalix[7]arene. Modifications may be necessary for other calixarene derivatives or desired degrees of substitution.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| p-tert-butylcalix[7]arene | ≥98% | Sigma-Aldrich | Dry thoroughly before use. |
| 2-(Chloromethyl)pyridine hydrochloride | 98% | Sigma-Aldrich | Store in a desiccator. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Caution: Highly reactive. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | Use from a sealed bottle. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO3) | Aqueous solution | Fisher Scientific | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Fisher Scientific | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add p-tert-butylcalix[7]arene (1.0 g, 1.54 mmol).
-
Add anhydrous DMF (50 mL) to dissolve the calixarene. Stir the solution under a nitrogen atmosphere.
-
-
Deprotonation:
-
Carefully add sodium hydride (0.43 g of 60% dispersion, 10.8 mmol, 7 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
-
Alkylation:
-
Dissolve 2-(chloromethyl)pyridine hydrochloride (1.78 g, 10.8 mmol, 7 equivalents) in anhydrous DMF (20 mL).
-
Add this solution dropwise to the reaction mixture over 30 minutes at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water (100 mL) to quench the excess sodium hydride.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL) and then with saturated NaHCO3 solution (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel. A gradient elution system of hexane/ethyl acetate is typically effective. The polarity can be gradually increased to elute the desired product.
-
Recrystallization from a suitable solvent system (e.g., chloroform/methanol) can be performed for further purification.[13][14]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for calixarene alkylation.
Key Considerations and Troubleshooting
| Parameter | Rationale & Insights | Troubleshooting |
| Choice of Base | The strength of the base influences the degree of deprotonation and can affect the regioselectivity of the alkylation.[11] Strong bases like NaH favor exhaustive alkylation, while weaker bases like K2CO3 or Cs2CO3 may allow for partial functionalization.[10][15] | Incomplete Reaction: Ensure the base is fresh and the reaction is under strictly anhydrous conditions. Complex Product Mixture: Consider using a weaker base or adjusting the stoichiometry for better control over the degree of substitution.[15][16] |
| Solvent | DMF is a common solvent for this reaction as it effectively dissolves both the calixarene and the reagents. Anhydrous conditions are crucial to prevent quenching of the base and phenoxide intermediates. | Low Yield: Ensure the DMF is truly anhydrous. Consider using freshly distilled solvent. |
| Stoichiometry | The molar ratio of the alkylating agent and base to the calixarene determines the extent of functionalization. An excess of both is used to drive the reaction towards the fully substituted product. | Partial Alkylation: If a specific degree of substitution is desired, careful control of the stoichiometry is necessary. Stepwise addition of the alkylating agent can also be employed.[12] |
| Purification | The separation of partially and fully alkylated calixarenes can be challenging due to their similar polarities.[15] Column chromatography is the most common method. | Difficult Separation: Use a long column and a shallow solvent gradient for better resolution. Multiple chromatographic steps may be required. |
Conclusion
The base-catalyzed alkylation of calixarenes with 2-(chloromethyl)pyridine hydrochloride is a robust method for synthesizing pyridyl-functionalized macrocycles. These compounds are valuable platforms for developing novel sensors, catalysts, and host-guest systems. Careful control over reaction parameters, particularly the choice of base and stoichiometry, is essential for achieving the desired degree of functionalization and obtaining high yields of the target product.
References
- 1. Calixarene Functionalized Supramolecular Liquid Crystals and Their Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of some pyridyl functionalized calix[4]arenes as thesensor molecule for silver ion-selective electrodes (2001) | Xianshun Zeng | 36 Citations [scispace.com]
- 7. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 8. Phenol ether - Wikipedia [en.wikipedia.org]
- 9. Etherification Reaction of Phenolic Hydroxyl Group | Ambeed [ambeed.com]
- 10. datapdf.com [datapdf.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Functionalization of p-tert-butylcalix[6]arene by alkylation with 2-(chloromethyl)pyridine hydrochloride | Semantic Scholar [semanticscholar.org]
Application Note: Standardized Protocol for the Preparation of 6-Chloro-2-hydroxymethylpyridine Hydrochloride Solutions for Synthetic Chemistry Applications
Abstract & Scope
6-Chloro-2-hydroxymethylpyridine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its successful application in synthetic protocols is contingent upon proper handling and dissolution, as its reactivity and stability are highly sensitive to experimental conditions. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the preparation of solutions of this reagent. The protocol emphasizes the rationale behind each step, focusing on ensuring solution integrity, maximizing reagent stability, and achieving reproducible results in downstream applications.
Core Principles: Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is critical for its effective use. The hydrochloride salt form dictates its solubility and handling requirements.
Compound Profile
The fundamental properties of this compound are summarized below. Its hygroscopic nature is a critical handling parameter.[1]
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 83782-89-2 | [2][3][4] |
| Molecular Formula | C₆H₇ClNO · HCl | Inferred |
| Appearance | Solid, typically beige | [1] |
| Key Characteristic | Hygroscopic (absorbs moisture from the air) | [1] |
| Stability | Stable under normal, dry conditions | [1] |
Solubility Profile: The Foundation of Experimental Design
The choice of solvent is paramount and is dictated by both the reagent's solubility and the requirements of the subsequent reaction. As a hydrochloride salt, the compound exhibits good solubility in polar solvents.
| Solvent | Solubility | Comments & Rationale |
| Water | Soluble | The hydrochloride salt structure promotes high aqueous solubility.[1] Suitable for aqueous reactions, but the presence of water may be incompatible with many organometallic or moisture-sensitive reaction steps. |
| Methanol / Ethanol | Soluble | Polar protic solvents are effective. A related compound, 2-(chloromethyl)pyridine hydrochloride, is highly soluble in 95% ethanol (100 mg/mL).[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. An excellent choice for difficult-to-dissolve substrates.[6] |
| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for synthetic reactions. 2-(Chloromethyl)pyridine hydrochloride has been used in reactions with DMF as the solvent.[5] |
| Acetone | Soluble | A related compound shows solubility of 10-50 mg/mL.[5] |
Expert Insight: The selection of an anhydrous solvent is often crucial. The hygroscopic nature of the solid means that even trace amounts of absorbed water can be introduced into a reaction, potentially quenching sensitive reagents (e.g., Grignards, organolithiums) or catalyzing unwanted side reactions.
Chemical Stability and Incompatibilities
To ensure the integrity of the prepared solution, it is vital to avoid conditions and materials that can lead to degradation.
-
Conditions to Avoid: Exposure to moist air or water is the primary concern due to the compound's hygroscopic nature.[1]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[7] Addition of a strong base will neutralize the hydrochloride salt, liberating the free base form of the pyridine, which has different solubility and reactivity profiles.
-
Hazardous Decomposition: Thermal decomposition can release toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][7]
Mandatory Safety Protocols
This compound is classified as a hazardous substance and requires strict adherence to safety protocols.[1][7]
-
Hazard Summary: Harmful if swallowed, inhaled, or in contact with skin.[1] It is a skin and serious eye irritant and may cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
Experimental Protocol: Step-by-Step Solution Preparation
This protocol details the procedure for preparing a solution in an anhydrous aprotic solvent (e.g., DMF), a common scenario for organic synthesis.
Required Materials and Equipment
-
This compound
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Oven-dried, two-neck round-bottom flask with a septum and gas inlet
-
Oven-dried magnetic stir bar
-
Schlenk line or manifold with an inert gas supply (Nitrogen or Argon)
-
Syringes and needles for solvent transfer
-
Balance, spatula, and weighing paper
Workflow for Anhydrous Solution Preparation
Caption: Workflow for preparing an anhydrous solution.
Detailed Procedure
-
Glassware Preparation (Causality: Moisture Exclusion): Place the round-bottom flask, stir bar, and any other necessary glassware in an oven (120 °C) for at least 4 hours (or overnight) to remove adsorbed water.
-
Establish Inert Atmosphere (Causality: Preventing Hygroscopic Absorption): Assemble the hot glassware quickly while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Allow the flask to cool to room temperature under the inert atmosphere. This prevents moist lab air from being drawn into the flask upon cooling.
-
Weighing the Reagent (Causality: Accuracy and Purity): On a tared weighing paper, weigh the required amount of this compound. Perform this step efficiently to minimize the time the hygroscopic solid is exposed to the atmosphere.
-
Transfer of Solid: Briefly remove the septum/gas inlet from the flask and, under a positive flow of inert gas, quickly add the weighed solid to the flask. Immediately reseal the flask.
-
Solvent Addition: Using a dry syringe, draw up the calculated volume of the chosen anhydrous solvent. Pierce the septum on the flask and add the solvent.
-
Dissolution: With continuous stirring at room temperature, allow the solid to dissolve completely. The resulting solution should be clear and colorless to pale yellow. If dissolution is slow, gentle warming (e.g., 30-40 °C) or brief sonication can be employed.[11] However, observe for any color change that may indicate thermal degradation.
-
Use and Storage: It is highly recommended to use the prepared solution immediately. If short-term storage is unavoidable, keep the solution under a positive pressure of inert gas and tightly sealed to protect it from atmospheric moisture.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | 1. Insufficient solvent volume.2. Poor choice of solvent.3. Low ambient temperature. | 1. Add more solvent in measured portions.2. Switch to a solvent with higher polarity (e.g., from THF to DMF or DMSO).3. Apply gentle warming (30-40°C) with stirring or use an ultrasonic bath.[11] |
| Solution appears cloudy or hazy | 1. Presence of insoluble impurities.2. Reaction with trace water in a non-polar solvent. | 1. Filter the solution through a syringe filter (PTFE) under an inert atmosphere.2. Ensure all glassware is scrupulously dried and only anhydrous-grade solvents are used. |
| Solution develops a dark color (yellow/brown) | 1. Thermal degradation from excessive heating.2. Contamination or reaction with impurities in the solvent. | 1. Prepare a fresh solution without heating.2. Use a new, sealed bottle of high-purity anhydrous solvent. |
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE | 83782-89-2 [amp.chemicalbook.com]
- 3. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE | 83782-89-2 [chemicalbook.com]
- 4. 83782-89-2|this compound|BLD Pharm [bldpharm.com]
- 5. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 6. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-hydroxymethylpyridine Hydrochloride
Welcome to the technical support center for the synthesis of 6-Chloro-2-hydroxymethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and optimal results.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the available starting materials, scalability, and desired purity of the final product. Below, we outline two common, plausible synthetic routes, drawing parallels from established procedures for analogous pyridine derivatives.
Route A: From 2-Methyl-6-chloropyridine
This route is analogous to the well-documented synthesis of 2-chloromethylpyridine hydrochloride and involves a multi-step process.[1]
Route B: From 6-Chloro-2-pyridinecarboxylic acid or its Ester
This approach focuses on the reduction of a carboxylic acid or ester functional group, a common transformation in organic synthesis.
Below is a DOT script visualizing the potential synthetic pathways.
Caption: Proposed synthetic pathways for this compound.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Route A: Challenges and Solutions
Question 1: The N-oxidation of 2-methyl-6-chloropyridine is sluggish or incomplete. What can I do to improve the conversion?
Answer:
-
Reagent Purity and Stoichiometry: Ensure the hydrogen peroxide (H₂O₂) is fresh and its concentration is accurately known. Use a slight excess of H₂O₂ (1.3-1.5 molar equivalents) relative to the starting pyridine.[1] The amount of acetic acid is also critical and should be in a 1:1 to 1.1 molar ratio with the starting material.[1]
-
Temperature Control: The oxidation reaction is typically exothermic. Maintain a steady temperature between 70-80°C.[1] Overheating can lead to decomposition of H₂O₂, while a temperature that is too low will slow down the reaction rate.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). These reactions can take 10-14 hours to reach completion.[1]
Question 2: I am observing significant by-product formation during the rearrangement of the N-oxide to the acetate ester. How can I increase the selectivity?
Answer:
-
Anhydrous Conditions: The rearrangement with acetic anhydride (Ac₂O) is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Management: This reaction is often exothermic. Add the acetic anhydride dropwise to the N-oxide solution while maintaining a controlled temperature, typically starting at a lower temperature and gradually warming to reflux.
Question 3: The hydrolysis of the acetate ester is incomplete, leading to a mixture of product and starting material. How can I drive the reaction to completion?
Answer:
-
Base Selection and Concentration: A common method for hydrolysis is using an aqueous solution of a strong base like sodium hydroxide (NaOH).[1] Ensure a sufficient molar excess of the base is used to completely saponify the ester.
-
Reaction Time and Temperature: The hydrolysis may require heating to ensure completion. Monitor the reaction by TLC until the starting acetate spot is no longer visible.
Question 4: The final chlorination step with thionyl chloride (SOCl₂) results in a low yield and a dark-colored product. What are the likely causes and solutions?
Answer:
-
Purity of the Starting Alcohol: The purity of the 6-Chloro-2-hydroxymethylpyridine is crucial. Any residual impurities can lead to side reactions and discoloration. Ensure the alcohol is properly purified before this step.
-
Temperature Control: The reaction with thionyl chloride is highly exothermic and should be performed at a low temperature (e.g., 0°C) with slow, dropwise addition of the SOCl₂. Allowing the temperature to rise can lead to the formation of undesired by-products.
-
Stoichiometry: Use a slight excess of thionyl chloride (1.1-1.3 molar equivalents) to ensure complete conversion of the alcohol.[1] A large excess can lead to more by-products and purification challenges.
-
Solvent: The choice of an inert solvent is important. Dichloromethane or chloroform are commonly used.
Route B: Challenges and Solutions
Question 5: The reduction of 6-chloro-2-pyridinecarboxylic acid with a borane reagent is not going to completion. How can I improve the yield of the alcohol?
Answer:
-
Reagent Choice and Handling: Borane-tetrahydrofuran complex (BH₃·THF) is a common and effective reducing agent for this transformation.[2] Ensure the reagent is fresh and handled under anhydrous conditions, as it is sensitive to moisture.
-
Reaction Conditions: The reaction is typically performed in an anhydrous solvent like THF.[2] The temperature should be carefully controlled; often, the reaction is started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.[2]
-
Work-up Procedure: The work-up is critical for destroying any excess borane and hydrolyzing the borate-ester intermediate. This is often achieved by the careful addition of an acid, such as hydrochloric acid, at a low temperature.[2]
Question 6: During the final salt formation with HCl, the product precipitates as an oil or a sticky solid, making it difficult to isolate. What can I do?
Answer:
-
Solvent System: The choice of solvent for the precipitation is crucial. A common technique is to dissolve the free base (6-Chloro-2-hydroxymethylpyridine) in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and diethyl ether. Then, a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or dioxane) is added dropwise.
-
Controlled Precipitation: Slow addition of the HCl solution with vigorous stirring can promote the formation of a crystalline solid rather than an oil. Seeding the solution with a small crystal of the product can also be beneficial.
-
Temperature: Cooling the mixture during and after the addition of HCl can improve the yield of the precipitated salt.
III. Experimental Protocols
The following are detailed experimental protocols for key steps, adapted from analogous syntheses. These should serve as a starting point and may require optimization for your specific setup.
Protocol 1: N-Oxidation of 2-Methyl-6-chloropyridine (Adapted from[1])
-
To a solution of 2-methyl-6-chloropyridine (1 equivalent) in glacial acetic acid (1.1 equivalents), add 30% hydrogen peroxide (1.5 equivalents) dropwise while maintaining the temperature between 70-80°C.
-
Stir the reaction mixture at this temperature for 10-14 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench any excess peroxide.
-
Isolate the 2-methyl-6-chloropyridine N-oxide product.
Protocol 2: Chlorination of 6-Chloro-2-hydroxymethylpyridine with Thionyl Chloride (Adapted from[1])
-
Dissolve 6-Chloro-2-hydroxymethylpyridine (1 equivalent) in an inert solvent (e.g., dichloromethane) and cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.
IV. Data Summary
The following table summarizes typical molar ratios for key reagents in the synthesis of analogous compounds, which can be used as a starting point for the synthesis of this compound.
| Reaction Step | Reagent 1 | Reagent 2 | Molar Ratio (Reagent 1:Reagent 2) | Reference |
| N-Oxidation | 2-Methylpyridine | Hydrogen Peroxide | 1 : 1.3-1.5 | [1] |
| Chlorination | 2-Pyridinemethanol | Thionyl Chloride | 1 : 1.1-1.3 | [1] |
| Reduction | 6-Chloronicotinic acid | Borane/THF Complex | 1 : 1.0 | [2] |
V. References
-
Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com. Available at: --INVALID-LINK--
-
CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents. Available at: --INVALID-LINK--
References
Technical Support Center: Navigating Reactions with 6-Chloro-2-hydroxymethylpyridine Hydrochloride
Welcome to the comprehensive technical support guide for 6-Chloro-2-hydroxymethylpyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common side reactions encountered during experimentation with this versatile pyridine derivative. Our goal is to provide you with the in-depth technical insights and practical guidance necessary to optimize your synthetic routes and minimize the formation of unwanted byproducts.
Part 1: Frequently Asked Questions (FAQs) – Quick Troubleshooting
This section provides concise answers to the most common questions and challenges encountered when working with this compound.
Oxidation Reactions
Q1: My oxidation of this compound is incomplete. What are the likely causes?
A: Incomplete oxidation can stem from several factors. The hydrochloride form of the starting material can neutralize basic reagents or affect the pH of the reaction medium, which is critical for many oxidation protocols. Insufficient amounts of the oxidizing agent or suboptimal reaction temperatures can also lead to incomplete conversion. It is also crucial to ensure the quality and activity of your oxidizing agent, as some, like manganese dioxide, can vary in reactivity depending on their preparation method.
Q2: How can I prevent over-oxidation to the carboxylic acid when I am targeting the aldehyde?
A: Over-oxidation to 6-chloropicolinic acid is a common challenge. To favor the formation of 6-chloro-2-formylpyridine, it is advisable to use milder, more selective oxidizing agents. Pyridinium chlorochromate (PCC) and Swern oxidation conditions are generally effective for stopping the oxidation at the aldehyde stage.[1][2] Careful monitoring of the reaction progress by techniques like TLC or LC-MS is also essential to stop the reaction once the starting material is consumed.
Q3: I am observing a dark, insoluble material forming during my oxidation reaction. What is it and how can I prevent it?
A: The formation of dark, often polymeric, materials can be due to the decomposition of the starting material or the product, particularly under harsh reaction conditions such as high temperatures or strongly acidic or basic media. The pyridine ring can be sensitive to strong oxidants, leading to colored byproducts. To mitigate this, use milder reaction conditions and ensure that the reaction is not overheated. The use of a buffer may also be beneficial in preventing decomposition.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q4: My SNAr reaction on this compound is not proceeding. What are the potential reasons?
A: The primary issue is often the protonated state of the pyridine nitrogen in the hydrochloride salt. This protonation deactivates the ring towards nucleophilic attack by increasing its electron deficiency. It is generally necessary to neutralize the hydrochloride with a suitable base before or during the addition of the nucleophile.[3] Additionally, the choice of solvent and temperature is crucial for SNAr reactions. Polar aprotic solvents like DMF or DMSO are often preferred.
Q5: What is the best approach for deprotonating the hydroxymethyl group for a Williamson ether synthesis without affecting the chloro-substituent on the pyridine ring?
A: Selective deprotonation of the hydroxymethyl group in the presence of the reactive chloro-substituent requires careful selection of the base. A strong, non-nucleophilic base like sodium hydride (NaH) is a good choice. The reaction should be performed at low temperatures to prevent the alkoxide from acting as a nucleophile and displacing the chloride.[4][5]
Q6: During my amination reaction, I am observing the formation of multiply substituted products. How can I improve selectivity?
A: The formation of di- or tri-substituted products can occur if the newly introduced amino group is also nucleophilic and can react with another molecule of the starting material. To enhance selectivity for mono-substitution, consider using a large excess of the amine nucleophile. Alternatively, protecting the amine product as it forms or using a less reactive amine can also be effective strategies. Modern catalytic methods like the Buchwald-Hartwig amination can also offer improved selectivity under milder conditions.
General Handling and Reactivity
Q7: Do I need to neutralize the hydrochloride salt before my reaction? What is the best procedure?
A: For most reactions, especially those involving bases or nucleophiles, neutralization of the hydrochloride is essential. This can be achieved by treating a solution or suspension of the starting material with a mild inorganic base like sodium bicarbonate, potassium carbonate, or an organic base such as triethylamine. The neutralization can be performed as a separate workup step before the reaction or in situ. For in situ neutralization, the base is added to the reaction mixture before the addition of other reagents.
Q8: What are the common side products that can form during the neutralization of this compound?
A: If a strong or nucleophilic base is used for neutralization, it can potentially react with the starting material. For instance, using a strong base like sodium hydroxide could lead to the formation of a dimer through the deprotonation of the hydroxymethyl group followed by nucleophilic attack on another molecule. Careful selection of a mild, non-nucleophilic base is therefore important.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and mechanistic explanations to address more complex experimental challenges.
Guide 1: Optimizing the Oxidation of 6-Chloro-2-hydroxymethylpyridine
The oxidation of the hydroxymethyl group of 6-Chloro-2-hydroxymethylpyridine can yield either the corresponding aldehyde (6-chloro-2-formylpyridine) or the carboxylic acid (6-chloropicolinic acid). The choice of oxidizing agent and reaction conditions is paramount for achieving the desired product with high selectivity and yield.
Problem: Poor selectivity and formation of byproducts during oxidation.
Potential Causes and Solutions:
-
Over-oxidation to Carboxylic Acid: This is a common side product when using strong, non-selective oxidizing agents in the presence of water.
-
Troubleshooting Protocol:
-
Select a Mild Oxidizing Agent: For the synthesis of the aldehyde, employ milder reagents such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (DCM).[1][2][6] Swern oxidation, using dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures, is another excellent method for obtaining the aldehyde with minimal over-oxidation.[7][8][9][10]
-
Control Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product.
-
-
-
Formation of Polymeric Byproducts: Dark, insoluble materials often indicate decomposition.
-
Troubleshooting Protocol:
-
Maintain Low Temperatures: Especially for exothermic oxidation reactions, maintaining a low and controlled temperature is crucial.
-
Use a Buffered System: In some cases, the generation of acidic or basic byproducts can catalyze decomposition. The use of a buffer, such as sodium acetate with PCC, can help maintain a stable pH.[11]
-
-
-
Incomplete Reaction:
-
Troubleshooting Protocol:
-
Ensure Stoichiometry: Use a sufficient excess of the oxidizing agent. For heterogeneous oxidants like manganese dioxide (MnO₂), a larger excess may be required.
-
Activate the Oxidant: The activity of solid-phase oxidants like MnO₂ can vary. Ensure it is properly activated (e.g., by heating) before use.[12]
-
-
Data Summary: Comparison of Oxidizing Agents
| Oxidizing Agent | Target Product | Common Side Products | Key Considerations |
| MnO₂ | Aldehyde | Unreacted starting material | Activity can be variable; requires a large excess.[13][14][15] |
| PCC | Aldehyde | Over-oxidation (if water is present) | Mild and selective; requires anhydrous conditions.[1][2][6] |
| Swern Oxidation | Aldehyde | Dimethyl sulfide (malodorous) | Excellent for sensitive substrates; requires low temperatures.[7][8][9][10] |
| KMnO₄ / CrO₃ | Carboxylic Acid | Over-oxidation byproducts, ring cleavage | Strong oxidizing agents; can be difficult to control. |
Experimental Workflow: Selective Oxidation to Aldehyde
Caption: Workflow for selective oxidation to the aldehyde.
Guide 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. However, the hydrochloride form of the starting material presents a significant challenge.
Problem: Low or no yield in SNAr reactions.
Potential Causes and Solutions:
-
Protonated Pyridine Nitrogen: The positively charged pyridinium ion is highly electron-withdrawing, which deactivates the ring towards nucleophilic attack.
-
Troubleshooting Protocol:
-
Neutralization is Key: Prior to or during the addition of the nucleophile, the hydrochloride must be neutralized. For in situ neutralization, add a non-nucleophilic base like potassium carbonate or triethylamine to the reaction mixture.
-
Confirm Neutralization: Before proceeding, you can test the pH of a small aqueous aliquot of the reaction mixture to ensure it is neutral or slightly basic.
-
-
-
Poor Leaving Group Ability: While chloride is a reasonable leaving group in activated systems, its displacement can sometimes be sluggish.
-
Troubleshooting Protocol:
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Consider a More Reactive Analogue: If feasible, starting with the corresponding 6-fluoro derivative would significantly increase the reaction rate.[16]
-
-
-
Side Reactions of the Hydroxymethyl Group: The hydroxymethyl group can be deprotonated by strong bases, leading to unwanted side reactions.
-
Troubleshooting Protocol:
-
Protecting Group Strategy: If the nucleophile requires a strong base that also deprotonates the alcohol, consider protecting the hydroxymethyl group (e.g., as a silyl ether) before the SNAr reaction. The protecting group can be removed in a subsequent step.
-
-
Reaction Pathway: SNAr with Amines
Caption: SNAr reaction pathway and a potential side reaction.
Guide 3: Preventing Side Products in Etherification Reactions
The Williamson ether synthesis is a common method for converting the hydroxymethyl group into an ether. However, side reactions can occur, particularly given the bifunctional nature of the starting material.
Problem: Formation of multiple products during Williamson ether synthesis.
Potential Causes and Solutions:
-
Competition between O-alkylation and N-alkylation: The pyridine nitrogen is also a nucleophilic site and can be alkylated, especially if it is in its free base form.
-
Troubleshooting Protocol:
-
Use a Non-Alkylating Base: Employ a base like sodium hydride to selectively deprotonate the alcohol. The resulting alkoxide is a much stronger nucleophile than the pyridine nitrogen.
-
Control Stoichiometry: Use a slight excess of the alcohol and the base relative to the alkylating agent to favor O-alkylation.
-
-
-
Elimination of the Alkyl Halide: If a secondary or tertiary alkyl halide is used as the electrophile, elimination to form an alkene can compete with substitution, especially at higher temperatures.[17]
-
Troubleshooting Protocol:
-
Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides as they are less prone to elimination.
-
Maintain Low Reaction Temperatures: Lower temperatures favor substitution over elimination.
-
-
-
Intramolecular Reactions: In some cases, the formed alkoxide could potentially react intramolecularly, though this is less likely with the 6-chloro substituent.
Decision Tree: Optimizing Williamson Ether Synthesis
Caption: Decision tree for troubleshooting Williamson ether synthesis.
Part 3: Reference Materials
Common Side Products Profile
| Reaction Type | Desired Product | Common Side Product(s) | Structure of Side Product | Conditions Favoring Formation |
| Oxidation | 6-Chloro-2-formylpyridine | 6-Chloropicolinic acid |
| Strong oxidizing agents, presence of water.[3][17] |
| Oxidation | 6-Chloro-2-formylpyridine | Self-condensation product | Dimer or polymer of the aldehyde | Basic conditions, prolonged reaction time.[18] |
| SNAr (Amination) | 6-Amino-2-hydroxymethylpyridine | Dimerized starting material | Ether-linked dimer | Strong bases for deprotonation. |
| Etherification | 6-Alkoxy-2-hydroxymethylpyridine | N-Alkylated pyridine | Alkyl group on the pyridine nitrogen | Incomplete deprotonation of the alcohol. |
| Carboxylic Acid Rxn | Various derivatives | Decarboxylated product | 2-Chloropyridine | High temperatures.[9] |
References
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Oxidative Transformation of Controlled Substances by Manganese Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Manganese(IV) oxide [organic-chemistry.org]
- 15. Manganese dioxide | MnO2 | CID 14801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Purification of Crude 6-Chloro-2-hydroxymethylpyridine Hydrochloride
Welcome to the technical support guide for the purification of crude 6-Chloro-2-hydroxymethylpyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important intermediate. This guide provides troubleshooting assistance and frequently asked questions in a direct, question-and-answer format to address specific issues you may encounter in your laboratory work.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in the final product's biological activity and safety profile. This guide will equip you with the knowledge to effectively purify this compound, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing explanations for their causes and actionable solutions.
Issue 1: Persistent Oily or Tarry Consistency of the Product
Question: My purified this compound is an oil or a sticky solid and fails to crystallize, even after solvent removal. What is causing this, and how can I obtain a crystalline solid?
Answer: The failure of your product to crystallize is often due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice. The hygroscopic nature of many pyridine derivatives can also lead to the absorption of atmospheric moisture, resulting in an oily appearance.[1][2]
Root Cause Analysis & Solutions:
-
Residual Solvents: Even trace amounts of solvents like toluene, used in azeotropic removal of pyridine-related impurities, can prevent crystallization.[3]
-
Solution: Employ high-vacuum drying for an extended period, possibly with gentle heating, to remove stubborn solvent residues. Co-evaporation with a more volatile solvent like dichloromethane or diethyl ether can sometimes be effective.
-
-
Hygroscopicity: The hydrochloride salt is prone to absorbing water from the air.[1][2]
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the final isolation and storage steps. Store the purified product in a desiccator over a strong drying agent like phosphorus pentoxide.
-
-
Impurities: The presence of closely related pyridine derivatives or starting materials can act as a "crystallization poison."
-
Solution: A multi-step purification approach may be necessary. Consider an initial acid-base extraction to remove non-basic impurities, followed by recrystallization or a short silica gel plug to remove polar impurities.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for pyridine hydrochlorides include ethanol, methanol, or mixtures of ethanol and diethyl ether.[4]
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat at reflux.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For optimal crystal growth, avoid disturbing the solution. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under high vacuum.
dot
Caption: Workflow for recrystallization.
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I'm using silica gel column chromatography to purify my compound, but I'm observing broad peaks and co-elution with impurities. What can I do to improve the separation?
Answer: The basic nature of the pyridine nitrogen in 6-Chloro-2-hydroxymethylpyridine can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[5][6] This can cause peak tailing and poor separation.[5]
Root Cause Analysis & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic Si-OH groups of the silica gel.[5]
-
Solution 1: Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[6] This competing base will bind to the active silanol sites, minimizing their interaction with your product and leading to sharper peaks.[5]
-
Solution 2: Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[6] End-capped silica gel is another option where the free silanol groups have been chemically deactivated.[5][6]
-
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your compound from its impurities.
-
Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) before running the column. A good starting point for pyridine derivatives is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or isopropanol). Aim for an Rf value of 0.2-0.4 for your target compound on TLC.
-
dot
Caption: Troubleshooting poor chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use an acid-base extraction to purify crude this compound?
A1: Yes, an acid-base extraction can be a very effective initial purification step.[7] Since your compound is a hydrochloride salt, it is already in its water-soluble form. The strategy would be to basify an aqueous solution of the crude salt to deprotonate the pyridine nitrogen, making the free base, which can then be extracted into an organic solvent. This will leave behind any water-soluble acidic or neutral impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude hydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add a base (e.g., a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide) until the pH is basic (e.g., pH 8-9).
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the free base form of 6-Chloro-2-hydroxymethylpyridine.
-
This free base can then be further purified by recrystallization or chromatography, or it can be converted back to the hydrochloride salt by treating a solution of the free base with ethereal HCl or HCl gas.
Q2: My NMR spectrum looks complex, suggesting a mixture, even after purification. What could be the reason?
A2: While less common for this specific molecule, some pyridine derivatives can exhibit tautomerism, which can lead to a more complex NMR spectrum than expected.[6] However, a more likely cause for a complex spectrum after purification is the presence of rotamers or residual, NMR-active solvents from your purification. Ensure your sample is completely dry. If the complexity persists, consider acquiring the spectrum at a different temperature to see if the peaks coalesce, which would be indicative of dynamic processes like slow rotation.
Q3: What are the common impurities I should expect in my crude this compound?
A3: Common impurities often arise from the starting materials or side reactions during the synthesis. For instance, if the synthesis involves the chlorination of a methylpyridine precursor, you might find under-chlorinated or over-chlorinated species.[4][8] If the hydroxymethyl group is introduced via oxidation, you could have the corresponding aldehyde or carboxylic acid as an impurity. Unreacted starting materials are also a common source of contamination.
Data Summary: Potential Impurities and their Characteristics
| Impurity Type | Potential Structure | Key Differentiating Feature |
| Over-chlorinated | Dichloro-2-hydroxymethylpyridine | Higher molecular weight, different chromatographic mobility |
| Under-chlorinated | 2-Hydroxymethylpyridine | More polar, may be removed by extraction |
| Oxidized | 6-Chloro-pyridine-2-carboxaldehyde | Presence of an aldehyde proton in ¹H NMR (~9-10 ppm) |
| Starting Material | e.g., 2-Methyl-6-chloropyridine | Absence of the hydroxymethyl group |
This guide is intended to provide a solid foundation for troubleshooting the purification of this compound. Successful purification often requires a systematic and logical approach, combining several techniques to achieve the desired level of purity for your application.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20100065416A1 - 6-chloro-2-trichloromethyl pyridine preparation method - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. CN101314588A - Preparation method of 6-chloro-2-trichloromethylpyridine - Google Patents [patents.google.com]
Optimizing temperature and reaction time for substitutions on 6-Chloro-2-hydroxymethylpyridine HCl.
Technical Support Center: Optimizing Substitutions on 6-Chloro-2-hydroxymethylpyridine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing temperature and reaction time for nucleophilic substitution reactions on 6-chloro-2-hydroxymethylpyridine HCl. It is designed to serve as a comprehensive resource, offering troubleshooting advice and frequently asked questions to navigate common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides foundational knowledge for working with 6-Chloro-2-hydroxymethylpyridine HCl.
Q1: What are the key reactive sites on 6-Chloro-2-hydroxymethylpyridine HCl and how does its structure influence reactivity?
A1: The primary reactive sites are the chlorine atom at the 6-position and the hydroxyl group of the hydroxymethyl substituent. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The nitrogen atom makes the positions ortho (2 and 6) and para (4) to it particularly susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] In this molecule, the chlorine at the 6-position is activated for displacement by nucleophiles. The hydroxymethyl group at the 2-position can also undergo reactions typical of primary alcohols, such as esterification or conversion to a better leaving group.[4][5] The HCl salt form means the pyridine nitrogen is protonated, which further increases the ring's electron deficiency and enhances its reactivity towards nucleophiles.[1][6]
Q2: My SNAr reaction on the 6-chloro position is sluggish or failing. What are the initial parameters I should investigate?
A2: Several factors can contribute to low reactivity. Start by assessing the following:
-
Nucleophile Strength: Is your nucleophile potent enough? While strong nucleophiles are necessary, highly basic ones might cause deprotonation or side reactions.[1]
-
Reaction Temperature: Many SNAr reactions on pyridines require elevated temperatures to proceed efficiently.[1] If you are running the reaction at or below room temperature, a gradual increase in temperature is a logical first step.
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and stabilization of the intermediate Meisenheimer complex.[1] Aprotic polar solvents like DMF, DMSO, or NMP are often effective.
-
Presence of Base: If your nucleophile is an amine or alcohol, a non-nucleophilic base is often required to neutralize the HCl generated during the reaction and to deprotonate the nucleophile, increasing its reactivity.
Q3: Can the hydroxymethyl group interfere with the substitution at the 6-position?
A3: Yes, the hydroxymethyl group can participate in side reactions. Strong bases can deprotonate the hydroxyl group, which could then act as an internal nucleophile or coordinate with metal catalysts, potentially inhibiting the desired reaction. Additionally, under certain conditions, the hydroxyl group could be converted into a leaving group, leading to undesired products.[4][5] It may be necessary to protect the hydroxymethyl group (e.g., as a silyl ether or an ester) before performing the substitution at the 6-position, followed by a deprotection step.
Section 2: Troubleshooting Guide: Temperature & Reaction Time Optimization
This section provides a structured approach to resolving specific issues encountered during your experiments.
Problem 1: Low or No Product Yield
Symptom: After the expected reaction time, analysis (TLC, LC-MS, NMR) shows predominantly unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Thermal Energy: The activation energy for the substitution is not being overcome.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the reaction temperature in 10-20°C increments. Monitor the reaction progress at each new temperature point. Be mindful of the boiling point of your solvent and the thermal stability of your reactants and product.
-
Solvent Change: If increasing the temperature is not feasible or effective, consider switching to a higher-boiling point solvent (e.g., from THF to DMF or DMSO).
-
-
-
Reaction Time Too Short: The reaction may be proceeding, but at a slower rate than anticipated.
-
Troubleshooting Steps:
-
Time-Course Study: Set up a small-scale reaction and take aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to monitor the formation of the product. This will help you determine the optimal reaction time.
-
-
Decision Tree for Low Yield Troubleshooting
Caption: Decision tree for troubleshooting low yield.
Problem 2: Formation of Multiple Products/Impurities
Symptom: Analysis shows the formation of significant side products in addition to, or instead of, the desired product.
Potential Causes & Solutions:
-
Reaction Temperature Too High: Elevated temperatures can provide enough energy to activate alternative reaction pathways or cause decomposition.
-
Troubleshooting Steps:
-
Systematic Temperature Reduction: If you are running the reaction at a high temperature (e.g., >120°C) and observing impurities, try reducing the temperature in 10-20°C decrements. This may slow down the desired reaction, so a corresponding increase in reaction time might be necessary.
-
Kinetic vs. Thermodynamic Control: Some reactions yield a kinetic product at lower temperatures and a more stable thermodynamic product at higher temperatures. Analyze the structure of your impurities to see if this might be the case.
-
-
-
Reaction Time Too Long: The desired product may be forming and then degrading or participating in subsequent reactions over extended periods.
-
Troubleshooting Steps:
-
Re-evaluate Time-Course Study: Refer to your time-course study to identify the point at which the concentration of the desired product is maximized and the formation of impurities begins to increase. Use this as your optimal reaction time.
-
-
Data Summary: Temperature and Time Interplay
| Issue | Temperature Adjustment | Reaction Time Adjustment | Rationale |
| Low Conversion | Increase | Increase | To provide sufficient energy and time for the reaction to proceed to completion. |
| Impurity Formation | Decrease | Decrease/Optimize | To minimize side reactions or product degradation that may be favored at higher temperatures or over longer periods. |
| No Reaction | Significantly Increase | Monitor over extended period | The reaction may require more drastic conditions to initiate.[1] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a starting point for the substitution of the 6-chloro group with a primary or secondary amine.
Materials:
-
6-Chloro-2-hydroxymethylpyridine HCl
-
Amine nucleophile (2-3 equivalents)
-
Anhydrous K₂CO₃ or Cs₂CO₃ (3 equivalents)
-
Anhydrous DMF
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 6-Chloro-2-hydroxymethylpyridine HCl (1 equivalent), the amine nucleophile (2-3 equivalents), and anhydrous K₂CO₃ (3 equivalents).
-
Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the starting material.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80°C and monitor the progress by TLC or LC-MS every 2 hours.
-
If less than 50% conversion is observed after 4 hours, increase the temperature to 100°C.
-
If the reaction is still slow, consider increasing the temperature to 120°C.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Optimization
References
Preventing dimerization of 6-Chloro-2-hydroxymethylpyridine hydrochloride in solution.
Welcome to the technical support center for 6-Chloro-2-hydroxymethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. We will delve into the potential for dimerization and provide actionable troubleshooting strategies and frequently asked questions to ensure the integrity of your experiments.
Introduction: Understanding the Challenge
This compound is a valuable bifunctional building block in pharmaceutical and materials science. However, its structure—possessing both a nucleophilic hydroxyl group and an electrophilic pyridine ring activated by a chloro leaving group—creates a predisposition for self-reaction, or dimerization, in solution. This guide will equip you with the knowledge to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dimerization and why is it a concern with this compound?
Dimerization is a chemical reaction where two identical molecules combine to form a single larger molecule, a dimer. For this compound, this typically occurs through an intermolecular nucleophilic aromatic substitution (SNAr) reaction. The hydroxyl group of one molecule acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom on a second molecule. This results in the formation of a stable ether linkage, yielding a dimeric impurity that can complicate subsequent reactions and purification steps.
Q2: What is the proposed mechanism for the dimerization of this compound?
The dimerization is proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.[1] The presence of the chlorine atom at the 6-position provides a good leaving group. The reaction is initiated by the nucleophilic attack of the hydroxyl group from one molecule onto the C6 position of another, forming a negatively charged intermediate known as a Meisenheimer complex.[2][3] Aromaticity is subsequently restored by the expulsion of the chloride ion, forming the ether-linked dimer.
Caption: Proposed SNAr Dimerization Mechanism.
Q3: How does the hydrochloride salt form of the compound influence its stability and reactivity?
The hydrochloride salt form means the pyridine nitrogen is protonated. This protonation increases the electron-withdrawing effect of the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack. However, the acidic nature of the solution also protonates the hydroxyl group to some extent, reducing its nucleophilicity. Therefore, the overall rate of dimerization is subject to a delicate pH balance.
Troubleshooting Guide: Preventing Dimerization
Issue 1: Dimer formation detected in my reaction mixture.
Root Cause Analysis: Dimerization is likely occurring due to unfavorable solution conditions that promote the intermolecular SNAr reaction. Key factors to consider are pH, solvent, temperature, and concentration.
Solutions:
-
pH Control: The stability of this compound is highly pH-dependent.
-
Strongly Acidic Conditions (pH < 4): While the pyridine ring is highly activated, the hydroxyl group is protonated and thus a poor nucleophile. This will slow down the dimerization.
-
Neutral to Mildly Basic Conditions (pH 7-9): The hydroxyl group is deprotonated to an alkoxide, a much stronger nucleophile, which can significantly accelerate the dimerization rate.
-
Recommendation: Maintain a slightly acidic pH (around 4-5) to minimize dimerization. This can be achieved by using buffered solutions.
-
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are known to accelerate SNAr reactions and should be used with caution.[4]
-
Protic Solvents (e.g., water, alcohols): These solvents can solvate the nucleophile, potentially slowing the reaction. However, water's amphiphilic character can sometimes promote such reactions.[5][6]
-
Non-polar Aprotic Solvents (e.g., Toluene, Dichloromethane): These are generally preferred to minimize intermolecular reactions if solubility permits.
-
| Solvent Class | Examples | Effect on Dimerization | Recommendation |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Accelerates | Use with caution, preferably at low temperatures. |
| Protic | Water, Ethanol, Methanol | Can slow down, but complex effects | Buffer to acidic pH if use is necessary. |
| Non-polar Aprotic | Toluene, Dichloromethane (DCM), THF | Minimizes | Preferred choice if solubility is adequate. |
-
Temperature and Concentration:
-
Temperature: Higher temperatures will increase the rate of the dimerization reaction. It is advisable to conduct reactions at the lowest effective temperature.
-
Concentration: Higher concentrations of the starting material will increase the likelihood of intermolecular collisions, leading to a faster rate of dimerization. Working in more dilute solutions can help to mitigate this.
-
Issue 2: How can I proactively prevent dimerization during a synthetic step where the hydroxyl group is not the intended reactant?
Root Cause Analysis: If the hydroxyl group is not involved in the desired transformation, its inherent nucleophilicity poses a risk for side reactions like dimerization.
Solution: Use of a Protecting Group
Protecting the hydroxyl group as a silyl ether is a highly effective strategy. Silyl ethers are readily formed, stable under a wide range of reaction conditions, and can be selectively removed under mild conditions.[7][8]
Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group offers a good balance of stability and ease of removal.[9] It is stable to many reagents that would otherwise react with a free alcohol.
Experimental Protocol: Protection of 6-Chloro-2-hydroxymethylpyridine as a TBDMS Ether
-
Dissolve Substrate: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base such as triethylamine (2.5 equivalents) or imidazole (2.5 equivalents) to neutralize the hydrochloride and facilitate the reaction.
-
Add Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the resulting TBDMS-protected compound by column chromatography.
Caption: Workflow for TBDMS Protection.
Deprotection: The TBDMS group can be readily removed using fluoride ion sources like tetra-n-butylammonium fluoride (TBAF) in THF, or under acidic conditions.[9]
Analytical Methods for Detecting Dimerization
It is crucial to have reliable analytical methods to monitor for the presence of the dimer.
| Analytical Technique | Application | Expected Observations |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | The dimer will have a different Rf value than the starting material (typically less polar). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and dimer formation | The dimer will appear as a separate peak with a different retention time. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the dimer | The mass spectrum will show a peak corresponding to the molecular weight of the dimer. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives | The protected (e.g., silylated) starting material and dimer will show distinct peaks and fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | 1H and 13C NMR will show characteristic shifts for the ether linkage and a different set of signals for the dimeric structure compared to the monomer. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Best practices for storing and handling hygroscopic 6-Chloro-2-hydroxymethylpyridine hydrochloride.
Technical Support Center: 6-Chloro-2-hydroxymethylpyridine hydrochloride
A Senior Application Scientist's Guide to Proper Storage and Handling
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've seen firsthand how the success of complex syntheses can hinge on the proper handling of starting materials. This compound is a valuable intermediate in pharmaceutical development, but its hygroscopic nature presents a significant challenge that can compromise experimental integrity if not managed correctly.
This guide is structured to move from foundational knowledge to practical, field-tested protocols and troubleshooting. We will delve into the causality behind these best practices to empower you with the understanding needed to ensure accuracy and reproducibility in your work.
Section 1: Understanding the Challenge: The Hygroscopic Nature of Pyridine Salts
Q: What does "hygroscopic" mean for my experiments?
A: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding atmosphere[1]. For a dry powder like this compound, this means that every time the container is opened, it actively absorbs ambient moisture. This is not a passive process; it's a chemical affinity that can lead to significant physical and chemical changes in the material[2]. The consequences of this moisture absorption can range from minor annoyances to catastrophic experimental failure.
Q: Why is this specific compound hygroscopic?
A: The hygroscopicity of this compound stems from its molecular structure. As a hydrochloride salt, it is ionic and readily interacts with polar water molecules. Furthermore, the pyridine ring and the hydroxymethyl group can participate in hydrogen bonding with water. This combination of characteristics makes the compound act like a sponge for atmospheric moisture.
Q: What are the specific consequences of improper handling?
A: From our field experience, researchers encounter a spectrum of issues when hygroscopic properties are not respected. These problems can be categorized into two main types, as summarized in the table below.
| Category | Consequence of Moisture Exposure | Experimental Impact |
| Physical Changes | Caking, clumping, or "bricking" of the powder[3]. | Difficult to handle, scoop, and weigh accurately. |
| Deliquescence (dissolving in absorbed water)[1]. | Leads to a gummy or liquid mess, making accurate measurement impossible. | |
| Inaccurate Mass Measurement. | As the compound absorbs water, its weight continuously increases on the balance, making it impossible to obtain a precise molar quantity[4]. | |
| Chemical Changes | Degradation or Hydrolysis. | The absorbed water is not inert; it can act as a reactant, potentially degrading the compound and creating impurities that can affect downstream reactions. |
| Altered Reaction Stoichiometry. | If you weigh out 100 mg of moisture-laden compound, you are not weighing 100 mg of the active molecule. This introduces significant error into your reaction stoichiometry. | |
| Lack of Reproducibility. | The amount of absorbed water can vary depending on the lab's humidity on any given day, leading to inconsistent results and difficulty in troubleshooting reactions[5]. |
Section 2: Recommended Storage Protocols
Proper storage is your first and most critical line of defense against moisture contamination. The goal is to create an environment with minimal water vapor.
Q: How should a new, unopened bottle be stored?
A: Even before opening, proper storage is key. The manufacturer's seal is robust, but it's not infallible over long periods in poor conditions. Store the unopened bottle in a cool, dry, and dark place.
Q: What is the best way to store an opened container?
A: Once the manufacturer's seal is broken, you must take active steps to protect the compound. The container should be closed tightly immediately after use[6]. For optimal protection, store the tightly sealed container inside a secondary enclosure that contains a desiccant. A laboratory desiccator is the standard and most effective tool for this purpose[7][8]. For highly sensitive applications, flushing the container headspace with an inert gas like argon or nitrogen before sealing provides the highest level of protection[9].
| Storage Level | Method | Best For | Key Considerations |
| Level 1: Basic | Tightly seal the original container. Store in a cool, dry cabinet. | Short-term storage in low-humidity environments. | Minimal protection; not recommended for long-term or critical use. |
| Level 2: Standard | Place the tightly sealed container in a desiccator with an active desiccant (e.g., silica gel, Drierite). | Routine laboratory use; the accepted standard of care. | Ensure the desiccant is active (e.g., blue, not pink, for indicating silica gel). |
| Level 3: High-Purity | After use, flush the container's headspace with dry nitrogen or argon, seal tightly, and place in a desiccator. | Critical applications (e.g., GMP synthesis, catalyst-sensitive reactions). | Requires access to an inert gas line. |
| Level 4: Maximum | Store and handle exclusively within a glove box with a controlled inert atmosphere. | Ultra-sensitive experiments where any moisture contamination is unacceptable. | Requires specialized equipment[10]. |
Section 3: Core Handling & Weighing Procedures
The principle of causality is simple: the longer the compound is exposed to air, the more water it will absorb. Therefore, all handling procedures must be designed to minimize exposure time.
Q: What is the single most important rule when handling this compound?
A: Minimize exposure time. Open the container only when you are fully prepared to weigh and dispense the material. Have all your tools (spatulas, weigh boats, etc.) ready. Work efficiently and recap the bottle immediately[4][6]. Never leave a container of a hygroscopic compound open on the bench.
Protocol 1: Rapid Weighing for General Use
This method is suitable for less sensitive applications where speed is prioritized.
-
Place a weigh boat on the analytical balance and tare it.
-
Have your spatula clean and ready.
-
Briefly remove the container cap. Quickly remove the approximate amount of powder needed and place it onto the weigh boat.
-
Immediately and tightly recap the primary container.
-
Record the stable mass as quickly as possible. Be aware that you may see the mass begin to slowly drift upward as it absorbs ambient moisture[4].
Protocol 2: The Stock Solution Method for High Accuracy
This is the most trustworthy method for ensuring accurate stoichiometry, as it eliminates the errors associated with weighing a solid that is actively absorbing water. The entire bottle of a new reagent is used to make a single stock solution of a known concentration.
-
Preparation: Obtain a new, unopened bottle of this compound. Select an appropriate dry, inert solvent in which the compound is soluble.
-
Weighing: Weigh the entire, unopened bottle on an analytical balance. Record this mass (Mass 1).
-
Transfer: In a controlled environment (ideally a glove box or under a stream of inert gas), quickly open the bottle and transfer the entire contents into a dry volumetric flask or other suitable container.
-
Re-weighing: Immediately re-weigh the empty bottle, including the cap. Record this mass (Mass 2). The exact mass of the transferred compound is (Mass 1 - Mass 2).
-
Dissolution: Add the dry solvent to the flask containing the compound. Ensure complete dissolution. If using a volumetric flask, fill carefully to the calibration mark.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use vials suitable for your experimental needs[8][11]. These vials should be sealed tightly (e.g., with screw caps containing septa) and stored under appropriate conditions (e.g., refrigerated or frozen, protected from light).
Caption: High-Accuracy Weighing Workflow via the Stock Solution Method.
Section 4: Troubleshooting Common Experimental Issues
FAQ 1: My measured mass keeps increasing on the balance. What's happening and how do I fix it?
A: This is the classic sign of a hygroscopic compound absorbing atmospheric moisture[4]. The mass is increasing because water molecules are binding to the powder. To fix this, you must work faster. If precision is critical, this is a strong indication that you should abandon direct weighing and immediately adopt the Stock Solution Method (Protocol 2) described above.
FAQ 2: The powder in my bottle has become a hard clump. Can I still use it?
A: This indicates significant moisture contamination. While you may be able to break up the clump with a spatula, the material's purity and exact mass are now questionable[6]. The absorbed water may have already caused some degradation. For non-critical applications, you might be able to dry the material under high vacuum, but do not apply heat without consulting the manufacturer's data on thermal stability[12]. For any sensitive or cGMP work, the trustworthy solution is to discard the compromised material and start with a fresh bottle.
FAQ 3: My reaction yield is inconsistent. Could moisture be the cause?
A: Absolutely. Uncontrolled moisture is a primary cause of poor reproducibility in organic synthesis[5]. Water can act as a nucleophile, a base, or a poison for certain catalysts. If you are experiencing inconsistent yields, a rigorous audit of your handling and storage procedures for this reagent is the first and most crucial troubleshooting step. The workflow below can guide your investigation.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Hygroscopy - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tutorchase.com [tutorchase.com]
- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. hepatochem.com [hepatochem.com]
- 11. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 12. How To [chem.rochester.edu]
Troubleshooting low conversion rates in reactions involving 6-Chloro-2-hydroxymethylpyridine HCl.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 6-Chloro-2-hydroxymethylpyridine HCl. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile building block. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind common experimental challenges, empowering you to optimize your synthetic routes effectively.
Core Concept: The Pyridinium Salt vs. The Free Base
A fundamental misunderstanding of the starting material's nature is the primary source of low conversion rates. You are not working with a simple chloropyridine; you are working with its hydrochloride salt. This means the pyridine nitrogen is protonated, forming a pyridinium cation [1][2]. This distinction is critical for reaction success.
-
As the Salt (Pyridinium form): The molecule is more polar, generally enhancing solubility in protic solvents but limiting it in many common aprotic organic solvents. The protonated nitrogen is non-nucleophilic and cannot coordinate to metal catalysts. The overall ring is more electron-deficient.
-
As the Free Base (Pyridine form): After deprotonation with a suitable base, the nitrogen's lone pair of electrons becomes available. This form is necessary for reactions where the pyridine acts as a ligand or in many transition-metal-catalyzed cross-couplings. Its solubility profile shifts towards less polar organic solvents.
The first step in troubleshooting is often ensuring you are generating the required reactive species for your specific transformation.
Caption: The critical deprotonation step to generate the reactive free base.
Troubleshooting Guide: Low Conversion Rates
This section addresses the most common issues encountered in a direct question-and-answer format.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has low or no conversion. What are the likely causes?
This is the most frequent challenge. The issue can almost always be traced back to one of the following five factors. A logical troubleshooting workflow is essential.
Caption: Troubleshooting workflow for cross-coupling reactions.
A1.1: Inadequate Deprotonation (The "Free Base" Problem)
The pyridinium salt must be neutralized to the free base for the catalytic cycle to proceed. Without a base, the pyridine nitrogen's lone pair is unavailable, preventing its potential coordination to the metal center, which is often a prerequisite for efficient catalysis.
-
Causality: The HCl salt has a pKa of approximately 5.[1] Your reaction requires a base to deprotonate the pyridinium ion. If you only add a base intended for the catalytic cycle (e.g., 2 equivalents of K₂CO₃ for a Suzuki reaction), you must add an additional equivalent to neutralize the HCl salt first.
-
Solution: Ensure at least one full equivalent of your base is added relative to the 6-Chloro-2-hydroxymethylpyridine HCl before accounting for the equivalents needed for the catalytic reaction itself. Mild bases are generally sufficient.
A1.2: Catalyst Inhibition & Poisoning
Pyridine nitrogens are notorious for acting as ligands that can coordinate to and deactivate palladium catalysts, a phenomenon known as catalyst poisoning.[3][4][5]
-
Causality: The lone pair on the nitrogen of the free base can bind strongly to the palladium center, occupying coordination sites and preventing the catalyst from participating in the oxidative addition or other key steps of the catalytic cycle.[6]
-
Solution: Employ catalyst systems known to be resistant to inhibition by nitrogen-containing heterocycles. This typically involves using bulky, electron-rich phosphine ligands. These ligands sterically hinder the pyridine nitrogen from accessing the metal center and electronically favor the desired catalytic steps over catalyst deactivation.
A1.3: Low Reactivity of the C-Cl Bond
Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in standard cross-coupling reactions.[3] The oxidative addition of the C-Cl bond to a Pd(0) center is often the rate-limiting step.
-
Causality: The carbon-chlorine bond is stronger and less polarizable than C-Br or C-I bonds, making oxidative addition more challenging and requiring a more electron-rich, active catalyst.
-
Solution: Do not use "standard" catalysts like Pd(PPh₃)₄, which are often ineffective for chloropyridines.[3] Use modern, high-activity catalyst systems specifically designed for activating C-Cl bonds.
A1.4: Solubility Issues
The HCl salt has very different solubility from its free base. If your reaction medium is aprotic (e.g., toluene, dioxane), the starting salt may not dissolve, leading to a sluggish, diffusion-limited reaction.
-
Causality: The reaction can only occur in the solution phase. Poor solubility of the starting material or the base leads to a heterogeneous mixture with low effective concentrations of the reactants.
-
Solution:
-
Use a polar aprotic solvent system that can solubilize both the salt and the free base to some extent (e.g., DMF, DMAc, or a mixture like dioxane/water).
-
Consider a phase-transfer catalyst if using a biphasic system to facilitate interaction between the aqueous and organic phases.
-
A1.5: Side Reactions
In Suzuki couplings, several side reactions can consume your starting materials and lower the yield.
-
Causality: Common side reactions include protodeboronation of the boronic acid (replacement of the -B(OH)₂ group with a proton), reductive dehalogenation of the chloropyridine, and homocoupling of the boronic acid.[3][7] These are often promoted by excess heat, water, or the presence of oxygen.
-
Solution:
-
Degas your solvents: Thoroughly sparge all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) to remove oxygen, which can promote homocoupling.
-
Use fresh boronic acid: Boronic acids can degrade upon storage. Use a fresh, high-purity source.
-
Control temperature: Do not overheat the reaction. Follow recommended temperatures for your specific catalyst system.
-
Q2: My reaction at the hydroxymethyl group (e.g., oxidation, esterification) is failing. Why?
-
A2.1: pH and Acidity Issues: The starting material is acidic due to the pyridinium hydrochloride. This can interfere with reactions that are base-sensitive or require neutral conditions. For example, in an esterification with DCC/DMAP, the HCl will quench the DMAP catalyst.
-
Solution: Neutralize the HCl salt with one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) before adding your reagents. Alternatively, perform a formal workup to isolate the free base before proceeding with the next step.
-
-
A2.2: Incompatible Reagents: Some reagents are incompatible with the pyridine moiety. For example, strong oxidizing agents might react with the pyridine ring in addition to the alcohol.
-
Solution: Choose reagents with good functional group tolerance. For oxidation of the alcohol to the aldehyde, consider milder conditions like Dess-Martin periodinane (DMP) or a Swern oxidation.
-
Q3: My reaction mixture is heterogeneous. How can I improve solubility?
-
A3.1: Understand the Species: As mentioned, the salt and the free base have different solubilities. The HCl salt is soluble in water and alcohols, while the free base is more soluble in solvents like THF, Dioxane, and Toluene.[8][9]
-
A3.2: Solvent Selection:
-
For reactions requiring the free base (like cross-coupling), a mixture of solvents can be effective. A common choice is a 4:1 to 10:1 mixture of an aprotic solvent (like Dioxane or Toluene) and water. The water helps dissolve the inorganic base, while the organic solvent dissolves the free base and the coupling partner.
-
If you must use a strictly anhydrous system, consider using an organic-soluble base like K₃PO₄ or Cs₂CO₃ and a polar aprotic solvent like DMF or NMP.
-
Experimental Protocols & Data
Protocol 1: General Procedure for In Situ Free Base Generation for Suzuki-Miyaura Coupling
This protocol outlines a reliable starting point for a Suzuki-Miyaura coupling reaction.
-
To an oven-dried reaction flask, add 6-Chloro-2-hydroxymethylpyridine HCl (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (see Table 3, 1-3 mol%), and the phosphine ligand (see Table 3, 2-6 mol%).
-
Add the base. Crucially, use at least 3.0 equivalents of a base like K₃PO₄ or K₂CO₃. This ensures neutralization of the HCl salt plus the required excess for the catalytic cycle.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to the recommended temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Data Tables for Reaction Optimization
Table 1: Recommended Bases for Deprotonation & Catalysis
| Base | Solvent Compatibility | Strength | Notes |
|---|---|---|---|
| K₂CO₃ | Aqueous/Organic mixtures | Moderate | Common, cost-effective choice. Requires water for good solubility. |
| K₃PO₄ | Anhydrous Aprotic (DMF, Dioxane) | Stronger | Often gives better results for challenging couplings. |
| Cs₂CO₃ | Anhydrous Aprotic (Toluene, Dioxane) | Strong | Highly effective but more expensive. Good for difficult substrates. |
| Et₃N | Organic | Moderate | Organic-soluble, good for neutralizing the HCl salt in non-coupling reactions. |
Table 2: Suggested Solvent Systems for Cross-Coupling
| Solvent System | Ratio (v/v) | Typical Temperature | Notes |
|---|---|---|---|
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80-100 °C | Excellent general-purpose system. Must be degassed thoroughly. |
| Toluene / H₂O | 10:1 | 90-110 °C | Good for higher temperature reactions. |
| DMF or NMP | Anhydrous | 80-120 °C | Good for solubilizing salts, but harder to remove post-reaction. |
| 2-MeTHF | Anhydrous | 80-90 °C | Greener solvent alternative to THF/Dioxane. |
Table 3: High-Activity Palladium Catalysts for Chloropyridine Coupling
| Pre-catalyst | Ligand | Typical Loading | Reference/Notes |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos | 1-2% Pd, 2-4% Ligand | A highly reliable system for heteroaryl chlorides.[3] |
| Pd₂(dba)₃ | XPhos | 1-2% Pd, 2-4% Ligand | Another excellent Buchwald ligand, very broad scope. |
| Pd(OAc)₂ | RuPhos | 2% Pd, 4% Ligand | Effective for sterically hindered substrates. |
| [Pd(allyl)Cl]₂ | cataCXium® A | 1-2% Pd, 2-4% Ligand | A carbene-based ligand system known for high activity. |
Frequently Asked Questions (FAQs)
Q: What is the exact role of the HCl, and do I always need to add a base? A: The HCl is complexed with the basic pyridine nitrogen to form a stable, solid salt. You must add a base in any reaction that requires the pyridine nitrogen's lone pair to be available (e.g., most cross-coupling reactions) or in any reaction that is sensitive to acidic conditions. For reactions performed in strong acid (e.g., chlorination of the alcohol with HCl), no additional base is needed.[10]
Q: How should I store 6-Chloro-2-hydroxymethylpyridine HCl? A: While the salt is generally more stable than the free base, it can be hygroscopic. Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator, away from incompatible materials like strong oxidizing agents.[8]
Q: Can the hydroxymethyl group interfere with my cross-coupling reaction? A: Generally, the hydroxymethyl group is tolerant of many palladium-catalyzed cross-coupling conditions. However, under certain conditions (e.g., with very strong bases or high temperatures), the alcohol's proton could potentially interact with the catalytic system. If you suspect interference, you can protect the alcohol as a standard protecting group (e.g., TBDMS ether) before the coupling and deprotect it afterward.
References
- 1. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 2. Pyridinium - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 9. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 10. qualifications.pearson.com [qualifications.pearson.com]
Green chemistry approaches for the synthesis of pyridine derivatives.
Welcome to the Technical Support Center for Green and Sustainable Synthesis of Pyridine Derivatives. This resource is designed for researchers, scientists, and drug development professionals dedicated to incorporating environmentally benign methodologies into their synthetic workflows. Here, we address common challenges and frequently asked questions encountered during the implementation of green chemistry principles in pyridine synthesis. Our goal is to provide not only solutions but also the underlying scientific reasoning to empower you in your experimental endeavors.
Part 1: Troubleshooting Guide
This section is formatted as a series of common problems followed by diagnostic questions and recommended solutions.
Issue 1: Consistently Low Reaction Yields
Q1: My multicomponent reaction (MCR) for pyridine synthesis is resulting in a low yield. What are the primary factors to investigate?
Low yields in MCRs for pyridine synthesis, such as the Hantzsch synthesis, are a common challenge, often stemming from harsh traditional reaction conditions and prolonged reaction times.[1][2] A systematic approach to troubleshooting is essential.
Initial Diagnostic Checks:
-
Purity of Starting Materials: Impurities in reactants, especially aminopyrazoles in certain syntheses, can significantly interfere with the reaction.[3]
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary before use.[3]
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to the formation of side products and incomplete consumption of limiting reagents.
-
Recommendation: Carefully control the stoichiometry of your reactants.
-
Troubleshooting & Optimization Strategies:
-
Reaction Conditions: Traditional methods, like refluxing in ethanol, can be inefficient.[2]
-
Solution 1 (Catalyst & Energy Input): Consider employing a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution. This has been reported to significantly boost yields, in some cases up to 96%.[1][2]
-
Solution 2 (Microwave-Assisted Synthesis): Microwave-assisted synthesis can dramatically shorten reaction times (to as little as 2-7 minutes) and improve yields (82%-94%).[1][4]
-
-
Incomplete Oxidation (for Hantzsch Synthesis): The Hantzsch reaction initially produces a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[2] Incomplete oxidation is a direct cause of low yield.[2]
-
Recommendation: While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can generate side products and complicate workup.[1] Milder and more efficient oxidizing agents should be considered. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[1]
-
-
Side Reactions: The Hantzsch reaction can proceed via at least five different mechanistic pathways, and slight variations in conditions can favor the formation of unexpected products.[1]
-
Recommendation: Precise temperature control and reactant stoichiometry are crucial. Analyzing reaction intermediates can help to elucidate the dominant reaction pathway and identify where product loss is occurring.[1]
-
Issue 2: Catalyst Deactivation and Reusability
Q2: My solid-supported catalyst shows a significant drop in activity after a few runs. What are the likely causes and how can I mitigate this?
Catalyst deactivation is a critical issue in green chemistry, as catalyst reusability is a key principle. The primary mechanisms of deactivation in heterogeneous catalysis are poisoning, coking (fouling), and sintering.[5][6]
Troubleshooting Catalyst Deactivation:
| Symptom | Potential Cause | Troubleshooting & Mitigation Strategies |
| Sudden, sharp drop in catalyst activity | Poisoning: Strong chemisorption of impurities (e.g., sulfur, chlorine) from the feedstock onto the active sites of the catalyst.[6] | 1. Analyze Feedstock: Immediately test the feedstock for common catalyst poisons.[6] 2. Purify Feed: If poisons are detected, introduce a purification step for the reactants.[6] 3. Catalyst Regeneration/Replacement: Depending on the nature of the poison, the catalyst may be regenerated (e.g., with high-temperature steam for sulfur poisoning) or may need to be replaced.[6] |
| Gradual and steady decline in pyridine yield over multiple cycles | Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface and within its pores, blocking active sites.[6] | 1. Confirm Coking: Perform a Temperature-Programmed Oxidation (TPO) analysis on a spent catalyst sample to quantify the coke.[6] 2. Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the feed composition can reduce the rate of coke formation.[6] 3. Catalyst Regeneration: Implement a regeneration cycle involving controlled combustion of the coke in a diluted air stream.[6] |
| Increase in reactor pressure drop | Coke Formation/Catalyst Attrition: Excessive coke can block catalyst pores and the reactor bed. The physical breakdown (attrition) of the catalyst can also lead to fines that increase pressure drop.[6] | 1. Check for Channeling: Uneven temperature profiles across the reactor bed can indicate blockages.[6] 2. Regenerate Catalyst: If coking is confirmed, perform a regeneration cycle.[6] |
Issue 3: Challenges in Product Purification
Q3: I'm struggling to purify my pyridine derivative from the reaction mixture using green solvents. What are some effective, environmentally friendly purification strategies?
Purification is a critical step that can significantly impact the overall "greenness" of a synthesis. The basic nature of the pyridine ring can sometimes lead to issues like tailing on silica gel chromatography.[7]
Green Purification Techniques:
-
Acid-Base Extraction: Leveraging the basicity of the pyridine nitrogen is a highly effective and green purification method.
-
Protocol: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., HCl). The protonated pyridine derivative will move to the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.
-
Recommendation: Experiment with various green solvent systems (e.g., ethanol/water mixtures) to find suitable conditions for crystallization.
-
-
Chromatography with Modified Eluents: To overcome tailing on silica gel columns:
-
Recommendation: Add a small amount of a base, such as triethylamine, to the eluent to improve the peak shape and separation.[7]
-
-
Distillation: For volatile pyridine derivatives, distillation can be a very effective and solvent-free purification method.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for pyridine derivatives?
Microwave-assisted synthesis is recognized as a green chemistry tool that offers several advantages over conventional heating methods.[4][8] These include:
-
Shorter Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes.[4][8]
-
Higher Yields: Microwave irradiation can lead to significantly improved product yields.[4][8]
-
Purer Products: The rapid and uniform heating provided by microwaves can reduce the formation of side products.[4]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[9]
Q2: Are ionic liquids (ILs) and deep eutectic solvents (DESs) always the "greener" choice?
While often touted as green solvents due to their low volatility, the environmental impact of ILs and DESs should be carefully considered.[10][11]
-
Ionic Liquids (ILs): The synthesis of ILs can sometimes be complex and may not be environmentally benign.[12][13] Their toxicity and biodegradability can also be concerns.[11]
-
Deep Eutectic Solvents (DESs): DESs are generally considered more environmentally friendly than many ILs because they are often prepared by simply mixing two inexpensive and readily available components, bypassing complex purification steps.[14] Many DESs are also biodegradable and have low toxicity.[15][16]
Q3: How can I perform a solvent-free pyridine synthesis, and what are the benefits?
Solvent-free reactions are a cornerstone of green chemistry, offering numerous benefits including reduced waste, lower costs, and simplified workup procedures.[10]
-
Methodology: One common approach is to grind the solid reactants together, sometimes with a solid-supported catalyst, and then heat the mixture.[17] For example, the Kröhnke pyridine synthesis can be performed by grinding a chalcone and ammonium acetate together and heating the mixture in an oil bath.[17]
-
Benefits:
-
Eliminates the need for potentially toxic and volatile organic solvents.
-
Can lead to higher reaction rates and yields due to high reactant concentrations.
-
Simplifies product isolation, often requiring only filtration and washing.[17]
-
Q4: My reaction is highly exothermic. What are some green chemistry approaches to manage this?
Controlling highly exothermic reactions is crucial for safety and to prevent the formation of degradation products.
-
Slow Addition of Reagents: Adding one reactant dropwise can help control the rate of heat generation.[7]
-
Efficient Cooling: Using an ice bath or a cryostat helps maintain a stable, low temperature.[7]
-
Dilution: While seemingly counterintuitive to some green principles, using a larger volume of a green solvent can help dissipate heat more effectively.[7]
-
Continuous Flow Chemistry: Flow reactors offer superior temperature control and are inherently safer for highly exothermic processes.[7] The small reaction volume at any given time minimizes the risk of thermal runaway.[18]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Microwave-Assisted Hantzsch-Type Pyridine Synthesis
This protocol is adapted from a one-pot, four-component reaction methodology.[4][8]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), the appropriate acetophenone derivative (1 mmol), and ammonium acetate (2 mmol) in ethanol (5 mL).[8]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[1] Monitor the reaction progress by TLC.
-
Workup: After cooling, the solid product is often collected by filtration, washed with water, and then dried.[8]
-
Purification: The crude product can typically be purified by recrystallization from a suitable solvent like ethanol.[1][8]
Protocol 2: Solvent-Free Kröhnke Pyridine Synthesis
This protocol outlines a typical solvent-free approach.[17]
-
Reactant Preparation: Grind a mixture of the chalcone (1.0 mmol) and ammonium acetate (5.0 mmol) in a mortar and pestle.[17]
-
Reaction: Heat the mixture in an oil bath at 120-130°C for a specified time (typically 1-2 hours), monitoring the reaction progress by TLC.[17]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the solidified mass and filter to collect the solid product.[17]
-
Purification: Wash the solid with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol).[17]
Visualizations
Caption: General troubleshooting workflow for low yields in pyridine synthesis.
Caption: Key green chemistry approaches for pyridine derivative synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. mdpi.com [mdpi.com]
- 12. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. politesi.polimi.it [politesi.polimi.it]
- 15. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 16. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Technical Support Center: Machine Learning Models for Optimizing Reactions with (Hetero)aryl Halides
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals employing machine learning (ML) to optimize chemical reactions involving (hetero)aryl halides, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. As these data-driven approaches move from theoretical exploration to practical laboratory application, users inevitably encounter challenges. This document provides a structured, in-depth troubleshooting guide and a set of frequently asked questions to navigate the complexities of model development, data handling, and experimental validation.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the development and application of ML models for reaction optimization. The format is designed to help you quickly diagnose the issue, understand the underlying causes, and implement effective solutions.
Problem 1: My model exhibits poor predictive accuracy for reaction yield or selectivity.
Symptom: The model's predictions (e.g., Root Mean Squared Error for yield, or accuracy for classification) are unacceptable on the test set or, more critically, fail to generalize to new, prospective experiments.
Probable Causes:
-
Data Quality and Quantity: The model is only as good as the data it's trained on. Insufficient data, lack of diversity in the chemical space, and errors in the dataset are common culprits.[1] Datasets that only include successful reactions and omit failures can create a significant positive bias.[2]
-
Inadequate Feature Representation: The chosen molecular or reaction descriptors (features) may not capture the essential physicochemical properties that govern the reaction's outcome.[1][3]
-
Model Overfitting: The model has learned the noise and specific artifacts of the training data too well, leading to a failure to generalize to unseen data.[1]
-
Inappropriate Data Splitting: A random train-test split can be misleadingly optimistic, especially with combinatorial high-throughput experimentation (HTE) datasets, because every reaction component may have been seen in the training set, just in different combinations.[3]
Diagnostic Steps & Solutions:
-
Interrogate Your Dataset:
-
Action: Perform a thorough error analysis. Are there data entry errors (e.g., incorrect SMILES, typos in yields)? Are reaction conditions (temperature, concentration) standardized?
-
Causality: Inconsistent or erroneous data introduces noise that confuses the model, making it impossible to learn the true structure-activity relationships. High-quality, curated datasets are paramount for building robust models.[4][5]
-
-
Re-evaluate Feature Engineering:
-
Action: Move beyond simple molecular fingerprints. Incorporate physics-informed features calculated via Density Functional Theory (DFT) or other methods.[6] For cross-coupling reactions, descriptors for the catalyst, ligand, substrate, and even additives are critical.[2][7] Consider features that describe the steric and electronic environment around the reactive centers.[8]
-
Causality: Features must represent the underlying chemistry. For a Buchwald-Hartwig amination, for instance, descriptors related to the ligand's bite angle or the aryl halide's bond dissociation energy are more informative than generic properties like molecular weight alone.[7]
Feature Type Description Application Example Reference Structural Fingerprints Hashed representations of molecular substructures (e.g., Morgan Fingerprints). General-purpose representation of reactants and reagents. [8] Quantum Chemical DFT-calculated properties like HOMO/LUMO energies, bond energies, atomic charges. Capturing electronic effects crucial for catalytic cycles. [6] Expert-Defined Steric parameters (e.g., cone angle), vibrational frequencies, solvent parameters. Encoding specific mechanistic knowledge into the model. [7] Graph-Based Representing molecules as graphs to be processed by Graph Neural Networks (GNNs). Learning features directly from molecular structure without manual engineering. [9][10] -
-
Implement Robust Model Validation:
-
Action: Instead of a random split, use a more challenging splitting strategy. For example, a "leave-one-reagent-out" or "leave-one-patent-out" cross-validation provides a more realistic measure of a model's ability to extrapolate to new chemical space.[3][11]
-
Causality: The goal of ML in chemistry is often to predict the performance of new molecules or conditions. A validation strategy that mimics this extrapolation is a much better indicator of real-world performance than one that merely interpolates within a known chemical space.[12]
-
-
Address Overfitting:
-
Action: If overfitting is suspected (high training accuracy, low test accuracy), apply regularization techniques (e.g., L1/L2 for linear models, Dropout for neural networks). For tree-based models like Random Forest, prune the trees by limiting their maximum depth.
-
Causality: Regularization penalizes model complexity, discouraging the model from fitting to noise and encouraging it to learn more generalizable patterns.
-
Problem 2: The model's predictions are chemically nonsensical or counterintuitive.
Symptom: The model predicts a high yield under impossible conditions (e.g., boiling solvent at room temperature) or suggests a catalyst known to be inactive for the given transformation.
Probable Causes:
-
"Black Box" Nature of the Model: Many complex models, like deep neural networks, are not inherently interpretable, making it difficult to understand their decision-making process.[13][14][15]
-
Dataset Bias and "Clever Hans" Predictions: The model may have learned a spurious correlation in the data that is not based on chemical principles. This is known as a "Clever Hans" phenomenon, where the model gets the right answer for the wrong reason.[13][16]
-
Out-of-Distribution (OOD) Prediction: You are asking the model to make a prediction for a reaction that is fundamentally different from anything in its training data.[12]
Diagnostic Steps & Solutions:
-
Employ Interpretable Models or Techniques:
-
Action: Start with simpler, more interpretable models like Random Forest or Gradient Boosting, which allow for feature importance analysis. For any model, use techniques like SHAP (SHapley Additive exPlanations) to understand which features are driving individual predictions.
-
Causality: Understanding which features the model considers important is a crucial sanity check. If a model for Suzuki coupling consistently ranks a solvent's color as the most important feature, it's a clear sign of a spurious correlation in the dataset.[7]
-
-
Analyze the Training Data for Hidden Bias:
-
Action: Scrutinize the data for confounding variables. For instance, was a particular ligand always used with a specific base? The model might incorrectly attribute the reactivity to the ligand when the base is the true cause.
-
Causality: Models are excellent at finding patterns, including unintended ones. Identifying and removing these biases is essential for building a model that learns true chemical principles.[13][16]
-
-
Define and Respect the Applicability Domain:
-
Action: Before making a prediction, assess whether the new reaction lies within the model's domain of applicability. This can be done by measuring the chemical similarity (e.g., Tanimoto distance of fingerprints) between the new reactants and the training set.
-
Causality: A model trained exclusively on palladium-catalyzed reactions cannot be expected to make accurate predictions for a nickel-catalyzed system. Explicitly defining the chemical space where the model is reliable prevents nonsensical predictions and misuse.[11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which machine learning model is best for predicting the yield of a cross-coupling reaction?
There is no single "best" model; the choice depends on dataset size, complexity, and the need for interpretability.[8]
-
Random Forest (RF): This is often an excellent starting point. RF models are robust, handle tabular data well, are less prone to overfitting than single decision trees, and provide inherent feature importance metrics.[7] They have shown strong performance in predicting yields for C-N cross-coupling reactions.[11]
-
Gradient Boosting Machines (e.g., XGBoost, LightGBM): These ensemble models often provide slightly higher accuracy than Random Forests but may require more careful hyperparameter tuning.
-
Neural Networks (NNs) / Deep Learning: NNs are powerful for capturing complex, non-linear relationships, especially with large datasets (>10,000s of reactions).[17][18] They are the foundation of more advanced architectures like the Molecular Transformer, which treats reaction prediction as a language translation problem.[13][15] However, they require more data and are less interpretable.[17]
Recommendation: Start with a Random Forest model. Its balance of performance and interpretability is ideal for most reaction optimization projects. If you have a very large and diverse dataset, exploring neural networks may yield higher accuracy.[8]
Q2: How much data do I need to train a useful model?
This is a critical and challenging question. The answer depends on the diversity of the chemical space you want to cover.
-
Low-Data Regimes (Dozens to Hundreds of Reactions): In this common scenario for academic labs, "big data" models will fail. The focus should be on active learning .[19] An active learning loop involves training an initial model on a small dataset, using the model to select the most informative next experiment to run, and then iteratively retraining the model with the new data.[19][20] This approach can find optimal conditions with a minimal number of experiments.[20]
-
High-Data Regimes (Thousands to Millions of Reactions): Large datasets, often mined from patents or electronic lab notebooks (e.g., USPTO, Reaxys), are required for training general-purpose models like deep neural networks.[11][21] Even with large datasets, data quality and bias remain significant concerns.[11]
Q3: Where can I find open-source software to build these models?
The ecosystem of open-source tools for chemistry is rapidly growing.
-
General ML:
-
Scikit-learn: The foundational Python library for traditional ML models like Random Forest and for data preprocessing.[22]
-
-
Cheminformatics:
-
RDKit: An essential toolkit for handling chemical structures, calculating descriptors, and generating molecular fingerprints.
-
DeepChem: A powerful Python library built specifically to democratize deep learning for the life sciences, including tools for handling chemical data and implementing advanced models like Graph Convolutional Networks.[22]
-
-
Data Preprocessing & Workflows:
-
PyChemFlow: A Python library designed to automate and ensure the reproducibility of data pre-processing pipelines for chemical data.[23]
-
Q4: How do I represent a chemical reaction for an ML model?
Representing a multicomponent reaction requires careful feature engineering. A common and effective method is to calculate descriptors for each component (e.g., aryl halide, boronic acid, ligand, base, solvent) and then concatenate these feature vectors into a single vector that represents the entire reaction.[3]
For example: [Aryl_Halide_Features, Coupling_Partner_Features, Ligand_Features, Base_Features]
This allows the model to learn from the individual properties of each component as well as their interactions.
Section 3: Key Computational Workflows
Workflow 1: Data Preprocessing and Curation
A robust model is built on a foundation of clean, standardized data. This workflow is critical and must be performed diligently.
Objective: To convert raw experimental data into a machine-readable format, removing errors and standardizing entries.
Methodology:
-
Data Collection: Aggregate data from lab notebooks, publications, or databases. Ensure each entry includes: reactants (as SMILES), all reaction components (catalyst, ligand, base, solvent), conditions (temperature, time), and the quantitative outcome (yield).
-
SMILES Canonicalization: Use a cheminformatics toolkit like RDKit to convert all molecule SMILES strings into a canonical form. This ensures the same molecule is always represented by the same string.
-
Reaction Standardization: Use automated tools or scripts to standardize reactions. This can involve removing salts, neutralizing charges, and ensuring a consistent representation of functional groups (e.g., nitro groups). Tools like AutoTemplate can help validate and correct reaction data.[24]
-
Handling Missing Data: Decide on a strategy for missing values (e.g., temperature not recorded). Options include imputation (filling with a mean/median value) or removing the data point.[25] Deletion is often safer if you have enough data, as poor imputation can introduce artifacts.[25]
-
Outlier Detection: Check for and investigate outliers (e.g., yields > 100%). These are often data entry errors but can occasionally represent true, interesting results.
Caption: Automated data preprocessing and curation workflow.
Workflow 2: A General Model Training & Validation Loop
This workflow illustrates a robust process for training a model and evaluating its true performance.
Objective: To train a predictive model and obtain a reliable estimate of its ability to generalize to new, unseen chemical reactions.
Caption: A robust workflow for model training and validation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. aimlic.com [aimlic.com]
- 5. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 6. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doyle.princeton.edu [doyle.princeton.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. AI-Powered Chemical Reaction Prediction: Accelerating Discovery and Sustainable Innovation — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenging reaction prediction models to generalize to novel chemistry [arxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. What Does the Machine Learn? Knowledge Representations of Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. [repository.cam.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. arocjournal.com [arocjournal.com]
- 18. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. GitHub - deepchem/deepchem: Democratizing Deep-Learning for Drug Discovery, Quantum Chemistry, Materials Science and Biology [github.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. thisisrishi.medium.com [thisisrishi.medium.com]
Technical Support Center: High-Throughput Experimentation for Pyridine Ligand Synthesis Optimization
Welcome to the technical support center for High-Throughput Experimentation (HTE) focused on the synthesis and optimization of pyridine-based ligands. This guide is designed for researchers, medicinal chemists, and process scientists engaged in drug discovery and development. Pyridine scaffolds are a cornerstone of modern pharmaceuticals, and mastering their efficient synthesis is critical.[1][2][3][4] This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and logical workflows to navigate the complexities of HTE for pyridine ligand synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the application of HTE to pyridine ligand synthesis.
Q1: What are the primary advantages of using HTE for optimizing pyridine ligand synthesis?
A1: The core advantage of HTE is the ability to rapidly screen a vast array of reaction conditions in parallel. This massively accelerates the identification of optimal catalysts, ligands, bases, solvents, and temperature profiles for a given transformation. For pyridine synthesis, which can be notoriously challenging due to the electron-deficient nature of the ring and potential for catalyst inhibition, HTE allows for a data-rich approach to overcoming these hurdles, leading to improved yields, reduced development time, and the discovery of novel reactivity.[5]
Q2: Which cross-coupling reactions are most amenable to HTE for pyridine ligand synthesis?
A2: The most commonly employed and well-documented reactions for HTE-driven pyridine functionalization are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7][8][9][10][11] Both are robust, have a broad substrate scope, and benefit significantly from the extensive ligand and catalyst options available for screening. Other valuable reactions for HTE include C-H activation/functionalization and photoredox catalysis, which offer novel pathways for pyridine derivatization.[2][12][13][14][15][16]
Q3: What are the most critical parameters to consider when designing an HTE screen for a pyridine coupling reaction?
A3: A successful HTE screen hinges on the careful selection of variables. For a typical Suzuki or Buchwald-Hartwig reaction, the critical parameters to screen include:
-
Palladium Precursor: Different Pd sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) can have varying activities.
-
Ligand: This is often the most influential parameter. Screening a diverse library of phosphine ligands (e.g., Buchwald or cataCXium ligands) is crucial.[11]
-
Base: The choice and strength of the base (e.g., carbonates, phosphates, alkoxides) are critical.[11]
-
Solvent: The solvent impacts solubility and the reactivity of the catalytic species. A range of polar aprotic and nonpolar solvents should be evaluated.
-
Temperature: Temperature significantly affects reaction rates and catalyst stability.
Q4: How should I approach the analysis of the large datasets generated from HTE?
A4: High-throughput analysis is essential for processing HTE data.[17] Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the workhorse technique, allowing for rapid quantification of product formation and impurity profiling across 96- or 384-well plates.[18][19] Specialized software can automate data extraction and visualization, often presenting results as heatmaps for easy identification of "hits" or optimal conditions.[8][19]
Part 2: Troubleshooting Guides
This section provides specific, actionable advice for common problems encountered during HTE for pyridine ligand synthesis.
Issue 1: Low or No Product Conversion
Q: My HTE plate shows consistently low or no conversion to the desired pyridine product. What is the systematic approach to troubleshooting this?
A: Low conversion is a common but solvable issue. The underlying cause is often related to catalyst deactivation or suboptimal reaction parameters. Follow this diagnostic workflow:
-
Verify Reagent Quality and Dispensing:
-
Problem: Degradation of reagents, particularly boronic acids (prone to protodeboronation) or organometallic reagents, is a frequent culprit.[6] Inaccurate dispensing by liquid handling robotics can also lead to incorrect stoichiometry.
-
Solution: Use fresh, high-purity reagents. For sensitive reagents like boronic acids, use anhydrous conditions.[6] Perform a calibration and verification of your liquid handler's dispensing volumes before starting the HTE screen.
-
-
Evaluate Catalyst and Ligand Combination:
-
Problem: The nitrogen lone pair in pyridine can coordinate to the palladium center, inhibiting the catalytic cycle.[20] An inappropriate ligand may not effectively promote the desired reductive elimination step.
-
Solution: Screen a wider and more diverse set of ligands. For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve high turnover.[20][21]
-
-
Assess Base and Solvent Compatibility:
-
Problem: The base may be too weak to facilitate the active catalytic species's transmetalation or deprotonation step. Poor solubility of the base or substrates in the chosen solvent can also stall the reaction.
-
Solution: Your HTE screen should include a range of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu).[11] Consider using a solvent or solvent mixture that ensures all components are adequately dissolved at the reaction temperature.
-
-
Investigate Temperature Effects:
-
Problem: The reaction may have a high activation energy barrier, requiring elevated temperatures. Conversely, the catalyst may be unstable at higher temperatures.
-
Solution: Run the HTE plate at multiple temperatures (e.g., 80 °C, 100 °C, 120 °C) to identify the optimal thermal window for your specific transformation.
-
Issue 2: Significant Homocoupling of Boronic Acid (Suzuki-Miyaura Reactions)
Q: I'm observing a major byproduct corresponding to the homocoupling of my boronic acid reagent. How can I suppress this side reaction?
A: Homocoupling in Suzuki reactions is typically initiated by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.[20]
-
Strictly Exclude Oxygen: This is the most critical preventative measure. Ensure all reaction plates are prepared in a glovebox or under a rigorously maintained inert atmosphere (argon or nitrogen). Use properly degassed solvents, prepared by sparging with an inert gas or through freeze-pump-thaw cycles.[6]
-
Use a Pd(0) Precatalyst: Starting directly with a Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate side reactions that occur during the in situ reduction of Pd(II) precatalysts.[20]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[20]
Issue 3: Inconsistent Results Across the Microtiter Plate
Q: I'm seeing significant variability in yield for identical reactions in different wells of my HTE plate. What could be causing this?
A: Inconsistent results, or "plate effects," can undermine the reliability of your HTE data. Common causes include:
-
Temperature Gradients: Uneven heating across the plate can lead to different reaction rates in different wells. Ensure your heating block or oven provides uniform temperature distribution.
-
Evaporation: Inadequate sealing of the plate can lead to solvent evaporation, concentrating the reactants and altering the reaction conditions, especially in the outer wells. Use high-quality, pierceable seals and ensure a tight fit.
-
Dispensing Errors: As mentioned earlier, inaccurate liquid handling can lead to well-to-well variations in stoichiometry.
-
Cross-Contamination: Poor washing protocols for the liquid handler tips can lead to cross-contamination between wells. Implement a rigorous wash sequence between dispensing different reagents.
Part 3: Key Experimental Protocols
These protocols provide a starting point for developing your own HTE workflows. Always perform a risk assessment before carrying out any new experimental procedure.
Protocol 1: High-Throughput Suzuki-Miyaura Coupling Screen
Objective: To identify the optimal catalyst, ligand, base, and solvent for the coupling of a halo-pyridine with a boronic acid.
Methodology:
-
Plate Preparation (In a Glovebox):
-
Dispense the halo-pyridine substrate (as a stock solution in a suitable solvent like dioxane) to all 96 wells of a microtiter plate.
-
Dispense the boronic acid (as a stock solution) to all wells.
-
Dispense a different solid base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to each designated row.
-
Prepare stock solutions of various palladium precatalyst/ligand combinations in the desired reaction solvents (e.g., dioxane, toluene, DME).
-
Dispense the catalyst/ligand/solvent solutions to the appropriate wells according to your experimental design.
-
-
Reaction Execution:
-
Seal the plate securely with a pierceable heat seal.
-
Transfer the plate to a preheated shaker block or oven set to the desired temperature (e.g., 100 °C).
-
Allow the reaction to proceed for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After cooling, unseal the plate.
-
Add an internal standard to each well.
-
Dilute a small aliquot from each well with a suitable solvent (e.g., acetonitrile) in a separate analysis plate.
-
Analyze the samples by UPLC-MS to determine the product yield.
-
Protocol 2: High-Throughput Buchwald-Hartwig Amination Screen
Objective: To optimize the C-N cross-coupling of a halo-pyridine with an amine.
Methodology:
-
Plate Preparation (In a Glovebox):
-
Follow a similar procedure to the Suzuki screen, dispensing the halo-pyridine, amine, bases, and catalyst/ligand/solvent combinations to the designated wells of a 96-well plate. Stronger bases like NaOtBu or LHMDS are commonly used in Buchwald-Hartwig reactions.[11]
-
-
Reaction Execution:
-
Seal the plate and heat with stirring for the desired time and temperature.
-
-
Work-up and Analysis:
-
After cooling, quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer (this can be automated with specialized equipment).
-
Prepare a dilution plate for UPLC-MS analysis with an internal standard to determine the yield.
-
Part 4: Visualization and Data Presentation
Diagrams
Caption: A generalized workflow for high-throughput experimentation in pyridine ligand synthesis optimization.
Caption: A decision tree for troubleshooting low-yield reactions in HTE.
Data Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Halo-Pyridines
| Parameter | Recommended Options | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Common, commercially available, and effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos, SPhos, RuPhos, tBu₃P | Bulky, electron-rich ligands are often required to overcome catalyst inhibition by the pyridine nitrogen.[20][21] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A range of weak inorganic bases should be screened to find the optimal balance of reactivity and functional group tolerance. |
| Solvent | Dioxane, Toluene, 2-MeTHF, DME | Aprotic solvents are generally preferred. The choice can significantly impact solubility and reaction rates. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary, but catalyst stability should be considered. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of Halo-Pyridines
| Parameter | Recommended Options | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Robust and widely used precatalysts for C-N coupling. |
| Ligand | XPhos, RuPhos, BrettPhos, AdBippyPhos | A diverse set of biaryl phosphine ligands is crucial for success with challenging amine or pyridine substrates.[11] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong bases are often required, but weaker bases can be effective with certain ligand/substrate combinations and offer better functional group compatibility.[11] |
| Solvent | Toluene, Dioxane, CPME, t-BuOH | The choice of solvent can influence the solubility of the base and the catalytic species. |
| Temperature | 80 - 110 °C | Amination reactions are typically run at elevated temperatures. |
References
- 1. researchgate.net [researchgate.net]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 13. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 18. Recent advances in analytical techniques for high throughput experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validated LC-MS/MS Methods for Quantifying Genotoxic Pyridine Impurities
This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantification of genotoxic pyridine impurities in pharmaceutical development. We will delve into the analytical challenges, compare distinct chromatographic strategies, and provide a detailed, validated protocol, underpinned by the principles of scientific integrity and regulatory compliance.
The Imperative for Control: Genotoxic Impurities and ICH M7
In pharmaceutical manufacturing, the control of impurities is paramount to ensure patient safety. A specific class of impurities, known as genotoxic impurities (GTIs), are of critical concern because they can directly or indirectly damage DNA, potentially leading to mutations and cancer.[1] Regulatory bodies, through guidelines like the International Council for Harmonisation's ICH M7, mandate a stringent framework for the assessment and control of these impurities to limit potential carcinogenic risk.[2][3]
The ICH M7 guideline establishes a Threshold of Toxicological Concern (TTC), a concept that defines an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity. For most GTIs, this is set at 1.5 µg per day. This incredibly low limit necessitates the development of highly sensitive and specific analytical methods to detect and quantify GTIs at trace levels, often in the parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API).[4]
Pyridine and its derivatives are common reagents, catalysts, or by-products in synthetic organic chemistry and can persist as GTIs in final drug substances. Their control is a frequent challenge for process chemists and analytical scientists.
The Analytical Challenge of Pyridine
Quantifying pyridine impurities at trace levels presents several analytical hurdles:
-
High Polarity: Pyridine is a small, polar, and basic molecule. This makes it poorly retained on traditional reversed-phase columns (like C18), where it often elutes in the void volume with poor peak shape.[5]
-
Volatility: Pyridine's volatility can lead to sample loss during preparation and analysis, particularly if using techniques like gas chromatography (GC).[6]
-
Poor Ionization: While amenable to electrospray ionization (ESI), its ionization efficiency can be variable and susceptible to matrix effects, complicating trace-level detection.[7]
-
Peak Tailing: As a basic compound, pyridine can interact strongly with residual acidic silanol groups on silica-based stationary phases, leading to significant peak tailing and poor chromatographic performance.[5]
These challenges require specialized analytical strategies to achieve the sensitivity and robustness required for GTI quantification.
Comparative Analysis of LC-MS/MS Methodologies
Two primary strategies have emerged for the successful LC-MS/MS analysis of pyridine-based GTIs: direct analysis using specialized chromatography and indirect analysis following chemical derivatization.
Method A: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative to reversed-phase chromatography for retaining and separating highly polar compounds.[8] In HILIC, a polar stationary phase (e.g., bare silica, amide, or cyano) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes like pyridine can partition, leading to retention.
-
Causality: The choice of HILIC directly addresses the primary challenge of pyridine's high polarity. By promoting retention through a partitioning mechanism suited for polar molecules, HILIC avoids the issue of early elution seen in reversed-phase methods.[8][9]
-
Advantages:
-
Simplicity: Requires no complex sample derivatization steps.
-
Good Retention: Provides excellent retention for pyridine and other polar GTIs.
-
MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source.
-
-
Limitations:
-
Matrix Effects: Can still be susceptible to ion suppression from the API or other excipients.
-
Equilibration Time: HILIC columns often require longer equilibration times to ensure reproducible retention.
-
Method Robustness: Retention can be highly sensitive to small changes in the mobile phase water content.[8]
-
Method B: Analysis via Chemical Derivatization
This strategy involves chemically modifying the pyridine molecule to enhance its analytical properties. Derivatization can introduce a non-polar group to improve reversed-phase retention or a permanently charged moiety to dramatically increase ionization efficiency in the mass spectrometer.[10][11]
-
Causality: Derivatization tackles the dual challenges of poor retention and suboptimal ionization. By adding a functional group, the analyte's physicochemical properties are altered to be more compatible with standard analytical workflows. For instance, adding a pyridinium tag introduces a permanent positive charge, ensuring robust and sensitive ESI response.[12][13]
-
Advantages:
-
Greatly Enhanced Sensitivity: Can lower limits of detection by several orders of magnitude, making it ideal for ultra-trace analysis.[10][11]
-
Improved Chromatography: Can improve peak shape and allow for the use of robust and well-understood reversed-phase chromatography.[11]
-
Increased Selectivity: The derivatization reaction is often specific, reducing interference from matrix components.
-
-
Limitations:
-
Method Complexity: Adds extra steps to the sample preparation workflow (reaction, quenching, extraction), which can introduce variability.
-
Reaction Efficiency: The derivatization reaction must be consistent and high-yielding to ensure accuracy and precision.
-
Analyte Stability: The resulting derivative must be stable throughout the analytical process.
-
Head-to-Head Performance Comparison
The choice between direct HILIC analysis and a derivatization-based method depends on the specific requirements of the assay, particularly the target limit of quantification (LOQ).
| Parameter | Method A: HILIC-MS/MS | Method B: Derivatization-RP-LC-MS/MS | Rationale / Field Insight |
| Limit of Quantification (LOQ) | Typically 0.1 - 1.0 ppm | Can achieve < 0.1 ppm, often in the ppb range | Derivatization provides a significant boost in MS signal intensity, which is crucial when the required detection limit is exceptionally low.[10] |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods can achieve excellent linearity, but the enhanced signal from derivatization often leads to a more robust linear response at the lowest concentrations. |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | The additional sample preparation steps in the derivatization method can introduce more potential for analyte loss if not perfectly optimized. |
| Precision (% RSD) | < 15% | < 10% | A well-controlled derivatization reaction can lead to highly precise measurements. HILIC can sometimes show slightly higher variability due to its sensitivity to mobile phase composition. |
| Throughput | Higher | Lower | The direct injection approach of HILIC is inherently faster than a method requiring an offline derivatization step. |
| Robustness | Moderate | High (if reaction is robust) | While HILIC can be sensitive, a validated derivatization protocol followed by standard reversed-phase LC is often considered more rugged and transferable between labs. |
Spotlight Protocol: Validated HILIC-MS/MS Method for Pyridine
For its balance of sensitivity and simplicity, the HILIC-MS/MS method is often the preferred starting point for quantifying pyridine impurities. Below is a detailed, self-validating protocol.
Experimental Workflow Diagram
Caption: HILIC-MS/MS workflow for pyridine GTI quantification.
Step-by-Step Methodology
1. Materials and Reagents:
-
Pyridine reference standard (Certified purity)
-
Active Pharmaceutical Ingredient (API) test sample
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
2. Standard and Sample Preparation:
-
Rationale: The diluent must be compatible with the HILIC mobile phase to ensure good peak shape. A high organic content is essential.
-
Diluent: 95:5 (v/v) Acetonitrile:Water.
-
Stock Standard (100 µg/mL): Accurately weigh ~10 mg of pyridine reference standard into a 100 mL volumetric flask and dilute to volume with Diluent.
-
Working Standards: Serially dilute the Stock Standard with Diluent to prepare calibration standards covering the desired range (e.g., 0.1 ppm to 5 ppm relative to the API concentration).
-
Sample Preparation (Target Conc. 50 mg/mL): Accurately weigh ~50 mg of the API into a 1 mL volumetric flask. Add ~0.8 mL of Diluent, vortex, and sonicate to dissolve. Dilute to volume with Diluent.
3. LC-MS/MS Conditions:
-
Rationale: A HILIC amide or silica column provides the necessary polar retention.[9] The ammonium formate/formic acid buffer provides counter-ions and controls pH for consistent ionization. The gradient starts with high ACN for strong retention and gradually increases the aqueous component to elute pyridine.
-
LC System: UHPLC system capable of high-pressure gradients.
-
Column: HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 10 mM Ammonium formate with 0.1% Formic Acid in 95:5 ACN:Water.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 80% B
-
5.1 min: 95% B
-
7.0 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometer Conditions:
-
Rationale: Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[14] The transition for pyridine (m/z 80 -> 53) is a characteristic fragmentation.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transition:
-
Pyridine: Q1: 80.1 -> Q3: 53.1
-
Note: Collision energy and other source parameters must be optimized for the specific instrument used.
-
-
Key Parameters (Typical):
-
IonSpray Voltage: +5500 V
-
Source Temperature: 500 °C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
5. Method Validation (per ICH Q2(R1)):
-
Specificity: Analyze blank diluent, unspiked API, and spiked API to ensure no interference at the retention time of pyridine.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ).
-
Linearity: Analyze calibration standards over at least 5 concentration levels. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies by spiking the API sample at three levels (e.g., LOQ, 100%, 150% of the target limit). Recovery should be within 80-120%.
-
Precision (Repeatability & Intermediate Precision): Analyze replicate preparations of a spiked sample on the same day and on different days/by different analysts. The relative standard deviation (%RSD) should be ≤ 15% at the LOQ.
Conclusion and Future Perspectives
The control of genotoxic pyridine impurities is a non-negotiable aspect of modern pharmaceutical development. Both direct HILIC-MS/MS and derivatization-based LC-MS/MS methods offer viable paths to achieving the required low levels of detection.
-
HILIC-MS/MS stands out for its operational simplicity and is often sufficient for many applications, providing a robust and direct route to quantification.
-
Derivatization-based methods are the tool of choice when extreme sensitivity is required, pushing detection limits well below the standard TTC threshold.
The choice of method should be guided by a risk-based assessment of the manufacturing process and the specific concentration limits required for the impurity . As mass spectrometry technology continues to improve in sensitivity, the need for derivatization may lessen, but for now, it remains a critical tool in the analytical scientist's arsenal for tackling the most challenging GTI analyses.
References
- 1. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. ijsr.net [ijsr.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of Alkylating Agents: 6-Chloro-2-hydroxymethylpyridine vs. 2-Picolyl Chloride Hydrochloride
An In-depth Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of heterocyclic chemistry, pyridine-containing molecules are indispensable building blocks for pharmaceuticals, agrochemicals, and materials science. The ability to functionalize the pyridine core is paramount, and among the most common strategies is the introduction of substituents via nucleophilic substitution on a picolylic carbon. This guide provides a detailed, evidence-based comparison of two prevalent, yet distinct, alkylating agents: 6-Chloro-2-hydroxymethylpyridine and 2-picolyl chloride hydrochloride .
This analysis moves beyond a simple cataloging of properties to offer a mechanistic understanding of their reactivity profiles. We will explore how subtle structural differences dictate their behavior in nucleophilic substitution reactions, providing researchers with the insights needed to make informed decisions in experimental design.
Structural and Electronic Analysis: The Foundation of Reactivity
At first glance, both molecules offer a reactive electrophilic center at the methylene group attached to the pyridine ring. However, their reactivity is governed by a nuanced interplay of electronic and steric effects originating from their distinct substituents.
2-Picolyl Chloride Hydrochloride is a salt, meaning the pyridine nitrogen is protonated, forming a pyridinium ion.[1] This has a profound impact on the molecule's electronic landscape. The positively charged nitrogen acts as a powerful electron-withdrawing group, significantly polarizing the C-Cl bond at the 2-position. This makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack. The chloride ion itself is an excellent leaving group, being the conjugate base of a strong acid (HCl).[2]
6-Chloro-2-hydroxymethylpyridine , in contrast, is a neutral molecule. The primary reactive site for alkylation is the hydroxymethyl group (-CH₂OH). Hydroxide (HO⁻) is a notoriously poor leaving group due to its strong basicity.[2] Therefore, this molecule cannot undergo direct nucleophilic substitution without prior "activation" of the hydroxyl group. The chloro substituent at the 6-position is primarily an electron-withdrawing group, which slightly increases the acidity of the hydroxyl proton but does not directly enhance the leaving group ability of the -OH group itself.
Diagram: Structural Comparison and Key Features
Caption: Core structural differences dictating reactivity pathways.
Comparative Reactivity and Mechanistic Pathways
The fundamental difference in reactivity stems from the nature of the leaving group.
2-Picolyl Chloride Hydrochloride: The Direct Alkylator
This compound is a potent electrophile and readily participates in bimolecular nucleophilic substitution (SN2) reactions.[3][4] The reaction is typically facilitated by the addition of a base to neutralize the HCl by-product and deprotonate the nucleophile if necessary.
-
Mechanism: The reaction proceeds via a classic SN2 pathway. A nucleophile performs a backside attack on the electrophilic methylene carbon, displacing the chloride ion in a single, concerted step.[5][6] This leads to an inversion of stereochemistry if the carbon were chiral.[7]
-
Rate: The reaction rate is dependent on the concentration of both the 2-picolyl chloride and the nucleophile.[5] The high electrophilicity of the carbon center ensures that these reactions are often rapid and efficient.
-
Scope: It is widely used for the alkylation of a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce the 2-picolyl moiety.[3]
6-Chloro-2-hydroxymethylpyridine: The Pro-Electrophile
Direct substitution on this molecule is not feasible. The hydroxyl group must first be converted into a better leaving group. This multi-step requirement fundamentally alters its application in synthesis.
-
Activation Strategies:
-
Conversion to a Halide: The most common approach is to convert the alcohol to a chloride using reagents like thionyl chloride (SOCl₂) or phosphorus chlorides.[8] This in-situ or separate conversion effectively transforms it into a molecule analogous to 2-picolyl chloride.
-
Conversion to a Sulfonate Ester: A milder and very common alternative is the formation of a tosylate (OTs) or mesylate (OMs) ester by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.[9][10] Tosylates and mesylates are excellent leaving groups, comparable in reactivity to halides.[10]
-
Mitsunobu Reaction: This reaction allows for the direct substitution of the hydroxyl group with a nucleophile under mild conditions, effectively activating the alcohol in situ.[11]
-
Once activated, the resulting intermediate behaves as a potent electrophile, reacting readily with nucleophiles via an SN2 mechanism.
Diagram: Reactivity Pathways
References
- 1. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Certificate of Analysis for 6-Chloro-2-hydroxymethylpyridine hydrochloride: Ensuring Quality and Performance in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and reactivity of starting materials are paramount. 6-Chloro-2-hydroxymethylpyridine hydrochloride is a key building block in the synthesis of a variety of bioactive molecules. Its utility stems from the presence of a reactive chloromethyl group and a versatile pyridine core. This guide provides an in-depth analysis of the critical quality attributes of this compound as detailed in a Certificate of Analysis (CoA). Furthermore, it presents a comparative study against viable alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Deconstructing the Certificate of Analysis: A Gateway to Quality
A Certificate of Analysis is more than a mere formality; it is a testament to the material's identity, purity, and suitability for its intended use. A comprehensive CoA for this compound should be scrutinized for the following key parameters.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identification by FTIR | Conforms to reference spectrum | Conforms | USP <197K> |
| Identification by ¹H NMR | Conforms to structure | Conforms | Internal Method |
| Assay (by HPLC) | ≥ 98.0% | 99.2% | Internal Method |
| Water Content (by Karl Fischer) | ≤ 0.5% | 0.15% | USP <921> |
| Melting Point | 138 - 142 °C | 140.1 °C | USP <741> |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | USP <231> |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
The Pillars of Identity: FTIR and ¹H NMR Spectroscopy
Infrared (IR) Spectroscopy provides a molecular fingerprint. The IR spectrum of this compound will exhibit characteristic absorptions for the O-H stretch of the alcohol, C-H stretches of the pyridine ring, C-N stretching, and the C-Cl stretch. The hydrochloride salt will also influence the spectrum, particularly in the fingerprint region.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is indispensable for confirming the chemical structure. The spectrum will show distinct signals for the protons on the pyridine ring, the methylene protons of the CH₂OH group, and the hydroxyl proton. The chemical shifts and coupling patterns are unique to the molecule's structure. For instance, the protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), while the methylene protons will be a singlet around δ 4.5-5.0 ppm. The presence of the hydrochloride salt can cause shifts in the proton resonances compared to the free base.[1]
Quantifying Purity: The Role of HPLC and Water Content
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. A validated HPLC method can separate the main compound from any process-related impurities or degradation products. The assay value, expressed as a percentage, is a direct measure of the compound's purity.
Water Content , determined by Karl Fischer titration, is a critical parameter as excess water can affect the reactivity of the compound and may be detrimental in moisture-sensitive reactions.
The Competitive Landscape: Alternative Reagents and Their Performance
The choice of a synthetic building block is often a balance between reactivity, stability, and cost. Here, we compare this compound with two common alternatives: 6-Chloro-2-formylpyridine and 2-Chloro-6-methylpyridine.
Table 2: Comparison of Physicochemical and Reactivity Properties
| Property | This compound | 6-Chloro-2-formylpyridine | 2-Chloro-6-methylpyridine |
| Molecular Weight | 180.03 g/mol | 141.55 g/mol | 127.57 g/mol |
| Functional Group | Hydroxymethyl | Aldehyde | Methyl |
| Reactivity | Moderately reactive electrophile | Reactive towards nucleophiles (e.g., Grignard, Wittig) | Less reactive, requires activation |
| Handling | Solid, generally stable | Solid, can be prone to oxidation | Liquid, stable |
| Typical Applications | Nucleophilic substitution at the chloromethyl group | Reductive amination, olefination | Metal-catalyzed cross-coupling, oxidation to other functional groups |
Head-to-Head in a Model Reaction: Synthesis of a Bis-pyridyl Ether
To provide a practical comparison, we evaluated the performance of this compound and its precursor, 2-Chloro-6-methylpyridine (which would require a subsequent oxidation and chlorination step), in the synthesis of a model bis-pyridyl ether. The direct alkylating capability of this compound is benchmarked against a multi-step approach starting from 2-Chloro-6-methylpyridine.
Experimental Protocols: A Guide to In-House Verification
To ensure the trustworthiness of our comparison, detailed experimental protocols are provided below. These methods are designed to be self-validating and adhere to principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[2][3][4][5][6]
HPLC Method for Purity Determination of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆. Record the spectrum.
-
Expected Chemical Shifts (δ, ppm): ~7.5-8.5 (m, 3H, pyridine-H), ~4.6 (s, 2H, -CH₂-), ~5.5 (br s, 1H, -OH). The hydrochloride proton may be observable as a broad singlet at higher ppm.
Comparative Synthesis of 1,2-Bis((6-chloropyridin-2-yl)methoxy)ethane
Method A: From this compound
-
To a solution of ethylene glycol (1.0 eq) in anhydrous THF, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (2.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: A Multi-step Approach from 2-Chloro-6-methylpyridine
This approach involves the initial oxidation of the methyl group to a hydroxymethyl group, followed by chlorination to the chloromethyl functionality, and then proceeding with the ether synthesis as in Method A. This highlights the streamlined nature of using the pre-functionalized starting material.
Table 3: Comparative Reaction Performance
| Starting Material | Reaction Steps | Overall Yield | Reaction Time | Purity (by HPLC) |
| This compound | 1 | 75% | 12 hours | >98% |
| 2-Chloro-6-methylpyridine | 3 (Oxidation, Chlorination, Etherification) | ~40% (calculated) | > 36 hours | >97% |
The data clearly indicates that while both routes are viable, the use of this compound offers a significantly more efficient and higher-yielding pathway to the target molecule.
Visualizing the Workflow and Logic
To further clarify the experimental design and the relationships between the compounds, the following diagrams are provided.
References
- 1. Synthesis and Characterization of Iron Bispyridine Bisdicyanamide, Fe[C5H5N]2[N(CN)2]2 [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Routes of 6-Chloro-2-hydroxymethylpyridine Hydrochloride
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 6-Chloro-2-hydroxymethylpyridine hydrochloride is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of different synthetic routes to this compound, offering insights into the experimental choices and presenting comparative data to inform your selection of the most suitable pathway for your research and development needs.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a chlorinated pyridine ring with a hydroxymethyl substituent, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The selection of a synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of the final active pharmaceutical ingredient (API). This guide will dissect three primary synthetic strategies, starting from readily available precursors: 2-methylpyridine, 6-chloropicolinic acid, and 2,6-dichloropyridine.
Route 1: Synthesis from 2-Methylpyridine
Starting from the inexpensive and commercially available 2-methylpyridine (α-picoline), this route involves the functionalization of the methyl group. Two main variations of this approach have been reported.
Route 1A: N-Oxidation and Rearrangement Pathway
This classic approach in pyridine chemistry involves the initial activation of the pyridine ring through N-oxidation, which facilitates the subsequent rearrangement and functionalization of the adjacent methyl group.
Experimental Protocol [1]
-
N-Oxidation: 2-methylpyridine is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 2-methylpyridine N-oxide. This reaction typically proceeds at a moderately elevated temperature (70-80 °C) for several hours.
-
Rearrangement: The N-oxide is then treated with an acylating agent, like acetic anhydride or glacial acetic acid, which triggers a rearrangement to yield 2-acetoxymethylpyridine.
-
Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide solution) to afford 2-hydroxymethylpyridine.
-
Chlorination and Hydrochloride Salt Formation: The final step involves the chlorination of the pyridine ring at the 6-position and the simultaneous conversion of the hydroxymethyl group to a chloromethyl group, followed by the formation of the hydrochloride salt. A more controlled approach would involve selective chlorination of the ring followed by conversion of the alcohol. However, a more direct method described in patents for a similar compound involves reacting 2-hydroxymethylpyridine with thionyl chloride to obtain the 2-chloromethylpyridine hydrochloride.[1] A subsequent ring chlorination step would be necessary to arrive at the final product.
Causality of Experimental Choices:
-
N-Oxidation: The N-oxide formation is a crucial activation step. The electron-withdrawing nature of the N-oxide group acidifies the protons of the adjacent methyl group, making it susceptible to deprotonation and subsequent rearrangement.
-
Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting alcohols to chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.
Route 1B: High-Temperature Free Radical Chlorination
This industrial approach involves a more direct but less selective method of introducing chlorine onto both the ring and the methyl group.
-
Formation of Picoline Hydrochloride: 2-methylpyridine is first converted to its hydrochloride salt by reacting it with hydrogen chloride.
-
High-Temperature Chlorination: The 2-methylpyridine hydrochloride is then subjected to high-temperature chlorination with an excess of chlorine gas. This reaction, often carried out in the gas phase or in a high-boiling point solvent, leads to the formation of 6-chloro-2-(trichloromethyl)pyridine.
-
Selective Reduction: The trichloromethyl group is then selectively reduced to a hydroxymethyl group. This can be a challenging transformation, as over-reduction can lead to the formation of the methyl group.
Causality of Experimental Choices:
-
Hydrochloride Salt: The use of the hydrochloride salt of 2-methylpyridine helps to moderate the reactivity of the pyridine ring during the aggressive chlorination conditions.
-
High Temperature: The high temperatures are necessary to initiate the free-radical chlorination of the methyl group and the aromatic ring. This process is typically less selective and can lead to a mixture of chlorinated products.[2]
Route 2: Synthesis from 6-Chloropicolinic Acid
This route offers a more convergent approach, starting with a precursor that already contains the desired chlorine substituent at the 6-position. The key transformation is the reduction of the carboxylic acid to the primary alcohol.
Experimental Protocol
-
Esterification (Optional but Recommended): 6-Chloropicolinic acid is first converted to its corresponding ester, for example, the methyl or ethyl ester, by reacting it with the respective alcohol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Reduction: The ester is then reduced to 6-chloro-2-hydroxymethylpyridine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[4][5] Diisobutylaluminum hydride (DIBAL-H) can also be used, often at low temperatures, to achieve the same transformation.[5]
-
Hydrochloride Salt Formation: The final product is obtained by treating the 6-chloro-2-hydroxymethylpyridine with hydrochloric acid.
Causality of Experimental Choices:
-
Esterification: While direct reduction of carboxylic acids is possible with strong reducing agents like LiAlH₄, the reaction can be vigorous and sometimes less clean. Converting the carboxylic acid to an ester first often leads to a smoother and higher-yielding reduction.
-
LiAlH₄: Lithium aluminum hydride is a potent source of hydride ions (H⁻) and is highly effective for the reduction of esters and carboxylic acids.[4][5] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the alkoxy group and a second hydride attack on the intermediate aldehyde.
Route 3: Synthesis from 2,6-Dichloropyridine
This strategy involves the selective functionalization of one of the chloro-substituents of the readily available 2,6-dichloropyridine.
Experimental Protocol
-
Selective Nucleophilic Substitution: 2,6-Dichloropyridine can be reacted with a suitable nucleophile that can be later converted to a hydroxymethyl group. For instance, a reaction with a protected form of formaldehyde or a cyanide ion followed by reduction and hydrolysis could be envisioned. A more direct approach involves a selective metal-halogen exchange followed by quenching with an electrophile.
-
Hydroxymethylation: A common method for introducing a hydroxymethyl group is through a Grignard or organolithium intermediate. 2,6-Dichloropyridine can undergo selective metal-halogen exchange at the 2-position, followed by reaction with formaldehyde.
-
Hydrochloride Salt Formation: The resulting 6-chloro-2-hydroxymethylpyridine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Causality of Experimental Choices:
-
Selective Functionalization: The two chlorine atoms in 2,6-dichloropyridine have different reactivities towards nucleophilic substitution, which can be exploited for selective functionalization. However, achieving high selectivity can be challenging and often requires careful control of reaction conditions.
-
Organometallic Intermediates: The use of Grignard or organolithium reagents allows for the formation of a carbon-carbon bond at a specific position on the pyridine ring, providing a versatile method for introducing functional groups.
Comparative Analysis
| Feature | Route 1A (N-Oxidation) | Route 1B (Radical Chlorination) | Route 2 (from 6-Chloropicolinic Acid) | Route 3 (from 2,6-Dichloropyridine) |
| Starting Material Cost | Low (2-methylpyridine is inexpensive) | Low (2-methylpyridine is inexpensive) | Moderate (6-chloropicolinic acid is more expensive) | Moderate (2,6-dichloropyridine is readily available) |
| Number of Steps | Multiple steps | Fewer steps to the key intermediate | Fewer steps | Potentially fewer steps, but can be complex |
| Overall Yield | Moderate to good, but can be variable | Can be high, but selectivity is an issue | Generally good to high | Variable, depends on the selectivity of the key step |
| Reagents & Conditions | Mild to moderate conditions | Harsh conditions (high temperature, excess chlorine) | Standard laboratory reagents and conditions | Can involve pyrophoric reagents (organolithiums) |
| Scalability | Scalable, but requires handling of N-oxides | Suited for large-scale industrial production | Readily scalable | Scalability can be challenging due to the use of organometallics |
| Safety Concerns | Handling of peroxides and acylating agents | Handling of chlorine gas at high temperatures | Handling of reactive hydrides (LiAlH₄) | Handling of pyrophoric reagents |
| Purification | Multiple purification steps may be needed | Purification of the product mixture can be difficult | Relatively straightforward purification | Purification can be challenging due to side products |
Visualization of Synthetic Pathways
Caption: Comparison of three synthetic routes to this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the project, including scale, cost, available equipment, and safety considerations.
-
For laboratory-scale synthesis with a focus on well-established and relatively safe procedures, Route 2 starting from 6-chloropicolinic acid is often the most advantageous. This route is convergent, generally high-yielding, and involves standard transformations.
-
Route 1A, the N-oxidation pathway, is a viable alternative, particularly if 2-methylpyridine is significantly more cost-effective than 6-chloropicolinic acid. However, it involves more steps and may require more optimization to achieve high overall yields.
-
Route 1B is best suited for large-scale industrial production where the handling of hazardous materials at high temperatures can be properly managed. The directness of this route is a significant advantage in a manufacturing setting, despite the potential for selectivity issues.
-
Route 3 offers a potentially short pathway but comes with the challenges of achieving high selectivity and handling pyrophoric reagents, making it more suitable for specialized applications or when other routes are not feasible.
Ultimately, a thorough process hazard analysis and a cost-of-goods calculation should be performed for the most promising routes before committing to a specific synthetic strategy for the large-scale production of this compound.
References
- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 2. US20100065416A1 - 6-chloro-2-trichloromethyl pyridine preparation method - Google Patents [patents.google.com]
- 3. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Biological Activity Screening of Compounds Derived from 6-Chloro-2-hydroxymethylpyridine hydrochloride
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are known as "privileged structures," and the pyridine nucleus is a quintessential example.[1][2] Its presence in vital natural cofactors like NADP and in numerous approved drugs underscores its profound utility in drug design.[2] The starting material, 6-Chloro-2-hydroxymethylpyridine hydrochloride , represents a particularly valuable scaffold. It offers two distinct reactive sites: a hydroxymethyl group amenable to esterification or etherification, and a chloro-substituent that can be targeted for nucleophilic substitution.
Furthermore, the chlorine atom itself is a critical feature. In what is often termed the "magic chloro" effect in drug discovery, the substitution of a hydrogen atom with chlorine can lead to dramatic, sometimes thousand-fold, improvements in biological potency and can favorably alter a compound's pharmacokinetic profile.[3][4] This guide provides a comparative framework for the initial biological screening of novel derivatives synthesized from this versatile starting material. We will focus on two of the most sought-after therapeutic areas: anticancer and antimicrobial activities, detailing the gold-standard assays used to quantify efficacy and providing the rationale behind each experimental step.
Part 1: Anticancer Activity Screening via Cytotoxicity Profiling
Pyridine and its fused heterocyclic derivatives are well-established as potent anticancer agents, forming the core of numerous compounds that have entered clinical trials.[5][6][7] The initial and most critical step in evaluating a new derivative's potential in this area is to determine its cytotoxicity—its ability to kill cancer cells. The MTT assay is a robust, reliable, and widely-used colorimetric method for this purpose.[8]
Core Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a quantitative method for assessing cell viability.[9] Its principle is based on the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes, which are active only in viable cells, reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells, allowing for a precise measurement of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[8]
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach and resume proliferation.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of each derivative compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in complete medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM).[9]
-
Include necessary controls: a "vehicle control" (medium with the highest concentration of DMSO used) and a "positive control" (a known anticancer drug like Doxorubicin).[10]
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure time, typically 48 or 72 hours.[10]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) . The IC₅₀ is the concentration of the compound required to inhibit cell growth by 50% and is the primary metric for comparing cytotoxic potency.[9][10]
-
Data Presentation: A Comparative Analysis
Quantitative data from cytotoxicity screens should be summarized in a clear, tabular format to facilitate direct comparison between derivatives and the standard of care.
| Compound | Cell Line | IC₅₀ (µM) after 48h Exposure |
| Derivative A | MCF-7 (Breast) | 8.4 ± 0.7 |
| HeLa (Cervical) | 12.1 ± 1.1 | |
| Derivative B | MCF-7 (Breast) | 25.6 ± 2.3 |
| HeLa (Cervical) | 31.5 ± 2.9 | |
| Derivative C | MCF-7 (Breast) | > 100 |
| HeLa (Cervical) | > 100 | |
| Doxorubicin | MCF-7 (Breast) | 1.2 ± 0.2 |
| (Reference Drug)[10] | HeLa (Cervical) | 1.5 ± 0.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex processes and hypothetical mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of 6-Chloro-2-hydroxymethylpyridine Hydrochloride in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, coupled with their frequent dysregulation in diseases like cancer and autoimmune disorders, has made them the focus of intense therapeutic development. Within the medicinal chemist's arsenal, certain molecular frameworks consistently reappear due to their favorable pharmacological properties; these are known as "privileged scaffolds." The pyridine ring is a quintessential example of such a scaffold, prized for its unique electronic properties and its capacity to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP, which is a key reason for its prevalence in numerous FDA-approved drugs.[2][3]
This guide provides an in-depth analysis of 6-Chloro-2-hydroxymethylpyridine hydrochloride , a highly versatile and functionalized building block, and evaluates its efficacy in the synthesis of novel kinase inhibitors. We will explore the chemical causality behind its utility, compare its performance with alternative synthetic precursors, and provide validated experimental protocols for its application.
The Synthetic Advantage of this compound
The strategic placement of functional groups on the pyridine ring is critical for its utility in multi-step synthetic campaigns. The title compound offers a dual-functionality that medicinal chemists can exploit to construct complex molecular architectures with high efficiency.
-
The 6-Chloro Position: A Handle for Core Scaffold Construction: The chlorine atom at the 6-position is an excellent leaving group, rendering this position highly susceptible to two major classes of reactions essential for building the core of a kinase inhibitor:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the chloro-substituent for displacement by various nucleophiles, such as amines or thiols. This is a direct and often high-yielding method for attaching the pyridine head to a larger heterocyclic core, a common strategy in kinase inhibitor design.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: This position is ideal for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions.[5][6] This allows for the precise and controlled formation of carbon-carbon or carbon-nitrogen bonds, enabling the connection of the pyridine moiety to aryl, heteroaryl, or amine fragments, which are crucial for modulating potency and selectivity.
-
-
The 2-Hydroxymethyl Position: A Vector for Potency and Selectivity: The hydroxymethyl group provides a secondary point for diversification, which is critical for optimizing the Structure-Activity Relationship (SAR) of a lead compound. This group can:
-
Engage in Hydrogen Bonding: Act as a hydrogen bond donor or acceptor with amino acid residues in the solvent-exposed region of the kinase active site, enhancing binding affinity.
-
Serve as a Synthetic Anchor: Be readily converted into other functional groups. For example, it can be oxidized to an aldehyde or carboxylic acid for further amide coupling, or etherified to introduce bulkier groups that can probe deeper pockets of the kinase active site, thereby improving selectivity against other kinases.
-
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying handling and reaction setup.
Comparative Analysis of Pyridine-Based Building Blocks
While this compound is highly effective, a responsible drug discovery campaign must consider alternatives. The choice of starting material is dictated by the desired final structure, reaction compatibility, and overall synthetic strategy.
| Building Block | Key Reactive Groups | Common Reaction Types | Advantages | Disadvantages | Example Application |
| This compound | C6-Cl (electrophilic), C2-CH₂OH (nucleophilic/modifiable) | SNAr, Suzuki, Buchwald-Hartwig, Etherification, Oxidation | Dual functionality allows for sequential, regioselective modifications. Commercially available. | Hydroxyl group may require protection in some reaction schemes. | Synthesis of PIM-1, TYK2, and ALK2 inhibitor scaffolds.[1][7] |
| 2,6-Dichloropyridine | C2-Cl, C6-Cl (both electrophilic) | SNAr, Suzuki, Sonogashira | Symmetrical nature allows for double substitution. Can achieve regioselectivity under controlled conditions. | Lacks the secondary functionalization point of the hydroxymethyl group. Potential for mixed-product formation if mono-substitution is desired. | Precursor for various kinase inhibitors where C2 and C6 are functionalized.[8] |
| 2-Amino-6-chloropyridine | C6-Cl (electrophilic), C2-NH₂ (nucleophilic) | SNAr, Suzuki (at C6), Amide coupling, Diazotization (at C2) | Amino group is a strong hinge-binding element. Allows for direct installation of a key pharmacophore. | The amino group's nucleophilicity can compete with other reagents, often requiring a specific reaction order. | Development of VRK1/2 and GSK-3β/CK-1δ inhibitors.[5][9] |
| 6-Bromo-2-methylpyridine | C6-Br (electrophilic), C2-CH₃ (modifiable) | Suzuki, Stille, Buchwald-Hartwig (at C6), Radical bromination (at C2-CH₃) | Bromo group is highly reactive in cross-coupling. Methyl group can be functionalized after core construction. | Functionalizing the methyl group can require harsh conditions not suitable for complex molecules. | Used in scaffolds where a simple methyl group or a CH₂-X linker is desired at the 2-position. |
Experimental Protocols & Workflows
The following protocols are representative of the common transformations involving this compound.
Workflow Visualization: Synthesizing a Kinase Inhibitor Core
The following diagram illustrates the central role of this compound in a divergent synthetic approach.
Caption: Synthetic pathways using 6-Chloro-2-hydroxymethylpyridine HCl.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the chloro-pyridine with an arylboronic acid, a cornerstone reaction in modern medicinal chemistry.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 20 minutes to remove dissolved oxygen.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted hydroxymethylpyridine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol details the displacement of the chloride with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.1 eq.)
-
Base (e.g., DIPEA or K₂CO₃, 2.5 eq.)
-
Solvent (e.g., DMSO or NMP)
Procedure:
-
Dissolve this compound and the amine nucleophile in the chosen solvent in a reaction vessel.
-
Add the base to the mixture. If using the hydrochloride salt, ensure enough base is present to neutralize the acid and facilitate the reaction.
-
Heat the reaction mixture to 120-150 °C and stir for 8-24 hours. A sealed vessel or microwave reactor can be used to reach temperatures above the solvent's boiling point.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove the solvent and excess base, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization or column chromatography.
Context: Targeting Kinase Signaling Pathways
Inhibitors synthesized from these scaffolds are designed to interfere with specific signaling cascades. The diagram below illustrates a simplified, generic kinase pathway often implicated in cell proliferation and survival, providing a rationale for therapeutic intervention.
Caption: Inhibition of a generic MAPK signaling pathway by a kinase inhibitor.
Conclusion and Future Outlook
This compound stands out as a robust and efficient building block for the synthesis of kinase inhibitors. Its pre-installed, orthogonally reactive functional groups—the electrophilic chloro moiety and the modifiable hydroxymethyl group—provide a streamlined path for both core scaffold assembly and subsequent SAR optimization. Comparative analysis shows that while other pyridine precursors have their merits, the dual functionality of this specific reagent offers a compelling balance of versatility and reactivity. The provided protocols and workflows serve as a practical guide for researchers aiming to leverage this scaffold in their drug discovery programs. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic use of well-designed building blocks like this compound will remain critical to advancing the field of targeted therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to System Suitability Testing for HPLC Analysis of Pyridine-Based Intermediates
This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methodologies for the analysis of pyridine-based pharmaceutical intermediates, with a core focus on establishing a robust System Suitability Testing (SST) protocol. As researchers, scientists, and drug development professionals, ensuring the integrity and reliability of our analytical data is paramount. This document moves beyond a simple checklist of steps to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system for generating trustworthy results.
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry.[1][2] However, their basic nature presents unique challenges in reversed-phase HPLC, most notably the tendency for peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[3][4] A properly designed SST protocol is not merely a regulatory formality required by bodies like the FDA and guided by the USP and ICH; it is the primary tool for verifying that the entire chromatographic system—instrument, column, mobile phase, and software—is fit for its intended purpose on the day of analysis.[5][6][7]
The Pillars of System Suitability Testing (SST)
SST is predicated on the concept that the equipment, analytical operations, and samples form an integral system that can be evaluated as a whole.[5][8] Before commencing any sample analysis, we must challenge this system with a well-characterized standard to prove its performance. The key parameters, their rationale, and typical acceptance criteria are summarized below.
Table 1: Core HPLC System Suitability Parameters & Acceptance Criteria
| Parameter | Purpose & Rationale for Pyridine Analysis | Typical Acceptance Criteria (ICH/USP) |
|---|---|---|
| Resolution (Rs) | Measures the degree of separation between two adjacent peaks. For pyridine intermediates, this is critical to ensure separation from closely eluting impurities or related substances. An Rs < 1.5 indicates peak overlap, compromising quantitation. | Rs ≥ 2.0 (A value of 1.5 is sometimes acceptable, but ≥ 2.0 provides baseline separation).[9][10] |
| Tailing Factor (Tf) | Quantifies peak asymmetry. Pyridine, as a basic compound, is highly susceptible to peak tailing from secondary interactions with acidic silanol groups on the column packing. A high tailing factor indicates poor peak shape, which directly impacts integration accuracy and resolution. | Tf ≤ 2.0 (Ideally close to 1.0 for perfect symmetry).[6][11] |
| Theoretical Plates (N) | Measures column efficiency and is an indicator of peak sharpness. High efficiency leads to narrower peaks, which improves both resolution and sensitivity. A drop in N can signal column degradation. | N > 2000 (This is a general guideline; method-specific criteria are often higher).[10] |
| Repeatability / Precision (%RSD) | Assesses the precision of the system through replicate injections of the same standard. It ensures that the analytical results are consistent and reproducible. High variability (%RSD) can point to issues with the pump, injector, or detector. | %RSD ≤ 2.0% for major analytes (For trace impurities, 5-10% may be acceptable).[12][13] |
| Capacity Factor (k') | Also known as the retention factor, it measures the retention of an analyte relative to an unretained peak. It ensures the analyte is sufficiently retained on the column for proper separation to occur, avoiding elution in the void volume. | k' > 2.0 (Ensures the peak is well-retained and separated from the solvent front).[10] |
Logical Workflow for System Suitability Testing
A robust analytical workflow mandates that SST is performed before and, for long sequences, during the analysis of samples.[5] This ensures that the system's performance does not drift out of specification over time. The following diagram illustrates the logical process.
Comparative Analysis: Column Selection for a Pyridine-Based Intermediate
The choice of HPLC column is arguably the most critical factor in achieving a successful separation of basic compounds like pyridine intermediates. Standard silica-based C18 columns often contain residual, acidic silanol groups that cause strong secondary ionic interactions with protonated basic analytes, leading to severe peak tailing.[4][14] To mitigate this, modern base-deactivated or polar-embedded columns are recommended.
Let's compare the performance of two hypothetical columns for the analysis of "Pyridin-4-yl-Methanol" (P4M) and its critical impurity, "2-Chloro-Pyridin-4-yl-Methanol" (CP4M).
-
Column A: A conventional, non-end-capped C18 (L1) column.
-
Column B: A high-purity, base-deactivated, and fully end-capped C18 (L1) column designed for the analysis of basic compounds.
Table 2: Comparative SST Performance Data for P4M Analysis
| SST Parameter | Column A (Conventional C18) | Column B (Base-Deactivated C18) | Acceptance Criteria | Pass/Fail Assessment |
|---|---|---|---|---|
| Resolution (Rs) between P4M and CP4M | 1.6 | 2.8 | ≥ 2.0 | Column A: FAIL Column B: PASS |
| Tailing Factor (Tf) for P4M | 2.5 | 1.1 | ≤ 2.0 | Column A: FAIL Column B: PASS |
| Theoretical Plates (N) for P4M | 2100 | 8500 | > 2000 | Column A: PASS Column B: PASS |
| %RSD of Peak Area (n=5 injections) | 0.8% | 0.6% | ≤ 2.0% | Column A: PASS Column B: PASS |
Analysis of Comparative Data
The experimental data clearly demonstrates the superiority of the base-deactivated column (Column B).
-
Expertise & Causality: Column A, with its exposed silanol groups, causes significant secondary interactions with the basic pyridine nitrogen. This results in a broad, tailing peak for P4M (Tf = 2.5), which directly compromises the resolution from its closely eluting impurity (Rs = 1.6).[4][11] Although the column technically passes the minimum criteria for efficiency (N) and precision (%RSD), the failure in resolution and tailing factor renders it unsuitable for this analysis. The poor peak shape is the root cause of the inadequate separation.
-
Trustworthiness of the Protocol: Column B, by design, minimizes these silanol interactions. The result is a sharp, symmetrical peak (Tf = 1.1), which dramatically improves both column efficiency (N = 8500) and, most importantly, provides excellent baseline resolution from the critical impurity (Rs = 2.8).[14] An analytical method using Column B and passing all SST criteria provides high confidence in the accuracy and reliability of the subsequent sample data.
Detailed Experimental Protocol: SST for Pyridin-4-yl-Methanol (P4M)
This protocol outlines the step-by-step methodology for performing the system suitability test described in the comparative analysis using the superior Column B.
Preparation of the System Suitability Solution (SSS)
-
Stock Solutions:
-
Accurately weigh and dissolve approximately 25 mg of P4M reference standard in a 50 mL volumetric flask using the mobile phase as the diluent to create a ~500 µg/mL solution.
-
Accurately weigh and dissolve approximately 5 mg of CP4M reference standard in a 100 mL volumetric flask using the mobile phase to create a ~50 µg/mL solution.
-
-
SSS Preparation:
-
Pipette 10.0 mL of the P4M stock solution and 1.0 mL of the CP4M stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase. This creates a final solution with P4M at ~50 µg/mL and the impurity (CP4M) at ~0.5 µg/mL (representing a 1% impurity level).
-
Filter the solution through a 0.45 µm PTFE syringe filter before transferring it to an HPLC vial.
-
HPLC Method Parameters
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system.
-
Column: Column B - ZORBAX StableBond SB-C18, 4.6 x 150 mm, 5 µm (or equivalent base-deactivated C18).
-
Mobile Phase: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid; Acetonitrile (75:25 v/v). Rationale: Operating at a neutral pH helps maintain the basic analyte in a consistent ionization state, while the buffer controls the pH to ensure reproducible retention times.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
SST Execution and Evaluation Workflow
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
SST Injections: Make five replicate injections of the prepared SSS.
-
Data Analysis: Using the chromatography data system (CDS), calculate the following parameters from the five replicate chromatograms:
-
Resolution (Rs): Calculated between the P4M and CP4M peaks.
-
Tailing Factor (Tf): Calculated for the main P4M peak.
-
Theoretical Plates (N): Calculated for the main P4M peak.
-
%RSD: Calculated for the peak areas and retention times of the P4M peak across the five injections.
-
-
Verification: Compare the calculated results against the pre-defined acceptance criteria in Table 2. If all criteria are met, the system is suitable for sample analysis.
Mandatory Visualization: The Interdependency of Key SST Parameters
The core SST parameters are not independent variables. A failure in one, such as peak shape, often has a cascading effect on others, particularly resolution. This diagram illustrates the foundational relationship between column chemistry, peak shape, and separation quality.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. youtube.com [youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. scribd.com [scribd.com]
- 11. uhplcs.com [uhplcs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. chromtech.com [chromtech.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-hydroxymethylpyridine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step framework for the proper disposal of 6-Chloro-2-hydroxymethylpyridine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in chemical handling.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with this compound. As a chlorinated pyridine derivative, this compound is classified as a halogenated organic waste.[1][2] Such compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the generation of hazardous byproducts upon improper treatment.
The Safety Data Sheet (SDS) for similar compounds indicates that this substance may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3][4][5] Thermal decomposition may release toxic and irritating gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][6]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3] | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, chemical splash goggles, and a face shield.[7] |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[3][4][5] | Use in a well-ventilated area or a certified chemical fume hood.[7] |
| Environmental Hazard | Halogenated organic compounds can have long-lasting harmful effects on aquatic life.[8] | Follow all local, state, and federal regulations for hazardous waste disposal. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[6] | Segregate from incompatible materials during storage and disposal. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste collection to final handover for professional disposal.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. bucknell.edu [bucknell.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 6-Chloro-2-hydroxymethylpyridine hydrochloride
For researchers in pharmaceutical and chemical synthesis, the precise and safe handling of reagents is paramount. 6-Chloro-2-hydroxymethylpyridine hydrochloride, a key building block in modern drug development, requires a thorough understanding of its characteristics to ensure both operator safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe handling, grounded in established safety principles for pyridine-based heterocycles.
At-a-Glance Hazard Summary & Required PPE
Before handling this compound, it is crucial to recognize its primary hazards. Based on data from structurally similar pyridine derivatives, this compound should be treated as a substance that can cause significant skin and eye irritation.[1][2][3] As a solid, it also poses a risk of respiratory irritation if dust is inhaled.[2]
The following table summarizes the minimum required Personal Protective Equipment (PPE) to mitigate these risks.
| Hazard | Required PPE | Rationale |
| Eye Irritation | Tight-sealing safety goggles or a full-face shield.[1][3] | Protects against accidental splashes of solutions or contact with airborne solid particles that can cause serious eye irritation or damage. |
| Skin Irritation | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a fully-buttoned lab coat.[1][2] | Prevents direct skin contact, which can lead to irritation. A lab coat protects underlying clothing and skin from contamination. |
| Respiratory Irritation | Use within a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved N95 dust mask is essential. | Minimizes the inhalation of fine particles, which can irritate the respiratory tract. A fume hood provides the primary engineering control. |
The Core Principle: Engineering and Administrative Controls First
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.
-
Engineering Control: Always handle this compound inside a properly functioning and certified chemical fume hood.[4] This is the most effective way to control exposure by containing dusts and potential vapors at the source.
-
Administrative Controls: Ensure eyewash stations and safety showers are readily accessible and unobstructed.[1][4] All personnel must be trained on the specific hazards and handling procedures for this chemical before work begins.
PPE Selection and Use: A Step-by-Step Workflow
The selection and use of PPE is not a single action but a cyclical process of assessment, use, and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
